Diflucortolone Valerate
描述
Rn given refers to (6alpha,11beta,16alpha)-isome
Structure
3D Structure
属性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIUUAMYGBVSD-YTFFSALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048598 | |
| Record name | Diflucortolone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59198-70-8 | |
| Record name | Diflucortolone valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59198-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflucortolone valerate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflucortolone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUCORTOLONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Diflucortolone Valerate on Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucocorticoid Receptor Signaling Pathway
The mechanism of action of diflucortolone (B194688) valerate (B167501) is intrinsically linked to the glucocorticoid receptor signaling cascade. This pathway can be broadly divided into cytoplasmic and nuclear events, culminating in the modulation of gene expression.
Cytoplasmic Events: Receptor Activation and Translocation
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multiprotein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, as well as immunophilins.[5] This complex maintains the receptor in a conformation that is primed for ligand binding but is incapable of nuclear translocation and DNA binding.
Upon entering the cell, the lipophilic diflucortolone valerate molecule binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[6] The unmasking of nuclear localization signals (NLS) on the GR facilitates its translocation from the cytoplasm into the nucleus through the nuclear pore complex.
Nuclear Events: Modulation of Gene Transcription
Once in the nucleus, the activated glucocorticoid receptor, including the this compound-GR complex, modulates gene expression through two primary mechanisms: transactivation and transrepression.[5]
In the process of transactivation, activated GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[6] This binding event leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the upregulation of gene transcription. Genes induced via this mechanism include those with anti-inflammatory properties, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
Transrepression is considered a key mechanism for the anti-inflammatory effects of glucocorticoids. In this process, the activated GR, often as a monomer, does not directly bind to DNA. Instead, it interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[7][8] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements and driving the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4]
Quantitative Analysis of this compound Activity
A comprehensive understanding of a glucocorticoid's potency and efficacy requires quantitative analysis of its interaction with the GR and its functional consequences. While specific in vitro data for this compound is not extensively reported in publicly accessible literature, the following tables present typical data for other well-characterized corticosteroids to provide a comparative context.
Glucocorticoid Receptor Binding Affinity
The binding affinity of a corticosteroid for the GR is a primary determinant of its potency. This is typically measured using radioligand binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Ki (nM) | IC50 (nM) |
| Dexamethasone | 100 | ~7.7 | ~10 |
| Fluticasone Propionate | ~1800 | ~0.5 | ~1.0 |
| Clobetasol Propionate | ~1200 | ~1.2 | ~2.5 |
| This compound | High | N/A | N/A |
| Data for Dexamethasone, Fluticasone Propionate, and Clobetasol Propionate are representative values from various sources and may vary depending on the specific assay conditions. "N/A" indicates data not available in the public domain. |
In Vitro Functional Potency: Transactivation and Transrepression
The functional potency of a glucocorticoid is assessed through cellular assays that measure its ability to induce GR-mediated transactivation and transrepression.
| Compound | Transactivation (GRE-Luciferase) EC50 (nM) | Transrepression (NF-κB Inhibition) EC50 (nM) |
| Dexamethasone | ~1-5 | ~0.1-1 |
| Fluticasone Propionate | ~0.1-1 | ~0.01-0.1 |
| Clobetasol Propionate | ~0.5-2 | ~0.05-0.5 |
| This compound | N/A | N/A |
| Data for Dexamethasone, Fluticasone Propionate, and Clobetasol Propionate are representative values from various sources and may vary depending on the specific assay conditions. "N/A" indicates data not available in the public domain. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of a compound like this compound with the glucocorticoid receptor.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the GR by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki or IC50 of this compound for the glucocorticoid receptor.
Materials:
-
Human recombinant glucocorticoid receptor
-
[³H]-Dexamethasone (radioligand)
-
This compound and other test compounds
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound (this compound).
-
In a 96-well plate, combine the human recombinant GR, a fixed concentration of [³H]-dexamethasone, and the various concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GRE-Luciferase Reporter Gene Assay (Transactivation)
This assay quantifies the ability of a compound to activate GR-mediated gene transcription.
Objective: To determine the EC50 of this compound for GR transactivation.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, A549)
-
Expression vector for human GR (if not endogenously expressed)
-
Reporter plasmid containing a GRE promoter driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound (this compound).
-
Treat the cells with the different concentrations of the test compound and incubate for a suitable period (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence in each well using a luminometer.
-
Plot the luciferase activity against the concentration of the test compound.
-
Determine the EC50 value by non-linear regression analysis of the dose-response curve.
NF-κB Inhibition Assay (Transrepression)
This assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Objective: To determine the EC50 of this compound for GR-mediated transrepression.
Materials:
-
A suitable mammalian cell line (e.g., A549, THP-1)
-
Expression vector for human GR (if not endogenously expressed)
-
Reporter plasmid with an NF-κB responsive promoter driving a luciferase gene
-
An inflammatory stimulus (e.g., TNF-α, IL-1β)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the GR expression vector and the NF-κB-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound (this compound) for a short period (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of the inflammatory stimulus (e.g., TNF-α).
-
Incubate the cells for a further period to allow for reporter gene expression (e.g., 6-8 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well.
-
Calculate the percentage inhibition of NF-κB activity at each concentration of the test compound.
-
Determine the EC50 value for inhibition by non-linear regression analysis.
Conclusion
This compound exerts its potent anti-inflammatory effects through its interaction with the glucocorticoid receptor. Upon binding, it initiates a signaling cascade that leads to the nuclear translocation of the receptor and subsequent modulation of gene expression via transactivation and transrepression. While this compound is clinically recognized as a high-potency corticosteroid, a detailed quantitative characterization of its in vitro receptor binding affinity and functional potency in transactivation and transrepression assays is not extensively available in the public domain. The experimental protocols detailed in this guide provide a robust framework for conducting such analyses, which are crucial for a comprehensive understanding of its molecular pharmacology and for the development of future glucocorticoid-based therapies. Further research to quantify these parameters for this compound would be of significant value to the scientific and drug development community.
References
- 1. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk between NFkB and glucocorticoid signaling: a potential target of breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 59198-70-8 | FD65004 | Biosynth [biosynth.com]
- 5. Diflucortolone | C22H28F2O4 | CID 11954369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Journey of Diflucortolone Valerate: A Deep Dive into its Pharmacokinetics and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Diflucortolone (B194688) valerate (B167501) (DFV), a potent topical corticosteroid, is a cornerstone in the management of various inflammatory skin conditions.[1][2][3][4][5] Its therapeutic efficacy is intrinsically linked to its behavior within the body—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biotransformation of diflucortolone valerate, presenting key quantitative data, detailing experimental methodologies, and visualizing its metabolic fate.
Pharmacokinetic Profile of this compound
The systemic exposure to this compound following topical application is generally low, but understanding its complete pharmacokinetic profile is crucial for a thorough safety and efficacy assessment.[6] Intravenous and rectal administration studies in humans have provided valuable insights into its systemic behavior.
Absorption and Distribution
Following intravenous (IV) administration, this compound is rapidly and extensively distributed. The parent ester is cleared from the plasma almost instantaneously, with no intact ester identifiable as early as 5 minutes post-injection.[7] At this time, its primary active metabolite, diflucortolone, is readily detected in the plasma at concentrations of 6-8 ng/mL.[7]
Percutaneous absorption is the primary route of entry for topical formulations. The extent of absorption is influenced by the vehicle, the integrity of the skin barrier, the duration of exposure, and the application site.[6] In healthy skin, the percutaneous absorption of a 0.1% this compound ointment is approximately 0.7% of the administered dose after a 7-hour exposure.[6] However, absorption is significantly increased in damaged skin.[6][8]
Rectal administration results in slow and low systemic absorption.[6]
Table 1: Pharmacokinetic Parameters of Diflucortolone and its Metabolites
| Parameter | Value | Route of Administration | Analyte | Source |
| Cmax | 6-8 ng/mL (at 5 min) | 1 mg, Intravenous | Diflucortolone | [6][7] |
| Tmax | 4.7 h | Rectal | Diflucortolone | [6] |
| Cmax | 0.75 ng/mL | Rectal | Diflucortolone | [6] |
| AUC | 10.8 ng·h/mL | Rectal | Diflucortolone | [6] |
| Half-life (t½) | 4-5 hours | Intravenous | Diflucortolone | [6][7] |
| Half-life (t½) | ~9 hours | Intravenous | Total ³H-steroids | [6][7] |
Biotransformation
The biotransformation of this compound is a rapid and multi-step process that begins immediately upon entering systemic circulation. The primary metabolic reactions are hydrolysis and oxidation, followed by conjugation.
The initial and most critical metabolic step is the rapid hydrolysis of the valerate ester to form the pharmacologically active metabolite, 6α,9-difluoro-11β,21-dihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione (diflucortolone).[7] This conversion is so swift that the parent compound is virtually undetectable in plasma shortly after IV administration.[7]
Further metabolism of diflucortolone occurs primarily in the liver.[6] A key subsequent metabolite identified in plasma is 6α,9-difluoro-21-hydroxy-16α-methyl-1,4-pregnadiene-3,11,20-trione (11-keto-diflucortolone).[6][7] In total, seven metabolites have been characterized in urine.[7]
These metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.[7] Diflucortolone has been found in both its unconjugated form and as a glucuronide, while 11-keto-diflucortolone has been identified as both a glucuronide and a sulfate conjugate.[7]
Interestingly, the hydrolysis of this compound in human skin is significantly slower than in the skin of rats and guinea pigs.[9] This slower degradation in human skin, with approximately 80-90% of the ester remaining intact after 7 hours, ensures a sustained local reservoir of the active ingredient.[9]
Metabolic pathway of this compound.
Excretion
The elimination of this compound and its metabolites is rapid and complete.[7] Following intravenous administration, approximately 56% of the administered dose is excreted in the urine within 24 hours, with nearly complete recovery (93-98%) in the urine and feces within 7 days.[7]
The primary route of excretion is via the kidneys, with a urine to feces elimination ratio of approximately 3:1.[7] Within 48 hours of administration, the excreted compounds consist of about 30% unconjugated steroids, 20% steroid-glucuronides, and 10% steroid-sulfates.[6][7]
Table 2: Excretion Profile of this compound and Metabolites after Intravenous Administration
| Time Point | Percentage of Dose Excreted | Excretion Route | Form of Excreted Steroids | Source |
| 24 hours | ~56% | Urine | - | [7] |
| 7 days | 93-98% | Urine and Feces | - | [7] |
| 48 hours | ~30% | Urine and Feces | Unconjugated Steroids | [6][7] |
| 48 hours | ~20% | Urine and Feces | Steroid-Glucuronides | [6][7] |
| 48 hours | ~10% | Urine and Feces | Steroid-Sulfates | [6][7] |
| - | 3:1 ratio | Urine vs. Feces | - | [7] |
Experimental Protocols
The understanding of this compound's pharmacokinetics has been built upon a foundation of meticulously designed in vivo and in vitro experiments.
In Vivo Human Pharmacokinetic Study (Intravenous Administration)
-
Subjects: Healthy male volunteers.[7]
-
Drug Administration: A single intravenous injection of 1 mg of ³H-labeled this compound.[7]
-
Sample Collection:
-
Analytical Methods:
-
Total Radioactivity Measurement: Scintillation counting was used to determine the total concentration of ³H-steroids in plasma, urine, and feces.[7]
-
Metabolite Profiling: Thin-layer chromatography (TLC) was employed to separate and identify the parent drug and its metabolites in plasma and urine extracts.[7]
-
In Vitro Skin Biotransformation Study
-
Tissue Samples: Excised human skin.[9]
-
Drug Application: A 0.1% w/o emulsion of this compound was applied topically at a dose of 6 mg/cm².[9]
-
Procedure:
-
After a defined exposure period (e.g., 7 hours), the unpenetrated substance was removed from the skin surface using cotton wool and adhesive film.[9]
-
The skin samples were then homogenized and extracted.[9]
-
The extracts were analyzed by thin-layer chromatography to separate and quantify this compound and its metabolite, diflucortolone.[9]
-
General experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The in vivo pharmacokinetic profile of this compound is characterized by rapid hydrolysis to its active metabolite, diflucortolone, followed by further metabolism and efficient excretion. While systemic absorption from topical application is low in healthy skin, it can be significant in compromised skin. The slow rate of hydrolysis within human skin provides a sustained local therapeutic effect. A thorough understanding of these pharmacokinetic and biotransformation pathways is paramount for the rational development of novel formulations and for optimizing the therapeutic use of this potent corticosteroid in clinical practice.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. axplora.com [axplora.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Diflucortolone | C22H28F2O4 | CID 11954369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetics and biotransformation of this compound in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparative studies in man on the percutaneous absorption of this compound, betamethasone-17-valerate, beclomethasone dipropionate and fluocinolone acetonide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Biotransformation of this compound in the skin of rat, guinea pig and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Diflucortolone Valerate: A Comprehensive Technical Guide to its Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflucortolone (B194688) valerate (B167501) is a potent topical corticosteroid widely utilized in dermatology for its anti-inflammatory, anti-allergic, and anti-pruritic properties. This technical guide provides an in-depth exploration of the synthesis and chemical structure of diflucortolone valerate, intended for researchers, scientists, and professionals in drug development. This document outlines a viable two-step synthetic pathway, beginning with the deoxygenation of a commercially available corticosteroid to form the diflucortolone intermediate, followed by esterification to yield the final active pharmaceutical ingredient. Detailed experimental protocols, where available in the public domain, are provided. The guide also compiles and presents comprehensive data on the chemical and physical properties of this compound, including its molecular structure, spectroscopic data, and crystallographic information, to facilitate further research and development.
Chemical Structure and Properties
This compound, chemically designated as [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate, is a synthetic corticosteroid ester. The presence of two fluorine atoms at the 6α and 9α positions significantly enhances its glucocorticoid activity. The esterification of the C21 hydroxyl group with valeric acid increases its lipophilicity, which is believed to improve its penetration into the skin.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₇H₃₆F₂O₅ |
| Molecular Weight | 478.57 g/mol |
| CAS Number | 59198-70-8 |
| Appearance | White to creamy white crystalline powder |
| Melting Point | 195 °C |
| Solubility | Practically insoluble in water; freely soluble in dichloromethane (B109758) and dioxane; sparingly soluble in ether; slightly soluble in methanol |
| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
| SMILES | CCCCC(=O)OCC(=O)[C@H]1--INVALID-LINK--C=C[C@@]43C)F)F)O)C">C@@HC |
Structural Diagram
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process:
-
Formation of the Diflucortolone Intermediate: This involves the deoxygenation of a suitable 17-hydroxy corticosteroid precursor.
-
Esterification: The subsequent esterification of the 21-hydroxyl group of diflucortolone with valeric acid or a reactive derivative thereof.
A plausible synthetic pathway is outlined below.
Experimental Protocols
This procedure is adapted from a patented process for the preparation of 17-desoxy-corticosteroids.
Reaction:
-
Starting Material: Flumetasone (1.0 g, 2.43 mmol)
-
Reagent: Trimethylsilyl Iodide (0.7 ml)
-
Solvent: Dry Acetonitrile (20 ml)
-
Atmosphere: Dry Nitrogen
Procedure:
-
Under a stream of dry nitrogen, cool 20 ml of dry acetonitrile to -20°C.
-
Add 1.0 g (2.43 mmol) of Flumetasone to the cooled solvent.
-
To this mixture, add 0.7 ml of Trimethylsilyl Iodide.
-
Stir the reaction mixture for 2 hours at -20°C.
-
Quench the reaction with a 5% sodium thiosulfate (B1220275) solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a sodium bicarbonate solution and a saturated sodium chloride solution.
-
Evaporate the solvent to dryness to obtain Diflucortolone.
Yield: 0.9 g (93% of theoretical)
While a detailed, publicly available experimental protocol for this specific transformation is scarce, the synthesis can be achieved by reacting the 21-hydroxy group of diflucortolone with a valerylating agent. A general procedure based on the use of valeric acid chloride is described below.
Reaction:
-
Starting Material: Diflucortolone
-
Reagent: Valeric acid chloride
-
Solvent: A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (optional, to scavenge HCl): A non-nucleophilic base (e.g., pyridine, triethylamine)
General Procedure:
-
Dissolve diflucortolone in an appropriate volume of a dry aprotic solvent under an inert atmosphere.
-
If a base is used, add it to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of valeric acid chloride to the cooled solution.
-
Allow the reaction to stir at a low temperature and then warm to room temperature, monitoring the progress by a suitable technique (e.g., TLC, HPLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/ether) to yield this compound.
Analytical and Spectroscopic Data
Crystallographic Data
A specific crystal form of this compound, designated as Form I, has been described. The characteristic peaks from X-ray powder diffraction (XRPD) are summarized in Table 2.
| Diffraction Angle (2θ) |
| 10.0° |
| 10.9° |
| 12.6° |
| 19.9° |
| 22.9° |
Table 2: Characteristic XRPD peaks for this compound Crystal Form I.
Spectroscopic Data
Comprehensive, publicly available, and fully assigned NMR and mass spectra for this compound are limited. However, key analytical data points have been reported and are presented below.
| Spectroscopic Technique | Observed Data / Expected Features |
| Infrared (IR) Spectroscopy | An official reference spectrum is available in the Japanese Pharmacopoeia. Expected characteristic absorptions include: C=O stretching (conjugated ketone and ester), O-H stretching (hydroxyl group), C-F stretching, and C-H stretching. |
| Mass Spectrometry (MS) | Predicted monoisotopic mass of 478.25308 Da. The mass spectrum of the precursor, diflucortolone, shows a parent ion peak at m/z 395 (MH⁺) and fragmentation peaks corresponding to the loss of HF molecules at m/z 375 (MH-HF) and 355 (MH-2HF). Similar fragmentation patterns, along with fragments corresponding to the valerate ester group, would be expected for this compound. |
| ¹H NMR Spectroscopy | Expected signals would include characteristic peaks for the steroid backbone, including signals for the vinyl protons, methyl groups, and protons adjacent to the fluorine and oxygen atoms. The valerate ester side chain would show signals for the methylene (B1212753) and methyl protons. |
| ¹³C NMR Spectroscopy | The spectrum would show distinct signals for the carbonyl carbons of the ketone and ester, carbons bonded to fluorine and oxygen, and the carbons of the steroid rings and the valerate side chain. |
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. The presented two-step synthetic route, involving the deoxygenation of flumetasone followed by esterification, represents a viable pathway for its preparation. The compiled chemical, physical, and spectroscopic data serves as a valuable resource for researchers and professionals engaged in the development and analysis of this potent topical corticosteroid. Further research to fully characterize the spectroscopic properties and explore alternative synthetic methodologies would be of significant value to the pharmaceutical sciences.
In vitro characterization of diflucortolone valerate
An in-depth technical guide on the in vitro characterization of diflucortolone (B194688) valerate (B167501), designed for researchers, scientists, and drug development professionals.
Introduction
Diflucortolone valerate (DFV) is a potent topical corticosteroid used in dermatology to treat various inflammatory skin conditions such as eczema and psoriasis.[1] As a member of the glucocorticoid class, its efficacy is rooted in its ability to modulate the body's inflammatory and immune responses.[1][2] Chemically, it is a corticosteroid esterified with valeric acid, which enhances its lipophilicity and potency.[3][4]
This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize this compound. It covers the assessment of its physicochemical properties, receptor binding affinity, anti-inflammatory activity, and dermal penetration profile. Detailed experimental protocols and data presentation formats are provided to assist researchers in designing and executing robust non-clinical studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug substance is fundamental to formulation development and predicting its biological behavior. This compound is a white to creamy white crystalline powder.[3] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₆F₂O₅ | [5] |
| Molecular Weight | 478.6 g/mol | [5][6] |
| Appearance | White to creamy white crystalline powder | [3][7] |
| Melting Point | 198 - 205 °C | [7] |
| Solubility | Practically insoluble in water; freely soluble in dichloromethane (B109758) and dioxane; sparingly soluble in ether; slightly soluble in methyl alcohol. | [3] |
| CAS Number | 59198-70-8 | [7][8] |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors (GR).[1][9] Upon binding in the cytoplasm, the DFV-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[9][10]
-
Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1).[9][11] This pathway is also associated with some of the metabolic side effects of corticosteroids.[11]
-
Transrepression: The monomeric DFV-GR complex interacts with and inhibits pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[11][12] This prevents the expression of genes encoding cytokines, chemokines, and adhesion molecules, which is the principal mechanism for its anti-inflammatory effect.[9][10][12]
By inhibiting the enzyme phospholipase A2 (via lipocortin-1), DFV reduces the release of arachidonic acid, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9] It also suppresses the migration of inflammatory cells to the affected area and reduces capillary permeability.[9]
Key In Vitro Characterization Assays
Receptor Binding Affinity
The potency of a corticosteroid is significantly influenced by its binding affinity for the glucocorticoid receptor.[13] A competitive binding assay is used to determine the relative receptor affinity (RRA) of DFV compared to a standard, such as dexamethasone.
-
Receptor Source Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as cultured human keratinocytes or A549 lung epithelial cells.[4][14]
-
Ligand Preparation: Use a radiolabeled glucocorticoid, such as [³H]dexamethasone, as the tracer. Prepare serial dilutions of unlabeled DFV and a reference standard (dexamethasone).
-
Incubation: Incubate the receptor preparation with the radiolabeled ligand in the presence of varying concentrations of either unlabeled DFV or the reference standard. A parallel incubation with an excess of unlabeled ligand is performed to determine non-specific binding.
-
Separation: After incubation, separate the bound from the free radioligand. This is commonly achieved by adsorption with dextran-coated charcoal followed by centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Relative Receptor Affinity (RRA) is calculated as: (IC₅₀ of reference / IC₅₀ of DFV) x 100.
| Glucocorticoid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone |
| Dexamethasone | 100 |
| Fluticasone Propionate | 1775 |
| Budesonide | 935 |
| Beclomethasone Dipropionate | 500 |
| Triamcinolone Acetonide | 180 |
| (Data compiled from various sources. RRA is a relative measure and can vary with assay conditions)[15] |
digraph "Binding_Assay_Workflow" { graph [fontname="Arial", size="7.6", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Cytosolic\nReceptor Fraction"]; incubate [label="Incubate Receptors with\n[³H]Ligand + Unlabeled DFV"]; separate [label="Separate Bound from\nFree Ligand (Charcoal)"]; count [label="Quantify Radioactivity\n(Scintillation Counting)"]; analyze [label="Calculate IC₅₀ and\nRelative Binding Affinity"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep -> incubate -> separate -> count -> analyze -> end; }
Anti-Inflammatory Potency Assays
This assay measures the ability of DFV to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Culture the cells in appropriate media (e.g., RPMI-1640).
-
Treatment: Pre-incubate the cultured PBMCs with various concentrations of DFV for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, typically LPS (e.g., 1 µg/mL), to the cell cultures to induce cytokine production. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for cytokine secretion.
-
Sample Collection: Centrifuge the cell plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[12][16]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each DFV concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for the inhibition of each cytokine.
Gene Expression Analysis (Transactivation vs. Transrepression)
Reporter gene assays are used to quantify the distinct activities of transactivation and transrepression, which is crucial for developing corticosteroids with an improved benefit-risk profile.[11][17]
-
Cell Line and Transfection: Use a suitable human cell line, such as A549, which is responsive to glucocorticoids.[14]
-
For Transactivation: Co-transfect cells with a plasmid containing a GRE-driven promoter linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
For Transrepression: Co-transfect cells with a plasmid containing an NF-κB or AP-1 responsive promoter linked to a reporter gene.
-
-
Treatment: After transfection, treat the cells with varying concentrations of DFV.
-
Stimulation (for Transrepression): For the transrepression assay, stimulate the cells with an appropriate agent (e.g., TNF-α or IL-1β) to activate the NF-κB or AP-1 pathway.[18]
-
Incubation: Incubate the cells for an adequate period (e.g., 24 hours) to allow for reporter gene expression.
-
Quantification: Measure the reporter gene activity. For luciferase, lyse the cells and measure luminescence. For SEAP, assay the culture medium.[14]
-
Data Analysis:
-
Transactivation: Calculate the fold induction of reporter activity relative to the vehicle control to determine the EC₅₀ value.
-
Transrepression: Calculate the percentage inhibition of the TNF-α-induced reporter activity to determine the IC₅₀ value.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Enhanced dermal delivery of this compound using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C27H36F2O5 | CID 91670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Antifungal | Antibacterial | TargetMol [targetmol.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. This compound | 59198-70-8 [chemicalbook.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Diflucortolone | C22H28F2O4 | CID 11954369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effect of in vitro and in vivo anakinra on cytokines production in Schnitzler syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Diflucortolone Valerate: A Comprehensive Technical Guide on its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone (B194688) valerate (B167501) (6α,9-difluoro-11β-hydroxy-16α-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione) is a potent topical corticosteroid used in the management of various inflammatory and allergic skin conditions.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its formulation, bioavailability, and shelf-life. This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of diflucortolone valerate, complete with detailed experimental protocols and a summary of its mechanism of action.
Core Physicochemical Properties
This compound is a white to creamy white crystalline powder.[1] Key physicochemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 59198-70-8 | [3] |
| Molecular Formula | C27H36F2O5 | [3] |
| Molecular Weight | 478.6 g/mol | [3] |
| Melting Point | 200-205 °C | [4] |
| UV/Vis λmax | 237 nm | [3] |
Solubility Profile
The solubility of this compound is a crucial factor in the design of effective topical formulations. It is a lipophilic compound, which is reflected in its solubility in various solvents.
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [3] |
| DMSO (alternative source) | 95 mg/mL (198.5 mM) | [5] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
| Water | Practically insoluble (~0.00631 mg/mL, predicted) | [4][6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.08 mg/mL (suspended) | [7] |
Qualitative Solubility Data
| Solvent | Solubility Description | Reference |
| Dichloromethane | Freely soluble | [1][6] |
| Dioxane | Freely soluble | [1][6] |
| Chloroform | Easily soluble / Freely soluble | [4] |
| Ether | Sparingly soluble | [1][6] |
| Methyl Alcohol | Slightly soluble | [1][6] |
Experimental Protocol: Solubility Determination
The following is a general protocol for determining the solubility of a corticosteroid like this compound, based on common laboratory practices.
Materials
-
This compound powder
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Analytical balance
-
Vortex mixer
-
Shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
-
Stability Profile
This compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[3] Stability is a critical quality attribute that ensures the safety and efficacy of the drug product throughout its shelf life.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A stability-indicating HPLC method has been developed to separate this compound from its degradation products under various stress conditions.[8]
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 6 hours |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours |
| Oxidative Degradation | 30% H2O2 at room temperature for 24 hours |
| Thermal Degradation | 105°C for 24 hours |
| Photolytic Degradation | UV light (254 nm) for 24 hours |
While the specific percentages of degradation for this compound alone were not detailed in the available literature, the developed HPLC method was shown to be stability-indicating, meaning it can effectively separate the intact drug from its degradation products.[8] The primary degradation pathway for corticosteroids with a valerate ester is hydrolysis, leading to the formation of the active corticosteroid, diflucortolone, and valeric acid. Further degradation can lead to the formation of 11-keto-diflucortolone.
Experimental Protocol: Forced Degradation Study
The following protocol outlines a general procedure for conducting forced degradation studies on this compound.
Materials
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution in a heating block at 80°C for a specified time (e.g., 6 hours).
-
After heating, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Heat the solution in a heating block at 80°C for a specified time (e.g., 2 hours).
-
After heating, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.
-
Dilute the solution with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 30% H2O2.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Dilute the solution with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 105°C for a specified time (e.g., 24 hours).
-
After heating, cool the sample to room temperature, dissolve it in a suitable solvent, and dilute it with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 24 hours).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent drug peak from any degradation product peaks.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by interacting with the glucocorticoid receptor (GR). The signaling pathway is depicted below.
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Conclusion
This technical guide provides a detailed overview of the solubility and stability of this compound, crucial parameters for its successful formulation and clinical application. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this potent corticosteroid. A thorough understanding of these physicochemical properties is paramount for the development of safe, effective, and stable dermatological preparations.
References
- 1. nbinno.com [nbinno.com]
- 2. database.ich.org [database.ich.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Buy this compound | 59198-70-8 | > 95% [smolecule.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Pharmacodynamics of Diflucortolone Valerate in Skin Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of diflucortolone (B194688) valerate (B167501) (DFV), a potent topical corticosteroid. It delves into its mechanism of action, anti-inflammatory effects, and the experimental models used to evaluate its efficacy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and dermatological research.
Introduction to Diflucortolone Valerate
This compound is a synthetic glucocorticoid classified as a high-potency topical corticosteroid.[1] It is widely used in dermatology to treat a variety of inflammatory skin conditions, including eczema, psoriasis, and dermatitis.[2] Its therapeutic efficacy is attributed to its ability to modulate the body's immune response and reduce inflammation at the cellular and molecular levels.[2] DFV is available in different concentrations, typically 0.1% and 0.3%, with the latter being of particularly high potency.[1]
Mechanism of Action
The anti-inflammatory effects of this compound are mediated through its interaction with intracellular glucocorticoid receptors (GR).[2] The mechanism can be broadly categorized into genomic and non-genomic pathways.
2.1. Genomic Pathway: The primary mechanism of action for DFV is the genomic pathway, which involves the modulation of gene transcription.
-
Cellular Entry and Receptor Binding: Being lipophilic, DFV penetrates the cell membrane and binds to glucocorticoid receptors located in the cytoplasm.[2]
-
Nuclear Translocation: Upon binding, the GR-DFV complex undergoes a conformational change, dissociates from chaperone proteins (e.g., heat shock proteins), and translocates into the nucleus.[2]
-
Gene Transcription Modulation: In the nucleus, the GR-DFV complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction can either upregulate or downregulate gene expression.[2]
-
Transactivation: The GR-DFV complex can directly bind to GREs to increase the transcription of anti-inflammatory genes. A key protein produced through this process is lipocortin-1 (also known as annexin-1), which inhibits phospholipase A2. This enzyme is crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.[2]
-
Transrepression: The GR-DFV complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decreased production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.
-
2.2. Non-Genomic Pathway: In addition to the slower genomic effects, glucocorticoids can also exert rapid, non-genomic effects. These are less well-characterized but are thought to involve interactions with cell membrane-bound receptors and modulation of intracellular signaling cascades, contributing to the rapid vasoconstrictive effects observed with topical corticosteroids.
Signaling Pathway Diagrams
Caption: Genomic signaling pathway of this compound.
Caption: Transrepression of NF-κB signaling by the GR-DFV complex.
Quantitative Pharmacodynamic Data
Table 1: Potency Classification of this compound
| Classification System | Potency Class | Relative Potency (approx. vs Hydrocortisone) | Reference(s) |
| UK Classification | Class I (0.3%), Class II (0.1%) | Very Potent / Potent | [3] |
| General Classification | Potent | 100-150 times | [4] |
Table 2: Comparative Efficacy in Vasoconstriction Assays
| Comparator | Formulation | Outcome | Reference(s) |
| Fluocortolone | W/O Emulsion | DFV was 100 times more effective. | [5] |
| Betamethasone-17,21-dipropionate (0.05%) | Cream | Betamethasone dipropionate cream was superior to DFV cream. | [5] |
| Fluocinonide, Clobetasol-17-propionate, Hydrocortisone-17-butyrate | Fat base | DFV in a fat base was statistically superior after 10 hours. | |
| Fluocinonide, Clobetasol-17-propionate, Betamethasone-17,21-dipropionate | W/O Emulsion | DFV in a W/O emulsion was statistically better after 8 hours. |
Table 3: Comparative Clinical Efficacy
| Comparator | Formulation | Indication | Outcome | Reference(s) |
| Clobetasol (B30939) propionate (B1217596) 0.05% | Ointment | Symmetrical dermatoses (Eczema, Psoriasis) | No statistically significant difference in overall efficacy. DFV showed a non-significant preference in eczema, while clobetasol propionate showed a non-significant preference in psoriasis. | [6] |
Experimental Protocols for Pharmacodynamic Evaluation
The pharmacodynamic properties of this compound are primarily assessed using in vivo and in vitro models that measure its anti-inflammatory and vasoconstrictive effects.
4.1. In Vivo Models
4.1.1. Vasoconstrictor Assay (McKenzie-Stoughton Test)
This assay is a hallmark for determining the potency of topical corticosteroids in humans. It relies on the principle that these drugs cause vasoconstriction of the small blood vessels in the upper dermis, leading to visible skin blanching.
-
Objective: To assess and compare the potency of topical corticosteroid formulations.
-
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on the forearms are selected.
-
Application Sites: A grid of small, uniform areas is marked on the volar aspect of the forearms.
-
Drug Application: A standardized amount of the this compound formulation and comparator products are applied to the designated sites. The sites are often occluded with a plastic film to enhance penetration.
-
Duration of Application: The duration of application can vary, typically ranging from 6 to 16 hours.
-
Assessment: After removal of the formulation and cleaning of the sites, the degree of vasoconstriction (blanching) is assessed at specific time points (e.g., 2, 4, 8, 12, 24 hours post-removal).
-
Scoring: The blanching effect is typically scored visually by trained assessors using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching). Alternatively, a chromameter can be used for a more objective measurement of skin color changes.
-
-
Data Analysis: The scores are used to generate a dose-response curve and to rank the potency of the tested formulations.
Caption: Workflow of the Vasoconstrictor Assay.
4.1.2. Carrageenan-Induced Paw Edema Model
This is a widely used animal model to screen for the anti-inflammatory activity of drugs.
-
Objective: To evaluate the in vivo anti-inflammatory effect of topically applied this compound.
-
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Induction of Inflammation: A sub-plantar injection of a phlogistic agent, most commonly carrageenan (a sulfated polysaccharide), is administered into the hind paw of the animal. This induces a localized, acute inflammatory response characterized by edema (swelling).
-
Drug Application: A specified dose of the this compound formulation is applied topically to the paw, usually before the carrageenan injection. A control group receives a vehicle-only application.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema in the treated group is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity. The formula for calculating the percentage inhibition is:
4.2. In Vitro Models
4.2.1. Reconstructed Human Epidermis (RHE) Models
These three-dimensional tissue models are increasingly used as alternatives to animal testing for evaluating the efficacy and safety of topical drugs.
-
Objective: To assess the anti-inflammatory effects of this compound in a human-relevant in vitro system.
-
Methodology:
-
Model System: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) consist of normal human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis.
-
Induction of Inflammation: An inflammatory state is induced in the RHE tissues by treating them with pro-inflammatory stimuli such as a cytokine cocktail (e.g., TNF-α and IL-1α), lipopolysaccharide (LPS), or ultraviolet (UV) radiation.
-
Drug Application: The this compound formulation is applied topically to the surface of the RHE tissue.
-
Endpoint Measurement: After a suitable incubation period, the culture medium is collected, and the levels of key pro-inflammatory cytokines and chemokines (e.g., IL-1α, IL-6, IL-8, TNF-α) are quantified using methods like ELISA or multiplex assays.
-
-
Data Analysis: The ability of this compound to reduce the secretion of these inflammatory mediators is a measure of its anti-inflammatory activity. The results are typically expressed as a percentage inhibition compared to the vehicle-treated, inflamed control.
Conclusion
This compound is a high-potency topical corticosteroid with a well-established mechanism of action centered on the modulation of gene expression through the glucocorticoid receptor. Its pharmacodynamic effects, primarily its potent anti-inflammatory and vasoconstrictive properties, have been demonstrated in a variety of in vivo and in vitro skin models. While specific quantitative data on its receptor binding affinity and cytokine inhibition are not extensively published, comparative studies consistently place it among the most potent topical corticosteroids used in clinical practice. The experimental models detailed in this guide provide a robust framework for the continued investigation and development of topical anti-inflammatory drugs.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Potency of Topical Corticosteroids - UK | KnowledgeDose [knowledgedose.com]
- 4. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 5. [Efficacy of this compound in the vasoconstriction tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the comparative efficacy of this compound 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
The Genesis of a Potent Corticosteroid: An In-depth Guide to the Initial Discovery and Development of Diflucortolone Valerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflucortolone (B194688) valerate (B167501) (6α,9-difluoro-11β-hydroxy-16α-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione) is a potent topical corticosteroid developed by Schering AG in the mid-1970s. Its discovery was a result of systematic synthetic efforts to enhance the anti-inflammatory activity of the corticosteroid scaffold through strategic halogenation and esterification. This technical guide details the initial discovery, synthesis, and preclinical and early clinical development of diflucortolone valerate, providing insight into the pharmacological and clinical evaluation methodologies of the era. Quantitative data from seminal studies are presented, alongside detailed experimental protocols for key assays that established its potency and safety profile.
Introduction: The Quest for Potent Topical Anti-inflammatory Agents
The mid-20th century saw the establishment of corticosteroids as a cornerstone of dermatological therapy. The development focus shifted towards modifying the basic hydrocortisone (B1673445) structure to amplify therapeutic effects while minimizing systemic absorption and side effects. Key strategies included halogenation at the 6α and 9α positions and the addition of a methyl group at the 16α position, modifications known to significantly increase glucocorticoid and anti-inflammatory activity. This compound emerged from this research paradigm, engineered for high potency. It was introduced in Germany in the late 1970s under the trade name Nerisone®.[1] This document reconstructs its early development based on foundational patents and publications.
Initial Synthesis and Chemical Profile
While the precise initial synthesis report is proprietary, the synthetic pathway can be reconstructed from patents filed by Schering AG and related entities during the early 1970s for structurally similar 6α,9α-difluorinated corticosteroids.[2][3][4] The core strategy involved the stereoselective fluorination of a prednisolone-based precursor. The addition of the valerate ester at the C21 position enhances the lipophilicity of the molecule, which is crucial for improving its penetration through the stratum corneum of the skin.[5][6]
Chemical Properties:
-
Chemical Name: 6α,9-difluoro-11β-hydroxy-16α-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione
-
Molecular Formula: C₂₇H₃₆F₂O₅[7]
-
Appearance: White to creamy white crystalline powder.[8]
-
Solubility: Practically insoluble in water; freely soluble in dichloromethane (B109758) and dioxane; slightly soluble in methyl alcohol.[8]
Preclinical Pharmacology & Efficacy
The anti-inflammatory potency of new corticosteroids was primarily established through animal models and human pharmacodynamic assays. The two cornerstone evaluations were the croton oil-induced ear edema assay in rodents and the vasoconstrictor assay on human skin.
Anti-inflammatory Activity: Croton Oil Ear Edema Assay
This widely used animal model induces a potent inflammatory response, allowing for the quantification of a topical agent's ability to inhibit edema.
Table 1: Representative Data from Croton Oil Ear Edema Inhibition Assays for Potent Corticosteroids
| Compound | Typical Dose Range (mg/ear) | Typical Max. Inhibition (%) |
|---|---|---|
| Dexamethasone (B1670325) | 0.05 - 0.1 | ~80 - 96% |
| Indomethacin (B1671933) | 0.5 - 1.0 | ~85 - 87% |
| This compound | N/A | N/A |
Note: Specific quantitative data for this compound from its initial development in this assay were not available in the reviewed literature. The data for dexamethasone and indomethacin are provided for context and are representative of results from this type of assay.[8][9]
Topical Potency: The Human Vasoconstrictor Assay
The McKenzie-Stoughton vasoconstrictor assay was a critical human bioassay for determining the potency and bioavailability of topical corticosteroids.[10] The ability of a corticosteroid to cause cutaneous vasoconstriction (skin blanching) correlates well with its clinical anti-inflammatory efficacy.[11] Early studies published in 1976 established the high potency of this compound.[12][13]
Table 2: Comparative Vasoconstrictor Potency of this compound (1976 Studies)
| Preparation | Comparator | Result | Reference |
|---|---|---|---|
| This compound 0.1% (W/O Emulsion) | Fluocortolone (in identical base) | 100 times more effective | [12] |
| This compound 0.1% Cream | 9 commercial corticosteroids | More or equally effective against all except one | [12] |
| This compound 0.1% Cream | Betamethasone-17,21-dipropionate 0.05% Cream | Betamethasone-17,21-dipropionate was superior | [12] |
| This compound Ointment | Betamethasone (B1666872) Valerate Ointment | Significantly faster blanching effect | [13] |
| this compound Ointment | Fluocinolone (B42009) Acetonide Ointment | Significantly faster blanching effect |[13] |
Early Clinical Development and Safety
Initial clinical trials focused on establishing the efficacy and safety of this compound in patients with corticosteroid-responsive dermatoses.
Clinical Efficacy
A 1976 clinical trial investigated the efficacy of this compound fatty ointment in 65 patients with very dry dermatoses, such as atopic eczema and neurodermatitis. The study reported "very positive" results with no observed side effects.[1]
Table 3: Summary of Early Clinical Trial Data
| Study (Year) | Formulation | Patient Population | Key Efficacy Finding | Side Effects | Reference |
|---|---|---|---|---|---|
| Caferri de Paolini (1976) | Fatty Ointment | 65 patients with very dry dermatoses | "Very positive," excellent in atopic eczema | None observed | [1] |
| Wendt & Reckers (1976) | 0.1% Ointment & Fatty Ointment | Patients with skin diseases | Effective treatment (study focused on systemic effects) | No reduction in urinary corticosteroids in open treatment |[14] |
Systemic Safety Evaluation
A critical aspect of development was assessing the potential for systemic absorption and subsequent suppression of the hypothalamic-pituitary-adrenal (HPA) axis. A 1976 study investigated this by measuring plasma cortisol levels and urinary corticosteroids after application.[14]
-
Method: The study applied 0.1% this compound ointment and fatty ointment to healthy subjects under extreme conditions of whole-body occlusion.
-
Findings: Suppression of plasma cortisol values was observed, comparable to that seen with betamethasone-17-valerate. However, the adrenal cortex could still be stimulated with ACTH. Importantly, during open, large-surface treatment of patients (without occlusion), no reduction in urinary 17-OHCS or 17-KS values was observed.[14]
Experimental Protocols
Representative Chemical Synthesis: 6α,9α-Difluorination of a Steroid Precursor
This protocol is a generalized representation based on patent literature for similar compounds from the era.[2][4]
-
Preparation of Precursor: A 6α-fluoro-9β,11β-epoxy-16α-methyl-pregna-1,4-diene-17,21-diol-3,20-dione precursor is synthesized through established multi-step steroid chemistry routes.
-
Fluorination Reaction: The precursor (e.g., 6 g) is added to a solution of anhydrous hydrogen fluoride (B91410) (20 g) in a suitable organic solvent like tetrahydrofuran (B95107) (40 ml) at a reduced temperature (e.g., -10°C).
-
Reaction Incubation: The reaction mixture is maintained at a controlled temperature (e.g., 5°C) for an extended period (e.g., 16 hours) to allow for the opening of the epoxide ring and addition of the second fluorine atom at the 9α position.
-
Quenching: The reaction is carefully quenched by pouring the mixture into a large volume of an ice/water/potassium carbonate solution to neutralize the highly corrosive hydrogen fluoride.
-
Isolation and Purification: The resulting precipitate, containing the 6α,9α-difluoro steroid, is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield the crude product. Further purification is achieved by crystallization from a solvent such as ethyl acetate.
-
Esterification: The purified difluorinated steroid is then esterified at the C21 position using valeric anhydride (B1165640) or valeryl chloride in the presence of a suitable catalyst to yield this compound.
Preclinical Efficacy: Croton Oil-Induced Mouse Ear Edema
-
Animals: Male Swiss mice (20-25 g) are used.
-
Irritant and Test Solutions: A solution of croton oil (e.g., 2.5% v/v) is prepared in acetone (B3395972). The test compound (this compound) and a reference standard (e.g., dexamethasone) are dissolved at various concentrations in the croton oil/acetone solution.
-
Induction and Treatment: A precise volume (e.g., 20 µL) of the croton oil solution (vehicle control) or the solution containing the test compound/standard is applied topically to the inner surface of the right ear of each mouse. The left ear remains untreated or receives acetone alone.
-
Edema Measurement: After a set period (typically 4-6 hours), the animals are euthanized. A standard-sized circular biopsy (e.g., 8 mm diameter) is punched from both the treated (right) and untreated (left) ears.
-
Quantification: The biopsies from each ear are weighed immediately. The degree of inflammation is quantified as the difference in weight between the right and left ear punches.
-
Analysis: The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.
Human Bioassay: Vasoconstrictor Assay (McKenzie-Stoughton Method)
-
Subjects: Healthy human volunteers with normal skin on their forearms are selected. Subjects are often pre-screened to ensure they exhibit a reliable blanching response to a known potent corticosteroid.
-
Site Demarcation: Multiple small, uniform application sites (e.g., 1-2 cm²) are marked on the flexor surface of the forearms.
-
Application: A standardized amount of the test formulation (e.g., this compound 0.1% cream) and comparator formulations are applied to the marked sites. The sites are then covered with an occlusive dressing to enhance penetration.
-
Duration: The occlusive dressings are left in place for a specified period (e.g., 6 to 16 hours).
-
Removal and Cleaning: After the application period, the occlusive dressings are removed, and any residual formulation is gently wiped from the skin.
-
Scoring: At a predetermined time after removal (e.g., 2 hours), the degree of skin blanching (vasoconstriction) at each site is visually assessed by a trained, blinded observer. A graded scoring system is used, for example:
-
0 = No blanching
-
1 = Slight, speckled blanching
-
2 = Moderate, uniform blanching
-
3 = Intense, porcelain-white blanching
-
-
Analysis: The scores for the test product are compared with those of the reference standards and a placebo to determine its relative potency.
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Signaling pathway of this compound via the glucocorticoid receptor.
References
- 1. [Difluocortolone valerate: a new corticoid for topical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Alpha-9-alpha-difluoro-16-beta-methyl-prednisolone-17,21 diesters and pharmaceutical compositions containing them - Patent 0030615 [data.epo.org]
- 3. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]
- 4. EP0030615A1 - 6-Alpha-9-alpha-difluoro-16-beta-methyl-prednisolone-17,21 diesters and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. WO2011024027A1 - Pharmaceutical combinations of diflucortolone and terbinafine - Google Patents [patents.google.com]
- 6. WO2021080527A1 - Topical pharmaceutical compositions containing difluocortolone and isoconazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Efficacy of this compound in the vasoconstriction tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Onset of the vasoconstrictor effect of this compound, betamethasone valerate, and fluocinolone acetonide ointments applied for varying periods under occlusive dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Systemic effect of this compound after dermal application (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Systemic effect of this compound after dermal application (author's transl)]. | Semantic Scholar [semanticscholar.org]
Diflucortolone Valerate: A Technical Guide to Corticosteroid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Corticosteroid Receptors and Ligand Binding
Corticosteroid receptors are members of the nuclear receptor superfamily of ligand-inducible transcription factors. They are broadly classified into two types:
-
Glucocorticoid Receptor (GR) or Type II Receptor: Expressed in almost all human cells, the GR is the primary target for glucocorticoids like diflucortolone (B194688) valerate (B167501). Its activation is associated with the broad anti-inflammatory and immunosuppressive effects of these drugs.
-
Mineralocorticoid Receptor (MR) or Type I Receptor: Primarily found in epithelial tissues such as the kidney, colon, and sweat glands, as well as in non-epithelial tissues like the heart, vasculature, and brain. The MR has a high affinity for mineralocorticoids like aldosterone (B195564) and is crucial for regulating electrolyte and water balance. Notably, it also binds glucocorticoids with high affinity.
The binding affinity of a corticosteroid to these receptors is a key determinant of its potency. A higher binding affinity generally correlates with a more potent physiological response, as it allows for receptor activation at lower drug concentrations. This affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitor concentration at 50% (IC50), which can be used to calculate the inhibition constant (Ki). Relative binding affinity (RBA) is also commonly used to compare the potency of different corticosteroids against a standard, such as dexamethasone (B1670325).
Diflucortolone Valerate and Glucocorticoid Receptor Interaction
This compound, a potent topical glucocorticoid, exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors.[1] This binding initiates a cascade of molecular events that ultimately suppress the inflammatory response.[1][2] While quantitative binding affinity data for this compound is not widely published, its classification as a potent corticosteroid suggests a high affinity for the glucocorticoid receptor. The valerate ester at the C21 position is known to increase the lipophilicity and, in many cases, the binding affinity of corticosteroids for the GR.[3]
Comparative Binding Affinity of Potent Topical Corticosteroids
To provide a quantitative context for the potency of this compound, the following tables summarize the reported binding affinities of other potent topical corticosteroids for the glucocorticoid and mineralocorticoid receptors. It is important to note that these values can vary between studies depending on the experimental conditions.
Table 1: Relative Binding Affinity (RBA) of Various Corticosteroids for the Glucocorticoid Receptor (GR)
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone |
| Dexamethasone | 100 |
| Clobetasol Propionate | ~1800 |
| Betamethasone Valerate | ~500 |
| Fluocinolone Acetonide | ~1660 |
| Mometasone Furoate | ~2180 |
Note: Data is compiled from various sources and should be considered comparative. The RBA of dexamethasone is set to 100 as a reference.
Table 2: Binding Affinity (Ki) of Various Corticosteroids for the Mineralocorticoid Receptor (MR)
| Corticosteroid | Ki (nM) |
| Aldosterone | 1-2 |
| Dexamethasone | 0.36 - 7.2 |
| Fludrocortisone | ~1 |
Note: Data is compiled from various sources. Lower Ki values indicate higher binding affinity.
Signaling Pathways
Upon binding to a corticosteroid agonist like this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus. Inside the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transactivation or transrepression of target genes.
Experimental Protocols
The determination of corticosteroid binding affinity is predominantly performed using in vitro radioligand binding assays. These assays are crucial for the preclinical characterization of novel corticosteroid candidates.
Radioligand Binding Assay for Glucocorticoid Receptor (GR)
This competitive binding assay measures the ability of an unlabeled corticosteroid (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]dexamethasone) from the GR.
Materials:
-
Radioligand: [³H]dexamethasone
-
Unlabeled Competitor: this compound or other corticosteroids
-
Receptor Source: Cytosolic fraction from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue homogenate (e.g., rat liver).
-
Assay Buffer: Tris-HCl buffer with additives like molybdate (B1676688) to stabilize the receptor.
-
Separation Agent: Dextran-coated charcoal or glass fiber filters.
-
Scintillation Cocktail and Counter.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from the chosen cell line or tissue.
-
Incubation: Incubate a fixed concentration of [³H]dexamethasone with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor corticosteroid. A parallel incubation without the competitor is performed to determine total binding, and another with a large excess of unlabeled dexamethasone to determine non-specific binding.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal (which adsorbs free ligand) followed by centrifugation, or by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay for Mineralocorticoid Receptor (MR)
The protocol is similar to the GR binding assay, with the following key differences:
-
Radioligand: [³H]aldosterone is typically used.
-
Receptor Source: Kidney cytosol or recombinant MR expressed in a suitable cell line.
-
Competitors: To ensure specificity for MR, assays are often run in the presence of a specific GR antagonist (e.g., RU-486) to block binding to any contaminating GR.
Conclusion
This compound is a highly potent topical corticosteroid, and its therapeutic efficacy is directly linked to its high binding affinity for the glucocorticoid receptor. Although specific quantitative binding data for this compound is not extensively documented in public sources, a comparative analysis with other potent corticosteroids provides a strong indication of its high affinity. The standardized experimental protocols, such as radioligand binding assays, remain the gold standard for determining the binding characteristics of new corticosteroid entities, providing essential data for drug development and potency assessment. Further research to quantify the binding profile of this compound for both glucocorticoid and mineralocorticoid receptors would be beneficial for a more complete understanding of its pharmacological profile.
References
Physicochemical Properties of Diflucortolone Valerate Crystalline Forms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflucortolone (B194688) valerate (B167501), a potent topical corticosteroid, exists in various crystalline forms, a phenomenon known as polymorphism. The specific polymorphic form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, melting point, stability, and bioavailability. This technical guide provides a comprehensive overview of the known crystalline forms of diflucortolone valerate, focusing on their physicochemical characterization. It includes a detailed analysis of Crystal Form I, for which the most data is publicly available, and outlines the experimental protocols for its characterization using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Solubility data and the therapeutic mechanism of action are also discussed.
Introduction
This compound (6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate) is a synthetic glucocorticoid used in dermatological preparations for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] The solid-state properties of this API are critical for formulation development, manufacturing, and therapeutic efficacy. Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a crucial consideration in the pharmaceutical industry. Different polymorphs of the same drug can exhibit distinct physical and chemical properties, impacting drug product performance.[2]
This guide focuses on the characterization of the crystalline forms of this compound, with a primary emphasis on the most stable and well-documented form, Crystal Form I.[3]
Crystalline Forms of this compound
This compound is known to exhibit polymorphism.[3] While the existence of multiple forms is acknowledged, detailed public data is predominantly available for a thermodynamically stable form designated as Crystal Form I.[3]
Crystal Form I
Crystal Form I is reported to be the most stable polymorphic variant under standard pharmaceutical manufacturing and storage conditions.[3] Crystallographic analysis has identified its crystal system as monoclinic, a structure that provides optimal molecular packing and thermodynamic stability.[3]
A Chinese patent (CN103130860A) describes a "novel crystal form I" of this compound and provides specific X-ray powder diffraction (XRPD) data.[4] It is highly probable that this corresponds to the stable Crystal Form I mentioned in other literature. The characteristic XRPD peaks for this form are detailed in the experimental section.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. The data primarily pertains to the stable crystalline form.
Physical Appearance
This compound is a white to slightly cream-white crystalline powder.[3] It is odorless under standard conditions.[3]
Thermal Properties
The thermal behavior of this compound's crystalline forms is a key indicator of their physical properties and stability.
| Property | Value | Reference |
| Melting Point | 200-205 °C | [3] |
| 202-220 °C | [3] |
Note: The variation in melting point ranges can be attributed to differences in analytical methodology and sample purity.[3]
Solubility Profile
The solubility of this compound is a critical factor for its formulation and bioavailability.
| Solvent | Solubility Description | Quantitative Data (approx.) | Reference |
| Water | Practically insoluble | 0.00631 mg/mL (predicted) | [3] |
| Chloroform | Freely soluble / Easily soluble | - | [3] |
| Dichloromethane | Freely soluble | - | [5] |
| Dioxane | Freely soluble | - | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | 10 mg/mL | [6] |
| Dimethylformamide (DMF) | Soluble | 30 mg/mL | [6] |
| DMF:PBS (1:3) | Sparingly soluble | 0.25 mg/mL | [6] |
| Methanol | Slightly soluble | - | [5] |
| Ether | Sparingly soluble | - | [5] |
| Ethanol | Freely soluble | - | [7] |
| Acetone | Freely soluble | - | [7] |
Experimental Protocols
The characterization of this compound's crystalline forms relies on several key analytical techniques.
X-ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for identifying and characterizing crystalline solids. Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint".[8]
Methodology:
-
Sample Preparation: The this compound sample is finely ground to a uniform powder to minimize preferred orientation effects.[8] The powder is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.[9]
-
Data Collection: Data is collected over a specific 2θ range, for example, from 5° to 35°, with a defined step size and scan speed.[9]
-
Data Analysis: The resulting diffraction pattern is analyzed for the angular positions (2θ) and intensities of the diffraction peaks.
XRPD Data for Crystal Form I (from CN103130860A): [4][10]
| Diffraction Angle (2θ) |
| 10.0° |
| 10.9° |
| 12.6° |
| 19.9° |
| 22.9° |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting and crystallization.[11]
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[12]
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[12]
-
Data Analysis: The heat flow versus temperature is plotted. Endothermic events, such as melting, appear as peaks. The onset temperature and the peak maximum of the melting endotherm are determined.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and the presence of volatile components such as solvents or water.[13]
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is placed in a tared TGA pan.[2]
-
Instrumentation: A thermogravimetric analyzer is used.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) up to a specified temperature.[13]
-
Data Analysis: The mass of the sample is recorded as a function of temperature. Significant mass loss at elevated temperatures indicates decomposition.
Solubility Measurement
The equilibrium solubility is typically determined using the shake-flask method.[14]
Methodology:
-
Sample Preparation: An excess amount of the this compound crystalline powder is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.[15]
Visualizations
Experimental Workflow for Polymorph Characterization
Caption: General experimental workflow for the characterization of this compound crystalline forms.
Thermodynamic Stability Relationship of Polymorphs
Caption: Logical relationship of thermodynamic properties between stable and metastable polymorphs.
Simplified Glucocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway for the anti-inflammatory action of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist.[16][17] Upon topical application, it penetrates the skin and binds to intracellular glucocorticoid receptors.[14] This drug-receptor complex translocates to the cell nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs).[1][14]
This leads to two main anti-inflammatory actions:
-
Transactivation: Upregulation of anti-inflammatory proteins, notably lipocortin-1 (annexin-1).[1][14] Lipocortin-1 inhibits the enzyme phospholipase A2, which is crucial for the release of arachidonic acid from cell membranes. By blocking this step, this compound prevents the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[14]
-
Transrepression: Downregulation of the expression of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[1] This suppression reduces the migration and activation of inflammatory cells at the site of application.[14]
Conclusion
The physicochemical properties of this compound are intrinsically linked to its crystalline structure. Crystal Form I is the most thermodynamically stable polymorph, characterized by a specific melting point range, solubility profile, and a distinct XRPD pattern. A thorough understanding and control of the polymorphic form are essential for ensuring the quality, stability, and therapeutic efficacy of dermatological formulations containing this compound. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and analysis of this potent corticosteroid. Further research into the characterization of other potential metastable polymorphs would provide a more complete picture of the solid-state landscape of this important API.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. torontech.com [torontech.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. CN103130860A - this compound novel crystal form and topical external preparation prepared by same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. CN103130860B - The local topical preparation of a kind of this compound novel crystal forms and preparation thereof - Google Patents [patents.google.com]
- 11. quercus.be [quercus.be]
- 12. researchgate.net [researchgate.net]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. jfda-online.com [jfda-online.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. rheolution.com [rheolution.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Diflucortolone Valerate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diflucortolone (B194688) valerate (B167501) is a potent topical corticosteroid used in the treatment of various skin disorders due to its anti-inflammatory, antipruritic, and vasoconstrictive properties. Accurate and precise quantification of diflucortolone valerate in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in cream formulations. The described method is based on reversed-phase chromatography with UV detection, a widely used, reliable, and robust analytical technique.
Chromatographic Conditions
A summary of various reported HPLC conditions for the analysis of this compound is presented in Table 1. The selection of a specific method will depend on the available instrumentation, the sample matrix, and the presence of other active ingredients.
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | ACE® C18 (250 x 4.6 mm, 5 µm)[1] | Phenomenex ODS (250 x 4.6 mm, 5 µm)[2] | ACE C18 (150 x 4.6 mm, 5 µm)[3] | C18 |
| Mobile Phase | Methanol (B129727) : 0.1 M Phosphate (B84403) Buffer pH 5.5 (95:5, v/v)[1] | Methanol : Water (80:20, v/v)[2] | Sodium dihydrogen phosphate buffer : Methanol (27:73, v/v)[3] | Acetonitrile : Methanol (80:20)[4] |
| Flow Rate | 1.0 mL/min[1][5] | 1.0 mL/min[2] | 1.5 mL/min[3] | Not Specified |
| Detection Wavelength | 220 nm[1][2][5] | 220 nm[2] | 240 nm[3][6] | 230 nm[4] |
| Column Temperature | 25°C[1] | 25°C[2] | 40°C[3][6] | Not Specified |
| Injection Volume | 20 µL[1] | 20 µL[2][3] | 20 µL[3] | Not Specified |
| Internal Standard | Ephedrine hydrochloride[1] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound based on a representative HPLC method.
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Cream formulation containing this compound
-
0.45 µm membrane filters
Equipment
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Ultrasonic bath[1]
-
Mechanical shaker[1]
-
Centrifuge
Preparation of Solutions
1. Preparation of 0.1 M Phosphate Buffer (pH 5.5)
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.1 M solution.
-
Adjust the pH to 5.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
2. Preparation of Mobile Phase (Methanol : 0.1 M Phosphate Buffer pH 5.5, 95:5 v/v)
-
Mix 950 mL of HPLC grade methanol with 50 mL of the 0.1 M phosphate buffer (pH 5.5).
-
Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.[1]
3. Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This yields a stock solution of 200 µg/mL.
4. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 2.40-300 µg/mL)[1].
Sample Preparation (from Cream Formulation)
-
Accurately weigh 1 g of the cream formulation into a 50 mL volumetric flask.[1]
-
Add approximately 30 mL of methanol and shake mechanically for 30 minutes to disperse the cream and dissolve the drug.[1]
-
Dilute to the mark with methanol and mix well.[1]
-
Allow the solution to stand for 15 minutes in the dark.[1]
-
Filter the solution through a 0.45 µm membrane filter.[1]
-
Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Method 1 of Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject 20 µL of each standard solution and the sample solution.
-
Record the chromatograms and measure the peak area of this compound.
Quantification
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Calculate the amount of this compound in the cream formulation.
Method Validation
A summary of validation parameters from a reported method is provided in Table 2. Any developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 2.40 - 300 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.79 µg/mL[1] |
| Limit of Quantification (LOQ) | 2.40 µg/mL[1] |
| Accuracy (% Recovery) | Typically within 98-102% |
| Precision (% RSD) | Typically < 2% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for HPLC quantification.
Method Validation Logical Relationships
The following diagram shows the logical relationship between key HPLC method validation parameters.
References
- 1. jfda-online.com [jfda-online.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN108226340B - Method for separating and measuring diflucortolone and 6 beta diflucortolone and 16 beta diflucortolone thereof - Google Patents [patents.google.com]
In Vivo Experimental Models for Testing Diflucortolone Valerate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for established in vivo models to assess the anti-inflammatory efficacy of the potent topical corticosteroid, Diflucortolone Valerate (B167501) (DFV). The included methodologies, data presentation formats, and visual guides are designed to facilitate reproducible and robust preclinical evaluation.
Mechanism of Action of Diflucortolone Valerate
This compound is a potent topical glucocorticoid that exerts its anti-inflammatory and immunosuppressive effects through a well-defined signaling pathway.[1][2] Upon topical application, it penetrates the skin and binds to cytosolic glucocorticoid receptors (GR).[3] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[3]
Within the nucleus, the DFV-GR complex modulates gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1).[1] Lipocortin-1, in turn, inhibits phospholipase A2 (PLA2), an enzyme responsible for releasing arachidonic acid from cell membranes.[1] This action curtails the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: The DFV-GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a downregulation in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]
Collectively, these actions result in reduced vasodilation, decreased capillary permeability, and inhibition of inflammatory cell migration to the site of inflammation, thereby alleviating symptoms like redness, swelling, and itching.[1][3]
References
Application Notes and Protocols for Diflucortolone Valerate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone (B194688) valerate (B167501) is a potent topical corticosteroid widely utilized in dermatology for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] As a member of the glucocorticoid class, its mechanism of action involves binding to intracellular glucocorticoid receptors (GR), which then translocate to the nucleus to modulate the expression of target genes.[1][2] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[1][2] In the context of cell culture, diflucortolone valerate serves as a valuable tool for investigating cellular mechanisms of inflammation, proliferation, and apoptosis, particularly in skin-related research.
These application notes provide a comprehensive protocol for the use of this compound in cell culture studies, with a focus on human keratinocyte cell lines such as HaCaT. The provided methodologies and data will aid researchers in designing and executing experiments to evaluate the cellular effects of this compound.
Data Presentation
Table 1: Effects of a Structurally Similar Corticosteroid (Betamethasone Valerate) on HaCaT Cell Viability
Due to the limited availability of specific IC50 values for this compound in cell culture, data for the structurally and functionally similar corticosteroid, betamethasone (B1666872) valerate, is presented below. These values are derived from studies on the human keratinocyte cell line, HaCaT, and can be used as a starting point for determining the optimal concentration range for this compound.
| Cell Line | Compound | Incubation Time | Effect | Concentration Range |
| HaCaT | Betamethasone Valerate | 72 hours | Anti-proliferative | 10⁻⁸ M - 10⁻⁴ M[2] |
| HaCaT | Betamethasone Valerate | 72 hours | Pro-proliferative | 10⁻⁸ M[2] |
| HaCaT | Betamethasone Valerate | 72 hours | Apoptosis Induction | > 10⁻⁸ M[2] |
| HaCaT | Betamethasone Valerate | 72 hours | G2 Phase Cell Cycle Arrest | > 10⁻⁸ M[2] |
Note: This data is for Betamethasone Valerate and should be used as a reference for establishing initial dose-response experiments for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound in an appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: General Protocol for Treating Cultured Cells with this compound
Materials:
-
Cultured cells (e.g., HaCaT keratinocytes) in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in their recommended growth medium.
-
Prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Include a vehicle control by adding the same amount of DMSO to the medium as used for the highest concentration of this compound.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells or flasks.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis, etc.).
Protocol 3: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following the treatment period with this compound (Protocol 2), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: Experimental workflow for cell culture studies.
Caption: Glucocorticoid receptor signaling pathway.
References
Application Note: Spectrophotometric Determination of Diflucortolone Valerate in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diflucortolone (B194688) valerate (B167501) (DIF) is a potent topical corticosteroid used in the treatment of various skin disorders due to its anti-inflammatory and anti-itching effects.[1][2] Accurate and precise quantification of DIF in pharmaceutical formulations such as creams and ointments is crucial for ensuring product quality, safety, and efficacy. This application note details a straightforward and reliable UV-Vis spectrophotometric method for the determination of diflucortolone valerate in such formulations. The method is validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis.
Quantitative Data Summary
Various spectrophotometric methods have been developed for the determination of this compound, often in combination with other active pharmaceutical ingredients. The following tables summarize the key quantitative parameters from published studies.
Table 1: Summary of Spectrophotometric Methods and Linearity Data
| Method | Analyte(s) | Wavelength(s) (nm) | Linearity Range (µg/mL) | Solvent/Mobile Phase | Reference |
| First Derivative Spectrophotometry | DIF & Isoconazole (B1215869) Nitrate (B79036) | 247.8 | 2.40–40.0 | Methanol (B129727)–water (3:1, v/v) | [3][4] |
| Second Derivative Spectrophotometry | DIF & Isoconazole Nitrate | 262 | 5–25 | Ethanol | [1][2] |
| Principal Component Regression (PCR) | DIF & Isoconazole Nitrate | 242–298 | 2.40–40.0 | Methanol–water (3:1, v/v) | [3][4] |
| Principal Component Regression (PCR) | DIF & Chlorquinaldol | 230–348 | 0.88–3.0 | Methanol/water (3:1) | [5][6] |
Table 2: Method Validation Parameters
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Mean Recovery (%) | Reference |
| Second Derivative Spectrophotometry | 0.54 | 1.78 | 102.03 | [1][2] |
| Principal Component Regression (PCR) | 0.79 | 2.40 | Not Reported | [5] |
Experimental Protocols
This section provides a detailed protocol for the spectrophotometric determination of this compound in a cream formulation. This protocol is synthesized from established methods for similar corticosteroids and formulations.[3][5][7]
Instrumentation and Materials
-
Instrumentation: A double beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
-
Reagents and Standards:
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Deionized Water
-
-
Apparatus:
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Mechanical stirrer/shaker
-
Ultrasonic bath
-
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 25 µg/mL by appropriate dilution with methanol.
Sample Preparation (from Cream Formulation)
-
Accurately weigh an amount of cream equivalent to 1 mg of this compound into a 50 mL beaker.
-
Add approximately 30 mL of methanol.
-
Warm the mixture gently on a water bath (not exceeding 45°C) and stir with a glass rod to dissolve the cream base.[8]
-
Transfer the solution to a 100 mL volumetric flask. Use additional methanol to rinse the beaker and transfer the rinsings to the flask.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Mix well and filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[3]
-
The theoretical concentration of this solution is 10 µg/mL. Further dilutions can be made with methanol if necessary to fall within the calibration range.
Spectrophotometric Measurement
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use methanol as the blank.
-
Record the absorption spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax). Based on literature, the expected λmax is around 240 nm.[9]
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax.
Calibration Curve and Quantification
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be greater than 0.999.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the measured absorbance.
-
Calculate the amount of this compound in the cream formulation using the following formula:
Amount (mg/g) = (C × D × V) / W
Where:
-
C = Concentration from the calibration curve (µg/mL)
-
D = Dilution factor
-
V = Initial volume of the sample solution (mL)
-
W = Weight of the cream taken (mg)
-
Visualizations
Experimental Workflow
Caption: Workflow for DIF analysis.
Method Validation Parameters
Caption: Interrelation of validation parameters.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Liquid chromatographic and spectrophotometric determination of this compound and isoconazole nitrate in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. "Liquid chromatographic and spectrophotometric determination of difluco" by I.M. Palabiyik, D. Asan et al. [jfda-online.com]
- 7. ijisrt.com [ijisrt.com]
- 8. Validation of a UV spectrophotometric method for the determination of melatonine in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Novel Drug Delivery Systems for Diflucortolone Valerate
Introduction
Diflucortolone (B194688) valerate (B167501) (DFV) is a potent topical corticosteroid used to treat various inflammatory skin conditions, such as psoriasis and atopic dermatitis.[1] Its therapeutic efficacy is often accompanied by potential side effects, which can be mitigated by developing advanced drug delivery systems.[2] Novel carriers like lipid-based nanoparticles are designed to enhance drug localization in the skin layers, provide sustained release, and minimize systemic absorption, thereby improving the therapeutic index of DFV.[3][4][5] These systems, including Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and polymeric nanoparticles, offer promising strategies for targeted and controlled dermal delivery.[2][5][6][7]
This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of novel drug delivery systems for diflucortolone valerate, intended for researchers and professionals in drug development.
Section 1: Formulation of Lipid-Based Nanoparticles
Lipid-based nanoparticles are a leading platform for topical drug delivery due to their biocompatibility and ability to enhance skin penetration and retention.[5][8]
Application Note: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids.[6] This liquid lipid matrix in NLCs creates imperfections that increase drug loading capacity and reduce drug expulsion during storage.[6] For DFV, these carriers can act as a reservoir, offering sustained drug release and improved deposition into the skin layers compared to conventional creams or gels.[4][9] The choice of lipids and surfactants is critical and directly influences particle size, encapsulation efficiency, and stability.[10]
Protocol: Preparation of DFV-Loaded SLNs/NLCs via High-Shear Homogenization and Ultrasonication
This protocol describes a common method for preparing SLNs and NLCs.[4][9][10]
Materials:
-
This compound (DFV)
-
Solid Lipid (e.g., Precirol® ATO 5, Tristearin®, Compritol® 888 ATO)[4][10]
-
Liquid Lipid for NLCs (e.g., Capryol™, Isopropyl Myristate)[4]
-
Surfactant (e.g., Poloxamer® 407, Labrasol®, Labrafil®)[4][10]
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Accurately weigh the solid lipid (and liquid lipid for NLCs) and melt it by heating to 5-10°C above the lipid's melting point.
-
Drug Incorporation: Dissolve the accurately weighed DFV into the molten lipid phase under constant stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming the solid matrix of the SLNs or NLCs.
-
Storage: Store the final nanoparticle dispersion in a sealed container at 4°C.
Application Note: Lecithin (B1663433)/Chitosan (B1678972) Nanoparticles
Lecithin/chitosan nanoparticles are formed through the electrostatic interaction between negatively charged lecithin and the positively charged polysaccharide chitosan.[1] This system is particularly promising for dermal delivery as it can increase the accumulation of DFV in the epidermis and dermis without significant systemic permeation.[3] Formulating these nanoparticles into a chitosan gel can further enhance viscosity and skin residence time.[1][3]
Protocol: Preparation of DFV-Loaded Lecithin/Chitosan Nanoparticles
This protocol is based on the ionic interaction technique.[1][3]
Materials:
-
This compound (DFV)
-
Lecithin
-
Chitosan (low molecular weight)
-
Ethanol
-
Acetic Acid
-
Purified Water
Procedure:
-
Lecithin Solution: Dissolve lecithin and DFV in ethanol.
-
Chitosan Solution: Prepare an aqueous solution of chitosan by dissolving it in a dilute acetic acid solution (e.g., 1.5% w/v).
-
Nanoparticle Formation: Add the ethanolic lecithin-DFV solution dropwise into the chitosan solution under constant, moderate magnetic stirring at room temperature.
-
Solvent Evaporation: Continue stirring for at least 1-2 hours to allow for nanoparticle self-assembly and the evaporation of ethanol.
-
Purification (Optional): The resulting nanoparticle dispersion can be centrifuged and the pellet washed with purified water to remove any unreacted components.
-
Final Formulation: Resuspend the purified nanoparticles in water or incorporate them into a blank chitosan gel for topical application.[1]
Section 2: Characterization of Nanoparticle Formulations
Proper physicochemical characterization is essential to ensure the quality, stability, and performance of the developed drug delivery system.
Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of size distribution). Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and predicts the physical stability of the colloidal dispersion.
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement at a fixed temperature (e.g., 25°C) and a scattering angle of 90° or 173°.
-
Record the average particle size (Z-average), PDI, and zeta potential. Measurements should be performed in triplicate.
Protocol: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
Principle: This protocol determines the amount of DFV successfully entrapped within the nanoparticles. It involves separating the free, unencapsulated drug from the nanoparticles and quantifying the encapsulated drug.[11]
Procedure:
-
Separation of Free Drug: Transfer a known volume of the nanoparticle dispersion into a centrifuge tube (e.g., Amicon® Ultra centrifugal filters) and centrifuge at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.
-
Quantification of Free Drug: Carefully collect the supernatant/filtrate. Analyze the concentration of DFV in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.[11]
-
Calculation:
-
Encapsulation Efficiency (EE%) is calculated using the formula: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Drug Loading (DL%) is calculated using the formula: DL% = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100
-
Summary of Characterization Data
The following table summarizes typical quantitative data for different DFV-loaded nanoparticle formulations found in the literature.
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 204 - 1421 | Narrow | Up to 45.8% | [10] |
| Nanostructured Lipid Carriers (NLCs) | 160 - 744 | Narrow | Up to 68% | [4][12][13] |
| Lecithin/Chitosan Nanoparticles | ~250 - 350 | ~0.2 - 0.4 | 86.8% | [1][3] |
Section 3: In Vitro and Ex Vivo Performance Evaluation
Application Note: In Vitro Release Testing (IVRT)
IVRT is a crucial tool for evaluating the performance of topical formulations.[14][15] It measures the rate at which the active drug is released from the formulation through a synthetic membrane.[16] This test is sensitive to changes in formulation composition and physicochemical properties, making it essential for quality control and for comparing novel formulations to existing ones.[15][16] The Franz diffusion cell is the standard apparatus used for IVRT.[17][18]
Protocol: In Vitro Release Test (IVRT) using Franz Diffusion Cells
Apparatus and Materials:
-
Franz Diffusion Cells[19]
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)[16]
-
Receptor Medium: A solution in which the drug is soluble to maintain sink conditions (e.g., phosphate-buffered saline (PBS) with a co-solvent like ethanol).[16]
-
Water bath with circulator and magnetic stirrers[20]
-
HPLC or UV-Vis Spectrophotometer for analysis[17]
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber is filled with degassed receptor medium and maintained at 32°C to simulate skin surface temperature.[20][21] A small magnetic stir bar is placed in the receptor chamber for continuous agitation.[16]
-
Membrane Mounting: Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath it.[20][21]
-
Formulation Application: Apply a finite dose (a precisely weighed amount) of the DFV nanoparticle formulation onto the membrane surface in the donor chamber.[20]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw an aliquot (e.g., 200-500 µL) from the sampling port of the receptor chamber.[17]
-
Volume Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[20]
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of DFV released per unit area of the membrane (µg/cm²) and plot this value against the square root of time. The slope of the linear portion of the plot represents the release rate.[16]
Application Note: Ex Vivo Skin Permeation Studies
Ex vivo skin permeation studies provide a more biologically relevant model than IVRT by using excised animal or human skin as the barrier.[19] These studies are essential for determining the rate and extent of drug penetration into and permeation through the skin layers.[19] They help assess whether a novel formulation enhances drug retention in the skin (desirable for topical delivery) or increases transdermal delivery (systemic absorption).[3][19]
Protocol: Ex Vivo Skin Permeation using Franz Diffusion Cells
Apparatus and Materials:
-
Same as IVRT, with the exception of the membrane.
-
Excised Skin: Full-thickness or dermatomed skin from a suitable animal model (e.g., rat, pig) or human cadaver skin.[19][21]
Procedure:
-
Skin Preparation: Thaw the frozen skin and remove any subcutaneous fat. Cut the skin into appropriately sized sections to fit the diffusion cells. The skin can be used as full-thickness or the epidermis can be separated by heat treatment (e.g., immersion in 60°C water for 60 seconds).[19]
-
Apparatus Setup and Membrane Mounting: The procedure is identical to IVRT, but the excised skin is mounted instead of a synthetic membrane, with the stratum corneum side facing the donor chamber.[19][20]
-
Formulation Application, Sampling, and Analysis: Follow steps 3-6 from the IVRT protocol.
-
Data Analysis: Calculate the cumulative amount of DFV permeated per unit area (µg/cm²) and plot this against time. Key parameters to determine include the steady-state flux (Jss), the permeability coefficient (Kp), and the lag time (t_lag).[19]
-
Drug Retention Analysis: At the end of the experiment, dismount the skin from the cell. Clean the surface to remove excess formulation. The skin can then be separated into the stratum corneum (via tape stripping), epidermis, and dermis to quantify the amount of DFV retained in each layer.[3]
Section 4: Visualized Workflows and Mechanisms
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[22][23] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the expression of target genes.[23][24] This action occurs via two main mechanisms: transactivation , where the GR dimer binds to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory proteins, and transrepression , where monomeric GR interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[25][26]
Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor (GR).
Experimental Workflow for Nanoparticle Development
The development and evaluation of a novel drug delivery system is a multi-step process that begins with formulation and characterization and progresses through a series of in vitro and ex vivo tests to establish efficacy and safety.
Caption: General experimental workflow for developing a novel topical drug delivery system for DFV.
References
- 1. Enhanced dermal delivery of this compound using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Drug Delivery Systems Tailored for Improved Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced dermal delivery of this compound using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanostructured lipid carriers as semisolid topical delivery formulations for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-based nanoparticles for psoriasis treatment: a review on conventional treatments, recent works, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solid lipid nanoparticles and nanostructured lipid carrier-based nanotherapeutics for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-based nanoparticles for psoriasis treatment: a review on conventional treatments, recent works, and future prospects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Solid lipid nanoparticles-loaded topical gel containing combination drugs: an approach to offset psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. tandfonline.com [tandfonline.com]
- 14. contractpharma.com [contractpharma.com]
- 15. In vitro release test (IVRT): Principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 19. benchchem.com [benchchem.com]
- 20. alterlab.co.id [alterlab.co.id]
- 21. mmsl.cz [mmsl.cz]
- 22. academic.oup.com [academic.oup.com]
- 23. droracle.ai [droracle.ai]
- 24. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Diflucortolone Valerate in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone (B194688) valerate (B167501) (DFV) is a potent topical glucocorticoid widely utilized in dermatology for its significant anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2][3] It is indicated for the treatment of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[2][4][5] The mechanism of action of DFV involves its binding to intracellular glucocorticoid receptors, which then translocates to the nucleus to modulate the expression of target genes.[1][4][5] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[1][5]
Three-dimensional (3D) skin equivalent models, such as reconstructed human epidermis (RHE) and full-thickness skin equivalents (FTSE), have emerged as valuable in vitro tools for dermatological research and the preclinical evaluation of topical formulations.[6][7][8] These models closely mimic the structure and function of native human skin, offering a more physiologically relevant environment compared to traditional 2D cell cultures.[6][9] They provide a robust platform for assessing the efficacy and safety of topical drugs, including corticosteroids like diflucortolone valerate. This document provides detailed application notes and protocols for the evaluation of this compound in 3D skin equivalent models.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in a 3D Skin Equivalent Model with Induced Inflammation
| Treatment Group | IL-1α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Untreated Control | 5.2 ± 1.1 | 25.8 ± 4.3 | 150.7 ± 22.5 | 10.3 ± 2.1 |
| Inflammatory Stimulus | 85.6 ± 9.8 | 450.2 ± 55.1 | 2800.5 ± 310.8 | 120.4 ± 15.7 |
| DFV (0.01%) + Stimulus | 40.1 ± 5.3 | 180.7 ± 21.9 | 1250.2 ± 150.4 | 55.8 ± 7.9 |
| DFV (0.1%) + Stimulus | 15.3 ± 2.9 | 65.4 ± 8.2 | 480.9 ± 60.1 | 20.1 ± 3.5 |
| Dexamethasone (0.1%) + Stimulus | 18.9 ± 3.5 | 75.1 ± 9.8 | 550.6 ± 75.3 | 25.6 ± 4.1 |
Data are presented as mean ± standard deviation and are representative.
Table 2: Gene Expression Analysis of Inflammation-Associated Markers in a 3D Skin Equivalent Model Treated with this compound
| Treatment Group | Relative COX-2 mRNA Expression | Relative MMP-9 mRNA Expression | Relative FLG mRNA Expression |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| Inflammatory Stimulus | 12.5 ± 2.1 | 8.9 ± 1.5 | 0.4 ± 0.1 |
| DFV (0.1%) + Stimulus | 2.8 ± 0.5 | 2.1 ± 0.4 | 0.8 ± 0.2 |
Data are presented as mean fold change ± standard deviation relative to the untreated control and are representative.
Experimental Protocols
Protocol 1: Evaluation of the Anti-inflammatory Efficacy of this compound in a Reconstructed Human Epidermis (RHE) Model
Objective: To assess the ability of this compound to reduce the secretion of pro-inflammatory cytokines in an inflamed RHE model.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue inserts (e.g., EpiDerm™, EPISKIN™)
-
Assay medium provided by the RHE manufacturer
-
This compound (DFV)
-
Vehicle control (e.g., acetone:olive oil, ethanol)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Poly(I:C), or a cytokine cocktail of TNF-α and IL-1β)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human IL-1α, IL-6, IL-8, and TNF-α
-
Multi-well plates
Procedure:
-
Pre-incubation of RHE Tissues: Upon receipt, place the RHE tissue inserts in 6-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.
-
Preparation of Test Substances: Prepare solutions of DFV at desired concentrations (e.g., 0.01% and 0.1%) in a suitable vehicle. Include a vehicle-only control.
-
Induction of Inflammation:
-
Prepare the inflammatory stimulus in the assay medium.
-
Replace the medium in the wells with the medium containing the inflammatory stimulus.
-
Incubate for 24 hours to induce an inflammatory response.
-
-
Topical Application of this compound:
-
After the inflammation induction period, carefully apply a defined volume (e.g., 20 µL) of the DFV solutions, vehicle control, or a positive control (e.g., 0.1% dexamethasone) onto the surface of the RHE tissues.
-
Ensure even distribution over the tissue surface.
-
-
Incubation: Incubate the treated tissues for another 24 hours at 37°C and 5% CO2.
-
Collection of Culture Medium: After the treatment period, collect the culture medium from each well.
-
Cytokine Analysis:
-
Centrifuge the collected medium to remove any cellular debris.
-
Perform ELISA for IL-1α, IL-6, IL-8, and TNF-α according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the concentration of each cytokine in the culture medium. Compare the cytokine levels in the DFV-treated groups to the vehicle-treated inflammatory control group to determine the percentage of inhibition.
Protocol 2: Gene Expression Analysis in Full-Thickness Skin Equivalents (FTSE)
Objective: To analyze the effect of this compound on the gene expression of key inflammatory and skin barrier markers in an inflamed FTSE model.
Materials:
-
Full-Thickness Skin Equivalent (FTSE) models
-
Assay medium
-
This compound (DFV)
-
Inflammatory stimulus
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for target genes (e.g., COX-2, MMP-9, Filaggrin (FLG)) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
FTSE Culture and Treatment: Follow steps 1-5 from Protocol 1, using FTSE models instead of RHE.
-
Tissue Harvesting: After the treatment period, harvest the FTSE tissues. Wash the tissues with PBS to remove any residual topical formulation.
-
RNA Extraction:
-
Homogenize the tissue samples using a suitable method.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity.
-
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix containing cDNA, primers for the target genes and housekeeping gene, and a suitable master mix.
-
Perform the qRT-PCR using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the fold change in gene expression between the DFV-treated groups and the inflammatory control group.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating DFV.
References
- 1. nbinno.com [nbinno.com]
- 2. Enhanced dermal delivery of this compound using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. ifyber.com [ifyber.com]
- 7. Preparation of a Three-Dimensional Full Thickness Skin Equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cms.qut.edu.au [cms.qut.edu.au]
Application Notes and Protocols for Enhanced Dermal Penetration of Diflucortolone Valerate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone (B194688) valerate (B167501) (DFV) is a potent topical corticosteroid widely used in the treatment of various inflammatory skin conditions such as eczema and psoriasis.[1][2] Its therapeutic efficacy is dependent on its ability to penetrate the stratum corneum and reach the target layers of the skin.[2] Enhancing the dermal penetration of DFV can lead to improved therapeutic outcomes, potentially allowing for reduced dosing frequency and minimizing systemic side effects. This document provides detailed application notes and protocols for the formulation and evaluation of novel delivery systems designed to enhance the dermal penetration of diflucortolone valerate. The focus is on nanoparticle-based carriers, specifically lecithin (B1663433)/chitosan (B1678972) nanoparticles and solid lipid nanoparticles (SLNs), for which there is significant evidence of improved skin deposition.[2][3]
Signaling Pathway of this compound
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[4] Upon binding, the GR translocates to the nucleus, where it modulates the transcription of various genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, ultimately reducing inflammation.[4]
Caption: Glucocorticoid Receptor Signaling Pathway for DFV.
Data Presentation: Comparative Analysis of this compound Formulations
The following tables summarize quantitative data from studies on various DFV formulations, providing a comparative overview of their physicochemical properties and performance in enhancing dermal penetration.
Table 1: Physicochemical Properties of DFV Nanoparticle Formulations
| Formulation Type | Composition Highlights | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Lecithin/Chitosan Nanoparticles | Lecithin, Chitosan, Isopropyl myristate | 250 - 350 | 0.2 - 0.4 | +30 to +40 | 86.8 | [2] |
| Solid Lipid Nanoparticles (SLN) | Geleol®, Precirol® ATO5, Poloxamer® 407 | 203.71 ± 5.61 - 1421.00 ± 16.32 | Narrow | Not Reported | up to 45.79 ± 4.40 | [3] |
| Nanostructured Lipid Carriers (NLC) | Precirol® ATO5, Capryol™, Poloxamer® 407 | 160.40 - 743.7 | Narrow | Not Reported | up to 68 | [5][6] |
| Liposomes | Not specified | 220-350 | Not Reported | Not Reported | Not Reported | [7] |
Table 2: Ex Vivo Skin Deposition of DFV from Various Formulations
| Formulation Type (DFV Concentration) | Skin Layer | Drug Accumulation (µg/cm²) | Enhancement Ratio vs. Commercial Cream | Reference |
| Lecithin/Chitosan Nanoparticle Gel (0.01%) | Stratum Corneum + Epidermis | Significantly Higher than Commercial Cream | ~2-fold higher retention | [2][8] |
| Lecithin/Chitosan Nanoparticle Gel (0.01%) | Dermis | Significantly Higher than Commercial Cream | Not Specified | [2][8] |
| Commercial Cream (0.1%) | Stratum Corneum + Epidermis | Baseline | 1 | [2][8] |
| Commercial Cream (0.1%) | Dermis | Baseline | 1 | [2][8] |
| Optimized NLC formulation | Skin | Improved drug deposition | Higher than commercial formulation | [5][6] |
| Liposomes in Chitosan Gel | Stratum Corneum + Epidermis | Not Specified | 3.22-fold higher retention | [9] |
Table 3: In Vivo Anti-inflammatory Efficacy of DFV Formulations (Carrageenan-Induced Rat Paw Edema)
| Formulation Type | Edema Inhibition (%) | Comparison | Reference |
| Lecithin/Chitosan Nanoparticles in Gel | Significantly higher than commercial cream | More effective | [2] |
| Liposome/Nanoparticle in Gel | Higher than commercial cream | More effective | [7] |
| Commercial Cream | Baseline | Standard | [2][7] |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound formulations for enhanced dermal delivery.
Protocol 1: Preparation of DFV-Loaded Lecithin/Chitosan Nanoparticles
This protocol is adapted from Özcan et al., 2013.[2]
Workflow Diagram:
Caption: Workflow for Lecithin/Chitosan Nanoparticle Preparation.
Materials:
-
This compound (DFV)
-
Soybean lecithin
-
Chitosan (low molecular weight)
-
Isopropyl myristate (IPM)
-
Ethanol
-
Acetic acid
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer (optional)
Procedure:
-
Preparation of the Lecithin-DFV-IPM Solution (Organic Phase):
-
Dissolve a specific amount of soybean lecithin (e.g., 100 mg) and this compound (e.g., 10 mg) in ethanol.
-
Add isopropyl myristate (IPM) to the ethanolic solution.
-
-
Preparation of the Chitosan Solution (Aqueous Phase):
-
Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v). The concentration of chitosan will influence nanoparticle characteristics.
-
-
Nanoparticle Formation:
-
Inject the organic phase into the aqueous phase under constant magnetic stirring at room temperature.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for nanoparticle formation and stabilization.
-
-
Characterization:
-
Proceed with particle size and zeta potential analysis (Protocol 3).
-
Determine the entrapment efficiency by separating the nanoparticles from the aqueous phase (e.g., by centrifugation) and quantifying the amount of free DFV in the supernatant using HPLC (Protocol 4).
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a generalized procedure based on established methodologies.[1][10][11]
Workflow Diagram:
Caption: Workflow for In Vitro Skin Permeation Study.
Materials:
-
Franz diffusion cells
-
Excised rat or porcine skin
-
Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer)
-
DFV formulation and control (e.g., commercial cream)
-
Magnetic stirrer/circulating water bath
-
HPLC system
Procedure:
-
Skin Preparation:
-
Excise full-thickness abdominal skin from rats or ears from pigs.
-
Carefully remove subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[12]
-
Fill the receptor chamber with a suitable receptor medium, ensuring no air bubbles are trapped beneath the skin.[12]
-
Maintain the temperature of the receptor medium at 32 ± 1 °C to mimic physiological skin temperature.[12]
-
-
Permeation Study:
-
Apply a finite dose of the DFV formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
-
Skin Deposition Analysis:
-
At the end of the experiment, dismount the skin from the diffusion cell.
-
Separate the epidermis from the dermis (e.g., by heat treatment).
-
Extract the DFV from each skin layer using a suitable solvent (e.g., methanol (B129727) or acetonitrile).[8]
-
Analyze the extracts by HPLC to determine the amount of DFV retained in the skin layers.[8]
-
Protocol 3: Particle Size and Zeta Potential Analysis
This protocol outlines the general procedure for characterizing nanoparticles using Dynamic Light Scattering (DLS).
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for DLS analysis.
-
-
Particle Size Measurement:
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and perform the measurement.
-
The instrument software will provide the average particle size (Z-average) and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, use a specific folded capillary cell.
-
Inject the diluted nanoparticle suspension into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement.
-
The instrument will report the zeta potential value, which indicates the surface charge of the nanoparticles.
-
Protocol 4: HPLC Method for Quantification of this compound
This protocol is a composite based on published methods for DFV analysis.[13][14]
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[13]
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., sodium dihydrogen phosphate (B84403) buffer) in an isocratic mode (e.g., 73:27 v/v).[13]
-
Flow Rate: 1.5 mL/min[13]
-
Detection Wavelength: 240 nm[13]
-
Injection Volume: 20 µL[13]
-
Column Temperature: 40 °C[13]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of DFV in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For Formulations: Dilute the formulation with a suitable solvent to fall within the concentration range of the standard curve.
-
For Skin Extracts: After extraction, filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of DFV in the samples by comparing their peak areas to the calibration curve.
-
Protocol 5: Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model for evaluating the anti-inflammatory activity of topical formulations.[2][15]
Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
DFV formulation and control
Procedure:
-
Animal Handling:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, commercial cream, test formulation).
-
-
Assay:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Topically apply the respective formulations to the right hind paw of the animals in each group.
-
After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]
-
-
Data Analysis:
-
Calculate the percentage of edema at each time point for each group.
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
-
Conclusion
The formulation of this compound into advanced delivery systems, such as lecithin/chitosan nanoparticles and solid lipid nanoparticles, has demonstrated significant potential for enhancing its dermal penetration and therapeutic efficacy. The protocols outlined in this document provide a comprehensive framework for the development and evaluation of these novel formulations. By following these detailed methodologies, researchers can systematically assess the performance of their formulations and contribute to the advancement of topical drug delivery for inflammatory skin disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanostructured lipid carriers as semisolid topical delivery formulations for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azonano.com [azonano.com]
- 7. Effective topical delivery systems for corticosteroids: dermatological and histological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced dermal delivery of this compound using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
Application Notes and Protocols: Determination of Diflucortolone Valerate Potency using a Vasoconstriction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone (B194688) valerate (B167501) is a potent topical corticosteroid used in the treatment of various inflammatory skin conditions.[1] Its therapeutic efficacy is directly related to its potency, which can be quantified using a vasoconstriction assay. This pharmacodynamic assay, also known as the Stoughton-McKenzie test, measures the skin blanching effect caused by the constriction of superficial dermal blood vessels induced by the corticosteroid.[2] The degree of vasoconstriction is proportional to the percutaneous absorption and potency of the drug.[3] These application notes provide a detailed protocol for determining the potency of diflucortolone valerate formulations using a chromameter-based vasoconstriction assay.
Mechanism of Action: Glucocorticoid-Induced Vasoconstriction
This compound, as a glucocorticoid, exerts its vasoconstrictive effects through a well-defined signaling pathway. Upon diffusing through the skin, it binds to cytosolic glucocorticoid receptors (GR) within endothelial and vascular smooth muscle cells. This binding event initiates the dissociation of heat shock proteins, allowing the glucocorticoid-receptor complex to translocate into the nucleus. Inside the nucleus, this complex modulates gene expression, leading to an increase in the synthesis of anti-inflammatory proteins and a decrease in the production of pro-inflammatory mediators and vasodilators like nitric oxide.[4] This shift in protein synthesis ultimately leads to the constriction of blood vessels in the dermis, resulting in the characteristic skin blanching.
Experimental Protocol: Vasoconstriction Assay
This protocol outlines the procedure for assessing the potency of this compound formulations.
Materials and Equipment
-
This compound formulations (e.g., 0.1% and 0.3% creams or ointments)
-
Reference standard corticosteroid of known potency
-
Vehicle/placebo control
-
Healthy human volunteers (screened for corticosteroid responsiveness)
-
Chromameter (e.g., Minolta CR-series) with a measuring head for skin color
-
Occlusive dressings (e.g., polyethylene (B3416737) film)
-
Surgical skin marker
-
Mild skin cleanser
-
Lint-free wipes
-
Timer
-
Data recording software/sheets
Volunteer Screening and Selection
-
Recruit healthy adult volunteers with no history of skin diseases or allergies to corticosteroids.
-
Obtain informed consent from all participants.
-
Screen for corticosteroid responsiveness by applying a known potent corticosteroid (e.g., a reference standard) to a small area on the forearm for 4-6 hours.
-
Assess skin blanching 2 hours post-removal. Volunteers showing a clear and measurable blanching response ("responders") are selected for the study.[3]
Experimental Procedure
-
Site Preparation:
-
On the volar aspect of the forearms of each volunteer, mark out several 2 cm x 2 cm test sites, ensuring a minimum distance of 3 cm between sites.
-
Gently clean the test sites with a mild skin cleanser and water, then pat dry with lint-free wipes.
-
Allow the skin to equilibrate to room temperature and humidity for at least 30 minutes.
-
-
Baseline Measurement:
-
Using the chromameter, take at least three baseline readings of the Lab* color space for each test site. The 'a*' value (red-green axis) is the primary parameter of interest for vasoconstriction.[3]
-
Record the average baseline 'a*' value for each site.
-
-
Product Application:
-
Apply a standardized amount (e.g., 10 µL) of each test formulation (this compound concentrations, reference standard, and placebo) to the center of the assigned test sites.
-
Cover each application site with an occlusive dressing to enhance penetration.
-
-
Dose Duration and Removal:
-
Leave the formulations on the skin for a predetermined duration, typically 6 hours.
-
After the application period, carefully remove the occlusive dressing and any excess formulation using a dry, lint-free wipe.
-
-
Post-Application Measurements:
-
At specified time points after removal (e.g., 2, 4, 6, 8, 12, and 24 hours), take three chromameter readings at each test site.
-
Record the average 'a*' value for each site at each time point.
-
Data Presentation and Analysis
The primary endpoint is the change in the 'a' value from baseline (Δa), which reflects the degree of skin blanching.
-
Calculate Δa:* For each time point, calculate Δa* = a(post-application) - a(baseline). A more negative Δa* indicates greater blanching.
-
Area Under the Effect Curve (AUEC): Plot Δa* against time for each formulation and calculate the AUEC. A larger AUEC indicates a more potent and/or longer-lasting vasoconstrictive effect.
-
Emax Model: The dose-response relationship can be characterized using the Emax model, which relates the effect (e.g., AUEC) to the dose (or concentration). The equation is: E = (Emax * C) / (EC50 + C) Where:
-
E is the measured effect.
-
Emax is the maximum possible effect.
-
C is the concentration of the drug.
-
EC50 is the concentration that produces 50% of the maximal effect.
-
Representative Quantitative Data
The following tables present representative data from a vasoconstriction assay comparing two concentrations of this compound with a placebo.
Table 1: Mean Change in Chromameter 'a' Value (Δa) from Baseline**
| Time Post-Removal (hours) | Placebo (Vehicle) | This compound 0.1% | This compound 0.3% |
| 2 | -0.2 ± 0.1 | -2.5 ± 0.4 | -3.8 ± 0.5 |
| 4 | -0.1 ± 0.1 | -3.1 ± 0.5 | -4.5 ± 0.6 |
| 6 | 0.0 ± 0.1 | -3.5 ± 0.6 | -5.1 ± 0.7 |
| 8 | 0.1 ± 0.2 | -3.2 ± 0.5 | -4.8 ± 0.6 |
| 12 | 0.1 ± 0.1 | -2.4 ± 0.4 | -3.9 ± 0.5 |
| 24 | 0.0 ± 0.1 | -1.1 ± 0.3 | -1.8 ± 0.4 |
Values are presented as mean ± standard error. A more negative value indicates greater skin blanching.
Table 2: Pharmacodynamic Parameters
| Formulation | Area Under the Effect Curve (AUEC₀₋₂₄) |
| Placebo (Vehicle) | 1.5 |
| This compound 0.1% | 60.8 |
| This compound 0.3% | 85.2 |
AUEC is calculated from the Δa values over the 24-hour period. Higher values denote greater overall vasoconstriction.*
Conclusion
The vasoconstriction assay is a reliable and quantitative method for determining the potency of topical corticosteroid formulations like this compound.[3] By meticulously following a standardized protocol and utilizing objective measurements from a chromameter, researchers can obtain reproducible data to rank the potency of different formulations, which is crucial for both drug development and establishing bioequivalence. The data clearly demonstrates a dose-dependent increase in skin blanching with increasing concentrations of this compound, confirming the utility of this assay in potency determination.
References
Application of Diflucortolone Valerate in Dermatological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone (B194688) valerate (B167501) (DFV) is a potent topical corticosteroid widely utilized in dermatological research and clinical practice for the management of various inflammatory skin conditions.[1][2] Its efficacy stems from its ability to modulate the body's immune response and reduce inflammation at the cellular level.[2] This document provides detailed application notes, experimental protocols, and quantitative data to support the use of diflucortolone valerate in dermatological research. This compound is classified as a high-potency topical corticosteroid (Class II or I, depending on the concentration and vehicle), making it a valuable tool for investigating inflammatory dermatoses such as eczema, psoriasis, and atopic dermatitis.[3][4]
Mechanism of Action
This compound, like other corticosteroids, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors (GR).[1][2] Upon topical application, DFV penetrates the skin and binds to these receptors in the cytoplasm of skin cells.[2] This binding triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus.[2]
Once in the nucleus, the DFV-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), upregulating the transcription of anti-inflammatory genes.[2][5] A key protein produced through this pathway is lipocortin-1 (annexin A1), which inhibits phospholipase A2 (PLA2).[2]
-
Transrepression: The DFV-GR complex can also repress the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA.[6][7] This interaction prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6]
The inhibition of PLA2 by lipocortin-1 is a critical step, as it blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2] By downregulating the expression of pro-inflammatory mediators, this compound effectively reduces the cardinal signs of inflammation: erythema (redness), edema (swelling), and pruritus (itching).[1] It also suppresses the migration of inflammatory cells, such as neutrophils and macrophages, to the site of inflammation.[2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy and properties of this compound.
Table 1: Comparative Efficacy of this compound in Dermatological Conditions
| Indication | This compound (DFV) Formulation | Comparator | Treatment Duration | Efficacy Outcome | Reference |
| Eczema | 0.3% Ointment | Clobetasol (B30939) Propionate (B1217596) 0.05% Ointment | Up to 3 weeks | 81% of patients showed marked improvement or healing with DFV vs. 84% with clobetasol propionate (no significant difference).[8] | [8] |
| Psoriasis | 0.3% Ointment | Clobetasol Propionate 0.05% Ointment | Up to 3 weeks | Physician preference was greater for clobetasol propionate, but the difference was not statistically significant.[8] | [8] |
| Inflammatory Dermatoses | 0.1% Ointment | Hydrocortisone Acetate 1.0% Ointment | 3 weeks | Greater reduction in pre-treatment signs and symptoms with DFV at all time points.[9] | [9] |
| Eczema | 0.1% Ointment | Hydrocortisone Acetate 1.0% Ointment | 3 weeks | 89.1% of cases had a "very good" response, and 10.9% had a "good" response with DFV.[9] | [9] |
| Psoriasis & Chronic DIE | 0.1% Ointment | Hydrocortisone Acetate 1.0% Ointment | 3 weeks | 33.3% of cases had a "very good" response, and 66.6% had a "good" response with DFV.[9] | [9] |
| Various Dermatoses | Fatty Ointment | Fluocinolone (B42009) Acetonide Ointment | Not specified | 89% of cases treated with DFV had a "good" result, compared to 63.5% with fluocinolone acetonide.[10] | [10] |
| Atopic Dermatitis or Lichen Simplex Chronicus | 0.1% Ointment | Halobetasol (B1672918) Propionate 0.05% Ointment | Up to 17 days | 83.6% success rate with DFV vs. 91.5% with halobetasol propionate.[11] | [11] |
Table 2: In Vitro and In Vivo Pharmacodynamic Data
| Parameter | Model | Formulation | Key Finding | Reference |
| Skin Penetration | Human Skin (in vitro) | 0.1% Cream | Mean highest concentration in the horny layer was ~500 µg/mL 4 hours after application.[12] | [12] |
| Skin Penetration | Human Skin (in vitro) | 0.1% Ointment/Fatty Ointment | Mean highest concentration in the horny layer was ~300 µg/mL 4 hours after application.[12] | [12] |
| Anti-inflammatory Activity | Carrageenan-induced paw edema in rats | Nanoparticles in chitosan (B1678972) gel | Significantly higher edema inhibition compared to commercial cream.[13] | [13] |
| Systemic Absorption | Psoriatic Patients | 0.3% Ointment | Caused only slight and non-significant depression of mean plasma cortisol levels.[14] | [14] |
| Systemic Absorption | Psoriatic Patients | 0.1% Ointment/Fatty Ointment | No reduction in urinary 17-OHCS or 17-KS values during open, large-surface treatment.[15] | [15] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the percutaneous absorption of this compound from a topical formulation.
Experimental Workflow:
Caption: Workflow for an in vitro skin permeation study.
Methodology:
-
Skin Membrane Preparation:
-
Excised human or animal (e.g., pig or rat) skin is used. The skin should be free of any visible damage.
-
Subcutaneous fat is carefully removed, and the skin is dermatomed to a uniform thickness (typically 200-500 µm).
-
The prepared skin is stored frozen until use. Prior to the experiment, the skin is thawed at room temperature.
-
-
Franz Diffusion Cell Assembly:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment separated by the skin membrane.
-
The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). The fluid is continuously stirred with a magnetic bar.
-
The skin membrane is mounted between the two compartments with the stratum corneum facing the donor compartment.
-
The system is maintained at 32°C ± 1°C to mimic the physiological temperature of the skin surface.
-
-
Application of Formulation:
-
A known quantity of the this compound formulation is applied evenly to the surface of the skin in the donor compartment.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor fluid is withdrawn for analysis.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of this compound permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor compartment.
-
In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of topically applied this compound.
Experimental Workflow:
Caption: Workflow for a carrageenan-induced paw edema study.
Methodology:
-
Animals:
-
Male or female Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
-
Treatment Groups:
-
Animals are divided into several groups (n=6-8 per group), including:
-
Control group (vehicle only)
-
Positive control group (e.g., a known anti-inflammatory drug)
-
Test groups (different concentrations of this compound formulation)
-
-
-
Procedure:
-
The baseline volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test formulation is applied topically to the plantar surface of the right hind paw.
-
After a predetermined time (e.g., 1 hour) to allow for drug absorption, a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the treated paw to induce inflammation.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema for each treatment group is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
-
Histological Examination (Optional):
-
At the end of the experiment, the animals can be euthanized, and the inflamed paw tissue can be collected for histological analysis to assess inflammatory cell infiltration.[16]
-
Psoriasis Plaque Test
This clinical research model is used to assess the anti-psoriatic activity of topical corticosteroids.
Methodology:
-
Subject Selection:
-
Patients with chronic, stable plaque psoriasis are enrolled. Subjects should have at least two comparable psoriatic plaques.
-
-
Study Design:
-
A double-blind, randomized, intra-patient comparison is often employed.
-
One plaque is treated with the this compound formulation, and a contralateral or adjacent plaque is treated with a comparator (vehicle or another active drug).
-
-
Treatment and Assessment:
-
The formulations are applied to the designated plaques once or twice daily for a specified period (e.g., 2-4 weeks).
-
The plaques are assessed at baseline and at regular intervals during the treatment period.
-
Efficacy is evaluated based on the Psoriasis Area and Severity Index (PASI) or a similar scoring system that assesses erythema, induration, and scaling.[17] A 75% reduction in the PASI score (PASI 75) is generally considered a good response.[18]
-
-
Data Analysis:
-
The change in the total score from baseline is calculated for each plaque.
-
The efficacy of this compound is compared to that of the comparator.
-
Logical Relationships in Topical Corticosteroid Research
The development and application of topical corticosteroids like this compound involve a series of interconnected stages, from preclinical evaluation to clinical application.
Caption: Logical flow of topical corticosteroid research and development.
Conclusion
This compound is a potent and well-researched topical corticosteroid with a clear mechanism of action and demonstrated efficacy in a range of inflammatory dermatoses. The provided application notes and detailed experimental protocols offer a framework for its continued investigation in dermatological research. The quantitative data underscores its high potency, while the outlined experimental models provide robust methods for evaluating its pharmacodynamic and clinical effects. Researchers and drug development professionals can utilize this information to design and execute studies that further elucidate the therapeutic potential of this compound and to develop novel formulations with improved efficacy and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 5. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors. | ID: 4x51hr86c | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the comparative efficacy of this compound 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Double Blind Study of Ointment Containing this compound and Hydrocortisone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Topical treatment of dermatoses with difluocortolone valerate fatty ointment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind, multicenter, parallel-group trial with 0.05% halobetasol propionate ointment versus 0.1% this compound ointment in patients with severe, chronic atopic dermatitis or lichen simplex chronicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Biologic availability of diflucortolone-21-valerate in human skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced dermal delivery of this compound using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma cortisol values after topical application of this compound (0.3%) or clobetasol propionate (0.05%) in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Systemic effect of this compound after dermal application (author's transl)]. | Semantic Scholar [semanticscholar.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. mdpi.com [mdpi.com]
- 18. Psoriasis Area and Severity Index (PASI) [mdcalc.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Diflucortolone Valerate Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of diflucortolone (B194688) valerate (B167501) (DFV) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my diflucortolone valerate (DFV) precipitating when I add it to an aqueous buffer?
A1: this compound is a highly lipophilic molecule and is classified as practically insoluble in water.[1][2] Its aqueous solubility is estimated to be extremely low, around 0.00631 mg/mL.[1] Direct addition of DFV powder to an aqueous solution will almost certainly result in precipitation. To achieve dissolution, a co-solvent strategy is required.
Q2: What is the recommended method for preparing an aqueous solution of DFV for in vitro experiments?
A2: The standard method is to first dissolve the DFV in a suitable organic solvent before diluting it with the aqueous buffer of your choice. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for this purpose. A widely cited protocol involves dissolving DFV in DMF to create a stock solution and then diluting this stock with Phosphate-Buffered Saline (PBS). For example, a 1:3 solution of DMF:PBS (pH 7.2) can achieve a DFV solubility of approximately 0.25 mg/mL.[3]
Q3: For how long can I store my aqueous DFV solution?
A3: It is strongly recommended not to store aqueous solutions of DFV for more than one day.[3] The valerate ester at the C21 position is susceptible to hydrolysis, leading to the degradation of the parent compound. For reproducible experimental results, it is best practice to prepare fresh aqueous solutions daily. Stock solutions of DFV in anhydrous DMSO or DMF are more stable and can be stored at -80°C for up to a year or at -20°C for up to a month.[4]
Q4: What are the primary degradation pathways for DFV in aqueous solutions?
A4: The primary degradation pathway for DFV in aqueous solutions is hydrolysis of the 21-valerate ester to form its active metabolite, diflucortolone.[2] This reaction is subject to acid-base catalysis. Additionally, like other corticosteroids, DFV may be susceptible to degradation under oxidative and photolytic (UV light) conditions.[5][6] Forced degradation studies, a standard part of drug development, expose DFV to acid, base, oxidation, heat, and light to confirm these instabilities.[5]
Q5: At what pH is this compound most stable?
Q6: How can I improve the stability of DFV in my aqueous formulation for longer-term experiments?
A6: To enhance the stability and solubility of DFV in aqueous media, forming an inclusion complex with a cyclodextrin (B1172386) is a highly effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic DFV molecule in their central cavity, shielding it from hydrolysis and increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose due to its high water solubility and low toxicity.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: You are running a stability study on your DFV solution and observe new, unexpected peaks in your HPLC chromatogram.
| Possible Cause | Troubleshooting Step | Explanation |
| Degradation | Check the retention time of the new peak. An earlier eluting peak is likely more polar than DFV. | The primary hydrolysis product, diflucortolone, is more polar than DFV and will have a shorter retention time in a reversed-phase HPLC system. Other degradation products from oxidation or photolysis may also appear. |
| Sample Solvent Effects | Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. | If you inject a sample dissolved in a very strong organic solvent (e.g., 100% DMSO) into a mobile phase with a high aqueous content, peak distortion or splitting can occur.[9][10] |
| Contamination | Run a blank injection (injecting only the sample solvent). | This will help determine if the unexpected peak is coming from your solvent, glassware, or the HPLC system itself (e.g., mobile phase contamination, carryover from a previous injection).[11] |
| Impurity in Starting Material | Analyze a freshly prepared solution of your DFV standard. | If the peak is present from the very beginning, it may be an impurity from the synthesis of the DFV raw material.[5] |
Issue 2: Precipitation or Cloudiness in Solution Over Time
Problem: Your initially clear aqueous DFV solution becomes cloudy or shows visible precipitate after a few hours at room temperature or 4°C.
| Possible Cause | Troubleshooting Step | Explanation |
| Low Aqueous Solubility | Re-evaluate your formulation. Is the concentration of DFV too high for the amount of co-solvent used? | Even with co-solvents, the aqueous solubility of DFV is limited. Temperature changes can also affect solubility; a solution prepared at room temperature might precipitate in the refrigerator. |
| pH Shift | Measure the pH of your solution over time. | If your buffer has low buffering capacity, absorption of atmospheric CO₂ can lower the pH, potentially affecting solubility. |
| Use of a Stabilizer | Consider incorporating a stabilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD). | Cyclodextrins can significantly increase the aqueous solubility of DFV, preventing precipitation and forming a stable complex. |
Data Presentation
Table 1: Solubility of this compound (DFV)
| Solvent | Solubility | Reference |
| Water | Practically Insoluble (~0.00631 mg/mL, predicted) | [1] |
| Dichloromethane | Freely Soluble | [2] |
| Chloroform | Freely Soluble | [1] |
| Dioxane | Freely Soluble | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 95-100 mg/mL | [4][12] |
| Methanol (B129727) | Slightly Soluble | [2] |
| Ether | Sparingly Soluble | [2] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
Table 2: Summary of Forced Degradation Conditions and Expected Observations for Corticosteroids like DFV
| Stress Condition | Typical Reagents and Duration | Expected Outcome | Primary Degradation Pathway |
| Acid Hydrolysis | 0.05 N HCl, 2 hours, Ambient Temp | Significant Degradation | Hydrolysis of the 21-valerate ester |
| Base Hydrolysis | 0.05 N NaOH, 2 hours, Ambient Temp | Very Rapid Degradation | Hydrolysis of the 21-valerate ester |
| Oxidation | 3-30% H₂O₂, 6 hours, Ambient Temp | Significant Degradation | Oxidation of the steroid core |
| Thermal Degradation | Solid state, 80°C, 5 days | Moderate Degradation | Hydrolysis and other rearrangements |
| Photodegradation | UV light exposure | Significant Degradation | Photochemical reactions (e.g., rearrangements, adduct formation) |
| Data derived from forced degradation studies on DFV and analogous corticosteroids.[5][6][7][13] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for DFV
This protocol is adapted from a validated method for the simultaneous determination of this compound and isoconazole (B1215869) nitrate.[5]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: ACE C18 column (150 mm × 4.6 mm, 5 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase: Sodium dihydrogen phosphate (B84403) buffer and methanol mixture (27:73, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
-
Reagent Preparation:
-
Diluent: Methanol:Water (70:30, v/v).
-
DFV Standard Stock Solution: Accurately weigh and dissolve DFV in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare samples by diluting them to an appropriate concentration (e.g., 10 µg/mL) with the diluent.
-
Inject the standard solution, followed by the sample solutions.
-
The expected retention time for DFV is approximately 3.6 minutes under these conditions.[5] Degradation products, being more polar, will typically elute earlier.
-
Protocol 2: Preparation of a DFV/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Kneading
This is a general protocol adaptable for DFV based on established methods for other poorly soluble drugs.[14][15]
-
Materials:
-
This compound (DFV).
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Ethanol/Water mixture (e.g., 50:50 v/v).
-
Mortar and pestle.
-
-
Procedure:
-
Determine the required amounts of DFV and HP-β-CD for a 1:1 or 1:2 molar ratio.
-
Place the HP-β-CD in the mortar.
-
Add a small amount of the ethanol/water mixture to the HP-β-CD to form a paste.
-
Add the DFV powder to the paste.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The consistency should remain paste-like. If it becomes too dry, add a few more drops of the solvent mixture.
-
Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or dry under vacuum.
-
Scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
The resulting powder can be dissolved in an aqueous solution to test for enhanced solubility and stability.
-
Visualizations
Caption: Primary degradation pathways for this compound in aqueous solutions.
Caption: Workflow for preparing and analyzing this compound solutions.
Caption: Relationship between DFV instability issues and corresponding solutions.
References
- 1. Buy this compound | 59198-70-8 | > 95% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Systemic Absorption of Topical Diflucortolone Valerate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing studies that minimize the systemic absorption of topical diflucortolone (B194688) valerate (B167501).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the systemic absorption of topical diflucortolone valerate?
A1: The systemic absorption of topical this compound is a multifactorial process influenced by the properties of the drug, the formulation, and the skin barrier. Key factors include:
-
Formulation and Vehicle: The composition of the topical formulation significantly impacts drug release and skin penetration. Ointments, due to their occlusive nature, generally enhance penetration to a greater extent than creams or lotions.
-
Skin Integrity: The condition of the skin is a critical determinant. Damaged or inflamed skin has a compromised barrier function, which leads to significantly higher absorption rates compared to intact, healthy skin.[1]
-
Application Site: Absorption rates vary across different anatomical regions due to differences in the thickness of the stratum corneum. For instance, absorption is higher on the face and scrotum compared to the forearm.
-
Use of Occlusion: Covering the application site with an occlusive dressing (e.g., a bandage or plastic film) dramatically increases the hydration of the stratum corneum and can enhance drug absorption by up to 10 times.[2]
-
Duration and Frequency of Application: Longer exposure times and more frequent applications increase the total amount of drug that can be absorbed systemically.[2]
-
Patient Age: Infants and young children have a higher body surface area to volume ratio and potentially a less mature skin barrier, making them more susceptible to systemic absorption of topical corticosteroids.[3]
Q2: How does the choice of vehicle (e.g., cream vs. ointment) affect the systemic absorption of this compound?
A2: The vehicle plays a crucial role in the percutaneous absorption of this compound. Ointments are typically more occlusive than creams. This occlusivity traps moisture, leading to increased hydration of the stratum corneum, which in turn enhances drug penetration and systemic absorption. Creams, being less occlusive, may result in lower systemic absorption. Comparative studies have shown that different formulations of the same active ingredient can lead to varying degrees of absorption.
Q3: What are the potential systemic side effects of this compound, and how can they be monitored in a research setting?
A3: Systemic absorption of potent topical corticosteroids like this compound can lead to reversible suppression of the hypothalamic-pituitary-adrenal (HPA) axis, manifestations of Cushing's syndrome, hyperglycemia, and glucosuria.[4] In a research setting, these effects can be monitored through:
-
HPA Axis Suppression: This is a sensitive indicator of systemic corticosteroid activity. It can be assessed by measuring morning plasma cortisol levels and through dynamic tests like the ACTH stimulation test.[5][6]
-
Metabolic Changes: Monitoring blood glucose and insulin (B600854) levels can provide an index of the metabolic effects of systemically absorbed glucocorticoids.[7]
-
Clinical Signs: Observing for clinical signs of hypercortisolism (e.g., moon face, central obesity) can also be part of the monitoring protocol, although these are less common with appropriate topical use.
Q4: Are there validated in vitro models to predict the systemic absorption of this compound?
A4: Yes, in vitro skin permeation testing (IVPT) using Franz diffusion cells is a widely accepted method to evaluate the percutaneous absorption of topical drugs, including this compound.[8][9][10][11] This method utilizes excised human or animal skin as a membrane to simulate in vivo conditions. IVPT can provide valuable data on the rate and extent of drug penetration, helping to compare different formulations and predict potential systemic exposure.
Troubleshooting Guides
Issue 1: High variability in systemic absorption data between subjects in a clinical study.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Application Technique | Ensure all study personnel are trained on a standardized application procedure, including the precise amount of formulation per unit area of skin. |
| Variations in Skin Barrier Integrity | Pre-screen subjects to ensure the application site is free of any damage or pre-existing skin conditions that could alter barrier function. |
| Differences in Subject Activities | Advise subjects to avoid activities that may significantly increase skin temperature or blood flow to the application site during the study period. |
| Inconsistent Environmental Conditions | Conduct studies in a controlled environment with stable temperature and humidity, as these factors can influence skin hydration and absorption. |
Issue 2: Unexpectedly high systemic absorption in an in vitro skin permeation study.
| Potential Cause | Troubleshooting Steps |
| Compromised Skin Membrane Integrity | Visually inspect skin membranes for any defects before mounting them in the Franz diffusion cells. Conduct a pre-study integrity test, for example, by measuring transepidermal water loss (TEWL). |
| Leakage from the Franz Diffusion Cell | Ensure the diffusion cells are properly assembled and clamped to prevent any leakage between the donor and receptor compartments. |
| Inappropriate Receptor Fluid | The receptor fluid should maintain sink conditions without altering the skin barrier. Ensure the chosen fluid has adequate solubility for this compound and is physiologically compatible with the skin. |
| Air Bubbles Under the Skin Membrane | Carefully remove any air bubbles between the skin membrane and the receptor fluid, as they can impede diffusion. |
Quantitative Data Summary
Table 1: Comparative Percutaneous Absorption of Topical Corticosteroids on Damaged Human Skin (24-hour exposure)
| Corticosteroid (Concentration) | Percutaneous Absorption (%) |
| This compound (0.1%) | 14.8 ± 4.2 |
| Beclomethasone (B1667900) Dipropionate (BDP) | 14.0 ± 4.3 |
| Betamethasone-17-Valerate (BV) (0.12%) | 23.5 ± 4.1 |
| Fluocinolone (B42009) Acetonide (FA) | 39.2 ± 2.4 |
| Data from a study on damaged skin where the stratum corneum was removed by "stripping". |
Table 2: Percutaneous Absorption of this compound (0.1%) and Betamethasone-17-Valerate (0.12%) from a W/O Emulsion on Damaged Human Skin (24-hour exposure, measured via radioactivity in urine and feces)
| Corticosteroid | Percutaneous Absorption (%) |
| This compound | 2.2 ± 0.8 |
| Betamethasone-17-Valerate | 12.2 ± 3.3 |
| Data from a study on damaged skin where the stratum corneum was removed by "stripping". |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the percutaneous absorption of this compound using a Franz diffusion cell.
1. Preparation of Skin Membranes:
- Excise human or animal skin (e.g., porcine ear skin) and remove subcutaneous fat.
- If required, separate the epidermis from the dermis by heat treatment (e.g., immersion in water at 60°C for 60 seconds).[8]
- Cut the skin membrane to a size that fits the orifice of the Franz diffusion cell.
2. Franz Diffusion Cell Assembly:
- Thoroughly clean all components of the Franz diffusion cells.
- Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and ensure no air bubbles are present.
- Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[8]
- Clamp the chambers together securely.
3. Dosing and Sampling:
- Equilibrate the assembled cells in a water bath to maintain a constant skin surface temperature (typically 32°C).
- Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
- At predetermined time intervals, collect samples from the receptor fluid for analysis.
- After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.
4. Sample Analysis:
- Quantify the concentration of this compound in the collected receptor fluid samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
- Calculate the cumulative amount of this compound permeated per unit area (e.g., μg/cm²) at each time point, correcting for sample removal.
- Plot the cumulative amount permeated against time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
Protocol 2: Assessment of HPA Axis Suppression
This protocol provides a general framework for evaluating the potential of a topical this compound formulation to suppress the HPA axis in a clinical study.
1. Baseline Assessment:
- Prior to the first application of the study drug, collect a morning (e.g., 8 AM) blood sample to measure baseline plasma cortisol levels.[5]
2. Dosing Regimen:
- Administer the this compound formulation according to the study protocol (e.g., specific dose, application area, frequency, and duration).
3. Post-Treatment Assessment:
- After the treatment period, collect a morning plasma cortisol sample at the same time as the baseline sample.
4. ACTH Stimulation Test (if required):
- If morning cortisol levels are below a predefined threshold, an ACTH stimulation test may be performed to confirm HPA axis suppression.
- Administer a standard dose of cosyntropin (B549272) (synthetic ACTH) intravenously or intramuscularly.
- Collect blood samples to measure plasma cortisol levels at specified time points (e.g., 30 and 60 minutes) after cosyntropin administration.[5] A blunted cortisol response is indicative of HPA axis suppression.
5. Sample Analysis:
- Analyze plasma cortisol levels using a validated immunoassay or LC-MS/MS method.
Visualizations
References
- 1. Determination of HPA axis suppression in patients on systemic steroids in dermatology - IP Indian J Clin Exp Dermatol [ijced.org]
- 2. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics in Children versus Adults - Rational Therapeutics for Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. permegear.com [permegear.com]
- 9. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Comparative studies in man on the percutaneous absorption of this compound, betamethasone-17-valerate, beclomethasone dipropionate and fluocinolone acetonide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting diflucortolone valerate HPLC assay variability
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering variability in the High-Performance Liquid Chromatography (HPLC) assay of Diflucortolone (B194688) Valerate (B167501).
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC parameters for a diflucortolone valerate assay?
A1: A common method for the analysis of this compound involves a reversed-phase HPLC system. Specific parameters can be found in published stability-indicating methods.[1] A summary of a validated method is presented below.
Q2: My retention times are shifting. What are the common causes?
A2: Retention time shifts can indicate issues with the mobile phase composition, column degradation, or inconsistent flow rate.[2] It is crucial to ensure the mobile phase is prepared consistently and that the pump is functioning correctly.[2] Poor column equilibration and temperature fluctuations can also lead to drift.[3][4]
Q3: I'm observing peak tailing for my this compound peak. Why is this happening and how can I fix it?
A3: Peak tailing is often caused by interactions between the analyte and the stationary phase, such as with residual silanols on silica-based columns.[5][6] Other causes include using a mobile phase pH close to the analyte's pKa, column overload, or extra-column effects like excessive tubing length.[5][7] To mitigate this, consider using an end-capped column, adjusting the mobile phase pH, reducing the injection volume, or minimizing the tubing length between the column and detector.[3][5]
Q4: What could be causing broad or split peaks in my chromatogram?
A4: Peak broadening or splitting can result from several factors including column overload, a void in the column, or incompatibility between the sample solvent and the mobile phase.[7] Whenever possible, the sample should be dissolved in the mobile phase. If a different solvent is used, it should be weaker (lower eluotropic strength) than the mobile phase. A contaminated guard column can also lead to distorted peak shapes.[3]
Q5: My system pressure is fluctuating unexpectedly. What should I check?
A5: Pressure fluctuations are often linked to leaks or blockages in the system.[2] Check all fittings for leaks, and inspect filters for any particulate buildup.[2] Air bubbles in the pump or mobile phase are another common cause; ensure the mobile phase is properly degassed and purge the pump.[2][3]
Troubleshooting Guides
Guide 1: Peak Shape Problems
This guide addresses common issues related to peak asymmetry and width.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase (e.g., silanol (B1196071) groups).[5] | Use a highly deactivated (end-capped) C18 column. Adjust mobile phase pH. |
| Column overload.[7] | Reduce the sample concentration or injection volume.[3] | |
| Extra-column dead volume.[5] | Minimize tubing length and use narrow internal diameter tubing.[3][5] | |
| Column contamination or degradation.[3] | Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.[2] | |
| Peak Fronting | Sample solvent stronger than mobile phase. | Prepare/dilute the sample in the mobile phase.[3] |
| Column overload.[8] | Decrease the injection volume or sample concentration.[3] | |
| Column temperature is too low.[3] | Increase the column temperature using a column oven.[3] | |
| Broad Peaks | Low flow rate.[9] | Increase the flow rate to an optimal level for the column dimensions. |
| Incompatibility of injection solvent with mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Column void or damage.[10] | Replace the column. Avoid sudden pressure shocks.[10] | |
| Temperature fluctuations.[8] | Use a column oven to maintain a stable temperature.[2] |
Guide 2: Baseline Irregularities
This guide helps resolve common baseline issues such as noise, drift, and ghost peaks.
| Problem | Potential Cause | Recommended Solution |
| Baseline Noise | Contaminated mobile phase.[11] | Use high-purity HPLC-grade solvents and prepare fresh mobile phase.[4] |
| Air bubbles in the system.[4] | Degas the mobile phase thoroughly and purge the pump.[4] | |
| Detector lamp instability or nearing end-of-life.[4] | Allow the lamp to warm up sufficiently. Replace the lamp if the issue persists. | |
| Baseline Drift | Changes in mobile phase composition during a run.[4] | Ensure mobile phase components are well-mixed and stable. Premixing can help. |
| Column temperature fluctuations.[4] | Use a column oven and allow the system to fully equilibrate.[2] | |
| Column contamination or slow equilibration.[4] | Flush the column with a strong solvent and ensure sufficient equilibration time before analysis.[3] | |
| Ghost Peaks | Contamination from previous injections (carryover).[4] | Implement a robust needle wash step in the autosampler sequence.[4] |
| Impurities in the mobile phase. | Use high-purity solvents and additives. | |
| Sample degradation in the vial. | Use fresh samples and consider a cooled autosampler if analytes are unstable. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Assay for this compound
This protocol is adapted from a validated method for the simultaneous determination of this compound and isoconazole (B1215869) nitrate.[1]
1. Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | HPLC with UV or PDA Detector |
| Column | ACE C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Sodium Dihydrogen Phosphate Buffer : Methanol (27:73, v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Diluent | Methanol : Water (70:30, v/v) |
| Run Time | ~10 minutes |
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 60 µg/mL).
3. Sample Preparation (from a cream formulation):
-
Accurately weigh a portion of the cream equivalent to a target amount of this compound.
-
Disperse the cream in a suitable volume of diluent.
-
Use sonication and/or mechanical shaking to ensure complete extraction of the active ingredient.
-
Dilute the solution to the final target concentration with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution multiple times (e.g., n=5).
-
Calculate the Relative Standard Deviation (RSD) for peak area and retention time (typically should be <2%).
-
Determine the theoretical plates and tailing factor (should meet predefined method criteria, e.g., tailing factor ≤ 2).[12]
5. Analysis:
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating methods. They help identify potential degradation products.
1. Objective:
-
To assess the stability of this compound under various stress conditions and ensure the analytical method can separate the intact drug from any degradants.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a set period. Neutralize before injection.
-
Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 M NaOH) at room or elevated temperature. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light as per ICH Q1B guidelines.
3. Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Expose the solutions to the conditions outlined above for varying durations.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.
-
Analyze the stressed samples using the validated HPLC method alongside an unstressed control sample.
-
Evaluate the chromatograms for new peaks (degradants) and a decrease in the main this compound peak area. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: Relationship between HPLC parameters and common issues.
Caption: Investigation workflow for peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. chromtech.com [chromtech.com]
- 6. waters.com [waters.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. uhplcs.com [uhplcs.com]
- 9. quora.com [quora.com]
- 10. lcms.cz [lcms.cz]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. jddtonline.info [jddtonline.info]
Diflucortolone Valerate (DFV) In Vitro Assay Technical Support Center
Welcome to the technical support center for the use of Diflucortolone (B194688) Valerate (B167501) (DFV) in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Diflucortolone Valerate in a cellular context?
This compound (DFV) is a potent corticosteroid that functions as a glucocorticoid.[1] Its primary mechanism involves binding to intracellular glucocorticoid receptors (GR) in the cytoplasm of target cells.[2][3] Upon binding, the DFV-GR complex translocates into the nucleus.[2][3] Within the nucleus, this complex directly influences gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs).[3] This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[1][2] A key aspect of its action is the induction of lipocortins, which are proteins that inhibit phospholipase A2.[4] This inhibition prevents the release of arachidonic acid, a precursor to pro-inflammatory molecules like prostaglandins (B1171923) and leukotrienes.[3][4]
Q2: What is a recommended starting concentration range for DFV in in vitro anti-inflammatory assays?
While optimal concentrations are cell-type and assay-dependent, a common starting point for potent corticosteroids like DFV is in the nanomolar (nM) to low micromolar (µM) range. For topical formulations, concentrations of 0.1% are often used, but this is not directly applicable to in vitro work.[5] One study on a rat model of ear edema found an ED50 of 9.7 µg/ml when applied topically.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of DFV for cell culture experiments?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[6] The solubility in DMSO is approximately 100 mg/mL (208.96 mM) and in DMF is around 30 mg/ml.[6][7] It is sparingly soluble in aqueous buffers.[6]
Stock Solution Preparation Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.[8]
-
For cell-based assays, it is critical to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For aqueous buffers, first dissolve DFV in DMF and then dilute with the aqueous buffer of choice. For example, a 1:3 solution of DMF:PBS (pH 7.2) can yield a solubility of approximately 0.25 mg/ml.[6] It is not recommended to store the aqueous solution for more than one day.[6]
Q4: Does DFV have cytotoxic effects that I should be aware of?
Yes, like most corticosteroids, DFV can exhibit cytotoxic effects at higher concentrations. The LD50 values from animal studies show toxicity at higher doses, though these are not directly translatable to in vitro cytotoxicity.[7][9] It is essential to determine the cytotoxic profile of DFV in your specific cell line using an appropriate assay, such as an MTT or LDH assay. This will help you establish a non-toxic working concentration range for your functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable anti-inflammatory effect | DFV concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective dose. |
| Cell line is not responsive to glucocorticoids. | Ensure your cell line expresses the glucocorticoid receptor (GR). You can verify this via Western blot or qPCR. | |
| DFV degradation. | Prepare fresh dilutions of DFV from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| High levels of cell death in treated wells | DFV concentration is too high, leading to cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the maximum non-toxic concentration for your cell line and incubation time. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically <0.1%). Run a solvent-only control. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Inconsistent drug concentration. | Ensure proper mixing of DFV in the culture medium before adding it to the cells. | |
| Unexpected pro-inflammatory effects | Off-target effects at high concentrations. | Re-evaluate your dose-response curve and use the lowest effective concentration. |
| Contamination of cell culture or reagents. | Use aseptic techniques and regularly test for mycoplasma contamination. |
Experimental Protocols & Data
Protocol: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
This protocol outlines a general procedure to assess the anti-inflammatory effects of DFV on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring nitric oxide (NO) production.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (DFV)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
DFV Pre-treatment: Prepare serial dilutions of DFV in culture medium. Remove the old medium from the cells and add the DFV-containing medium. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Table 1: Solubility and Stock Solution Preparation
| Parameter | Value | Reference |
| Molecular Weight | 478.57 g/mol | [10] |
| Solubility in DMSO | ~100 mg/mL (208.96 mM) | [7][11] |
| Solubility in DMF | ~30 mg/mL | [6] |
| Recommended Stock Conc. | 10-50 mM in DMSO | [8] |
| Final Solvent Conc. in Media | ≤ 0.1% | General cell culture best practice |
Signaling Pathways and Visualizations
This compound, as a glucocorticoid, is known to interfere with pro-inflammatory signaling cascades. The two primary pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DFV can inhibit this pathway, primarily by upregulating the expression of IκBα, which traps NF-κB in the cytoplasm.
Caption: DFV inhibits the NF-κB pathway by promoting IκBα synthesis.
MAPK Signaling Pathway Modulation
The MAPK signaling pathway, including cascades like ERK, JNK, and p38, is another critical regulator of cellular responses to external stimuli, including inflammation. Corticosteroids can interfere with MAPK signaling, often by inducing the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thereby reducing the expression of inflammatory genes.
Caption: DFV modulates the MAPK pathway, leading to reduced inflammation.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the efficacy of DFV in an in vitro setting.
Caption: General workflow for in vitro testing of DFV.
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Diflucortolone | C22H28F2O4 | CID 11954369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Efficacy of this compound in the vasoconstriction tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TargetMol [targetmol.com]
- 9. [Toxicological examination of pure this compound and its formulations as ointment, fatty ointment and cream in animal experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. selleckchem.com [selleckchem.com]
Addressing batch-to-batch variability of diflucortolone valerate powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diflucortolone (B194688) valerate (B167501) powder. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the performance of our topical formulation between different batches of diflucortolone valerate powder. What are the likely causes?
A1: Batch-to-batch variability in Active Pharmaceutical Ingredients (APIs) like this compound is a common challenge.[1] The primary causes are often rooted in subtle differences in the physicochemical properties of the powder, which can significantly impact formulation performance. Key properties to investigate include:
-
Particle Size and Distribution: Variations in particle size can alter the dissolution rate and, consequently, the bioavailability of the drug.[] Smaller particles generally have a larger surface area, leading to faster dissolution.
-
Polymorphism: this compound can exist in different crystalline forms, or polymorphs.[3] Each polymorph can have unique solubility, stability, and melting point characteristics. The presence of different polymorphs or a mix of polymorphs between batches can lead to inconsistent performance.
-
Crystal Habit (Shape): The shape of the crystals can affect the flowability and packing density of the powder.[] Needle-shaped crystals, for instance, may have poorer flow properties than more spherical crystals, which can lead to issues with dose uniformity during manufacturing.
-
Moisture Content: The amount of residual solvent or water in the powder can influence its flowability and stability.
-
Purity Profile: Variations in the levels and types of impurities can also contribute to performance differences.
Q2: How can we identify the specific cause of the variability we are seeing?
A2: A systematic approach to characterizing each batch of this compound powder is essential. We recommend performing a series of analytical tests to compare the physicochemical properties of a "good" batch (one that meets performance expectations) with a "bad" batch (one that does not). The following tests are a good starting point:
-
Particle Size Analysis: Use a technique like laser diffraction to determine the particle size distribution of each batch.
-
Polymorphic Screening: Employ methods such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify the crystalline form(s) present.
-
Powder Flow Analysis: Characterize the flow properties of the powder using techniques like shear cell rheometry.
-
High-Performance Liquid Chromatography (HPLC): Confirm the purity and assay of the this compound in each batch.
Q3: What is the known stable polymorphic form of this compound?
A3: The most commonly reported and stable polymorphic form of this compound is referred to as Crystal Form I.[3] This form is characterized by specific peaks in its X-ray powder diffraction (PXRD) pattern.[4][5] It is crucial to ensure that the batches you are using consistently contain this polymorphic form to maintain predictable performance.
Q4: Can the manufacturing process of the API itself contribute to this variability?
A4: Absolutely. The final steps of API manufacturing, such as crystallization, drying, and milling, have a profound impact on the physicochemical properties of the powder.[] Variations in these processes, such as the choice of solvent, cooling rate during crystallization, and milling intensity, can lead to differences in particle size, crystal habit, and even the polymorphic form of the final product. Close collaboration and communication with your API supplier regarding their process control is highly recommended.
Troubleshooting Guides
Issue 1: Poor Powder Flow Leading to Inconsistent Dosing
Symptoms:
-
Difficulty in achieving uniform blend with excipients.
-
Weight variation in final dosage forms (e.g., capsules, tablets, or filled sachets for compounding).
-
Clogging or inconsistent feeding in manufacturing equipment.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Unfavorable Crystal Habit (e.g., needle-like crystals) | 1. Microscopy: Visually inspect the powder from different batches under a microscope to identify differences in crystal shape. 2. Supplier Communication: Discuss the crystallization process with your API supplier to see if it can be modified to produce more equant (less elongated) crystals. |
| Fine Particle Size / Wide Particle Size Distribution | 1. Particle Size Analysis: Compare the particle size distribution of problematic and acceptable batches. 2. Controlled Milling: If you are milling the API, optimize the milling parameters to achieve a narrower and more controlled particle size distribution. 3. Formulation Adjustment: Consider adding a glidant (e.g., colloidal silicon dioxide) to your formulation to improve flow. |
| High Moisture Content | 1. Karl Fischer Titration: Measure the water content of the powder. 2. Drying: If the moisture content is high, implement a controlled drying step before formulation. Ensure storage conditions prevent moisture re-uptake. |
Issue 2: Inconsistent In Vitro Release / Dissolution Rates
Symptoms:
-
Significant batch-to-batch variation in dissolution profiles.
-
Failure to meet dissolution specifications.
-
Inconsistent clinical or in vivo performance that may be linked to dissolution.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Different Polymorphic Forms | 1. DSC & PXRD Analysis: Screen all incoming batches for polymorphism. Compare the thermal profiles and diffraction patterns to a reference standard of the desired polymorph (Crystal Form I).[4][5] 2. Supplier Qualification: Ensure your supplier has robust controls over their crystallization process to consistently produce the same polymorphic form. |
| Variable Particle Size Distribution | 1. Particle Size Analysis & Dissolution Correlation: Perform particle size analysis and in vitro dissolution testing on multiple batches to establish a correlation between particle size and dissolution rate. 2. Set Particle Size Specifications: Based on the correlation, establish an appropriate particle size specification for your incoming API. |
| API Agglomeration | 1. Microscopy: Examine the powder for the presence of agglomerates. 2. De-agglomeration Step: If agglomerates are present, a gentle de-agglomeration step (e.g., sieving) may be necessary before formulation. 3. Formulation Optimization: The inclusion of a suitable wetting agent in your dissolution medium or formulation can help to break up agglomerates. |
Data Presentation
The following tables present illustrative data to demonstrate the potential impact of physicochemical properties on the performance of this compound powder. Note: This data is for illustrative purposes and may not represent actual experimental results.
Table 1: Illustrative Impact of Particle Size on In Vitro Dissolution Rate
| Batch ID | Mean Particle Size (d50, µm) | % Dissolved at 30 minutes (Illustrative) |
| DFV-001 | 15.2 | 45% |
| DFV-002 | 8.5 | 68% |
| DFV-003 | 4.1 | 85% |
Table 2: Illustrative Physicochemical Properties of Different this compound Batches
| Batch ID | Polymorphic Form (by PXRD) | Crystal Habit (by Microscopy) | Powder Flow (Carr's Index) | Performance Outcome |
| Batch A | Form I | Equant | 12 (Good) | Meets Specifications |
| Batch B | Form I | Acicular (Needle-like) | 25 (Poor) | Fails Dose Uniformity |
| Batch C | Mixture of Form I and another polymorph | Equant | 14 (Good) | Fails Dissolution |
Experimental Protocols
Particle Size Distribution by Laser Diffraction
Objective: To determine the particle size distribution of this compound powder.
Methodology:
-
Sample Preparation:
-
Ensure the powder sample is representative of the batch by using a sample splitter or by careful sampling from multiple locations.
-
Select a suitable dispersant in which this compound is practically insoluble (e.g., water with a surfactant like Tween 80, or a non-aqueous dispersant like hexane).
-
Prepare a suspension of the powder in the dispersant. The concentration should be optimized to achieve an appropriate obscuration level on the instrument (typically 10-20%).
-
-
Instrument Setup:
-
Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).
-
Set the appropriate refractive index for this compound and the selected dispersant.
-
Equilibrate the dispersant in the instrument until a stable background is achieved.
-
-
Measurement:
-
Add the sample suspension dropwise to the instrument's dispersion unit until the target obscuration is reached.
-
Apply sonication if necessary to break up agglomerates. The sonication time and power should be optimized to avoid particle fracture.
-
Perform the measurement. Typically, an average of three measurements is taken.
-
-
Data Analysis:
-
Report the particle size distribution as volume-weighted distribution.
-
Key parameters to report include the d10, d50 (median particle size), and d90 values, as well as the span ((d90-d10)/d50).
-
Polymorphic Form Analysis by DSC and PXRD
Objective: To identify the crystalline form(s) of this compound powder.
Methodology - Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the powder into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting point of this compound (e.g., 25 °C to 250 °C).
-
-
Data Analysis:
-
Analyze the resulting thermogram for thermal events such as melting endotherms, crystallization exotherms, or solid-solid transitions.
-
Compare the melting point and the shape of the endotherm to a reference standard of the known stable polymorph.
-
Methodology - Powder X-ray Diffraction (PXRD):
-
Sample Preparation: Pack the powder sample into a sample holder. Ensure a flat, smooth surface.
-
Instrument Setup:
-
Place the sample holder in the PXRD instrument.
-
Set the instrument to scan over a relevant 2θ range (e.g., 5° to 40°).
-
-
Data Analysis:
Powder Flow Analysis by Shear Cell Rheometry
Objective: To quantitatively assess the flow properties of this compound powder.
Methodology:
-
Sample Preparation: Carefully load the powder into the shear cell, ensuring consistent packing.
-
Measurement:
-
A shear cell rheometer applies a series of normal stresses to the powder bed and measures the shear stress required to cause the powder to yield and flow.
-
This is repeated at several consolidation stresses to generate a yield locus.
-
-
Data Analysis:
-
From the yield locus, key flow parameters can be determined, including:
-
Cohesion: The inherent strength of the powder.
-
Angle of Internal Friction: A measure of how the powder gains strength with increasing load.
-
Flow Function: A measure of the powder's ability to flow out of a hopper.
-
-
These parameters can be used to compare the flowability of different batches.
-
HPLC Assay for Purity and Content
Objective: To determine the purity and quantify the amount of this compound in a sample.
Methodology:
-
Standard and Sample Preparation:
-
Accurately prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the powder sample and dissolve it in the same solvent to a known concentration.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., methanol).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: UV detection at approximately 240 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Assess purity by examining the chromatogram for the presence of any impurity peaks.
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Troubleshooting Workflow for Batch-to-Batch Variability.
References
- 1. mdpi.com [mdpi.com]
- 3. Buy this compound | 59198-70-8 | > 95% [smolecule.com]
- 4. CN103130860B - The local topical preparation of a kind of this compound novel crystal forms and preparation thereof - Google Patents [patents.google.com]
- 5. CN103130860A - this compound novel crystal form and topical external preparation prepared by same - Google Patents [patents.google.com]
Technical Support Center: Strategies to Reduce Diflucortolone Valerate-Induced Skin Atrophy in Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at mitigating diflucortolone (B194688) valerate-induced skin atrophy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing significant skin atrophy in my mouse model after topical application of diflucortolone valerate (B167501). What could be the issue?
A1: Several factors could contribute to a lack of significant skin atrophy. Consider the following troubleshooting steps:
-
Potency and Vehicle: Diflucortolone valerate 0.3% is a very potent corticosteroid, comparable in efficacy to clobetasol (B30939) propionate (B1217596) 0.05%.[1][2][3] Ensure you are using a formulation with adequate potency. The vehicle can also impact absorption; ointments generally have an occlusive effect that increases drug penetration compared to creams.[4]
-
Duration and Frequency of Application: Skin atrophy is a side effect of prolonged corticosteroid use.[5] A typical duration for inducing significant atrophy in mouse models with potent corticosteroids is 3 to 4 weeks with daily or twice-daily application.[6] A shorter duration may not be sufficient.
-
Mouse Strain: Different mouse strains can have varying skin characteristics and responses to topical treatments. Ensure you are using a consistent and appropriate strain for dermatological studies, such as SKH-1 hairless mice or C57BL/6 mice.
-
Application Site and Technique: The dorsal skin is a common site for these studies. Ensure the application area is shaved (if using haired mice) and that the substance is applied consistently and evenly. Occlusive dressings can enhance penetration and atrophic effects.
-
Quantification Method: Ensure your method for measuring skin atrophy is sensitive enough to detect changes. Refer to the "Experimental Protocols" section for recommended quantification methods.
Q2: What are the key molecular mechanisms I should be investigating when studying this compound-induced skin atrophy?
A2: this compound, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR).[4][5] This interaction leads to changes in gene expression that ultimately result in skin atrophy. Key mechanisms to investigate include:
-
Inhibition of Collagen Synthesis: Glucocorticoids are known to decrease the synthesis of type I and type III collagen, which are major structural components of the dermis.[4][7] This is a primary contributor to dermal thinning.
-
Reduced Keratinocyte Proliferation: Glucocorticoids can inhibit the proliferation of keratinocytes in the epidermis, leading to epidermal thinning.[4]
-
Fibroblast Inhibition: The proliferation and activity of dermal fibroblasts, the cells responsible for producing the extracellular matrix, are suppressed by glucocorticoids.[4]
-
Signaling Pathways: Investigate the downstream signaling pathways of the glucocorticoid receptor. This includes the PI3K/Akt/mTOR pathway, which is implicated in cell growth and proliferation and is negatively regulated by glucocorticoids.[8] The expression of genes like FKBP51, an atrophy marker, is also a key indicator.
Q3: I am planning to test tretinoin (B1684217) as a strategy to reduce this compound-induced skin atrophy. What is the proposed mechanism and what should I consider in my experimental design?
A3: Tretinoin (all-trans retinoic acid) has been shown to prevent and even reverse some of the atrophic effects of corticosteroids. The proposed mechanisms include:
-
Increased Collagen Synthesis: Tretinoin can stimulate collagen production, counteracting the inhibitory effects of glucocorticoids.
-
Increased Epidermal Turnover: It promotes the proliferation of epidermal cells, which can help to thicken the epidermis.[9]
For your experimental design, consider the following:
-
Concentration: A common concentration of tretinoin used in animal models is 0.05%.[10]
-
Application Timing: Tretinoin is often applied separately from the corticosteroid (e.g., corticosteroid in the morning, tretinoin in the evening) to avoid potential formulation incompatibilities and to allow for distinct cellular responses.
-
Control Groups: Include a vehicle control for both the this compound and the tretinoin, as well as a group treated with this compound alone and a group with tretinoin alone.
Q4: My experiments with a PI3K inhibitor to counteract skin atrophy are not showing a protective effect. What could be wrong?
A4: The effectiveness of a PI3K inhibitor like LY294002 can depend on several factors:
-
Dosage and Delivery: Ensure you are using an effective concentration and that the inhibitor is being delivered to the target tissue. Topical application may require a suitable vehicle to ensure skin penetration.
-
Timing of Administration: The timing of the inhibitor relative to the glucocorticoid application may be critical. Pre-treatment with the inhibitor before the glucocorticoid challenge is a common approach in in-vitro and in-vivo studies.
-
Specific PI3K Isoforms: There are multiple isoforms of PI3K. The specific inhibitor you are using and the dominant isoforms in skin cells could influence the outcome.
-
Endpoint Measurement: Ensure your chosen endpoints are sensitive to the effects of PI3K inhibition. This could include measuring the phosphorylation of Akt (a downstream target of PI3K), as well as assessing markers of cell proliferation and collagen synthesis.
Data Presentation
Table 1: Quantitative Comparison of Strategies to Mitigate Corticosteroid-Induced Skin Atrophy in Animal Models
| Therapeutic Agent | Animal Model | Corticosteroid Used | Key Quantitative Findings | Reference |
| Tretinoin (0.05%) | Hairless Mouse | Clobetasol Propionate (0.05%) | Marked reversal of epidermal and subcutaneous muscle atrophy. | [11] |
| Tretinoin (0.1%) + Betamethasone Dipropionate | Human (Psoriasis Patients) | Betamethasone Dipropionate | 19% reduction in epidermal thickness with corticosteroid alone vs. 1% increase with combination. 55% reduction in procollagen (B1174764) I with corticosteroid alone vs. 45% reduction with combination. | [12] |
| LY294002 (PI3K Inhibitor) | C57BL/6 Mice | Clobetasol Propionate | Reversed the ~70% reduction in collagen synthesis induced by clobetasol propionate. | [2][3] |
| Thyroid Hormone Analogue (TRIAC) | Haired Mouse | Betamethasone Valerate (0.2 mM) | Reversed skin atrophy by 25% at a daily dose of 1 nmol/cm². | [6] |
Note: Data for this compound is limited. The listed corticosteroids are of similar or comparable potency.
Experimental Protocols
Protocol 1: Induction of Skin Atrophy in a Mouse Model (Adaptable for this compound)
This protocol is based on methods used for potent corticosteroids like clobetasol propionate and can be adapted for this compound 0.3% due to its comparable potency.
-
Animal Model: SKH-1 hairless mice or C57BL/6 mice (dorsal skin shaved 24 hours before the first application).
-
Groups:
-
Control (Vehicle only)
-
This compound (0.3% ointment)
-
Experimental Treatment Group(s) + this compound
-
-
Procedure:
-
Apply a thin layer (approximately 100 mg) of the vehicle or this compound ointment to a defined area (e.g., 2 cm x 2 cm) on the dorsal skin.
-
For experimental treatment groups, apply the therapeutic agent as per its specific protocol (e.g., tretinoin applied at a different time of day).
-
Repeat the application daily for 3-4 weeks.
-
-
Endpoint Measurement:
-
Skin Thickness: Measure skinfold thickness using calipers at baseline and at the end of the experiment.
-
Histological Analysis: Collect skin biopsies for H&E staining to measure epidermal and dermal thickness. Use Masson's trichrome staining to visualize collagen.
-
Biochemical Analysis: Analyze skin homogenates for collagen content (e.g., via hydroxyproline (B1673980) assay).
-
Gene Expression Analysis: Use qPCR or Western blotting to measure the expression of atrophy-related genes (e.g., FKBP51) and collagen-related genes (e.g., COL1A1, COL3A1).
-
Protocol 2: Quantification of Collagen Content in Skin Biopsies (Hydroxyproline Assay)
-
Sample Preparation: Obtain skin biopsies and record the wet weight.
-
Hydrolysis: Hydrolyze the tissue samples in 6N HCl at 110°C for 18-24 hours.
-
Neutralization: Neutralize the hydrolyzed samples.
-
Oxidation: Add Chloramine-T solution to oxidize the hydroxyproline.
-
Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) and incubate at 60°C.
-
Measurement: Read the absorbance at 550-560 nm using a spectrophotometer.
-
Calculation: Determine the hydroxyproline concentration from a standard curve and express it as µg of hydroxyproline per mg of wet tissue weight.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A study of the comparative efficacy of this compound 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Action of topical thyroid hormone analogues on glucocorticoid-induced skin atrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New aspects of the mechanism of corticosteroid-induced dermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K inhibitors protect against glucocorticoid-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Glucocorticoid therapy-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Optimizing Diflucortolone Valerate Peak Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of diflucortolone (B194688) valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak resolution during their experiments.
Troubleshooting Guide: Common Peak Shape and Resolution Problems
Poor peak resolution for diflucortolone valerate can manifest as peak tailing, fronting, splitting, or co-elution with other components. The following guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can lead to inaccurate integration and reduced resolution between adjacent peaks.[1]
Troubleshooting Steps & Solutions:
| Potential Cause | Identification | Solution | Expected Outcome |
| Secondary Silanol (B1196071) Interactions | Tailing is more pronounced for the this compound peak (a basic compound) compared to neutral compounds.[1] | Use an end-capped column (e.g., C18) to minimize exposed silanol groups.[1] Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[2] | Symmetrical peak shape with a tailing factor close to 1. |
| Column Overload | All peaks in the chromatogram exhibit tailing, and the effect worsens with increased sample concentration.[1] | Reduce the injection volume or dilute the sample.[1] | Peak shapes improve, and tailing is reduced across all peaks. |
| Column Contamination/Degradation | Gradual increase in peak tailing over a series of injections, often accompanied by an increase in backpressure.[3][4] | 1. Wash the column with a strong solvent (e.g., isopropanol). 2. If washing is ineffective, replace the column or use a guard column to protect the analytical column.[3] | Restoration of symmetrical peak shape and normal backpressure. |
| Inappropriate Mobile Phase pH | Peak tailing is sensitive to small changes in the mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. For reversed-phase, a slightly acidic pH (e.g., pH 3-4 with phosphoric acid or formic acid) is often effective. | Improved peak symmetry and consistent retention times. |
Problem 2: Peak Splitting or Distortion
Peak splitting, where a single peak appears as two or more merged peaks, can severely impact quantification.[5]
Troubleshooting Steps & Solutions:
| Potential Cause | Identification | Solution | Expected Outcome |
| Column Void or Blocked Frit | All peaks in the chromatogram are split or distorted in a similar manner.[5] This issue may appear suddenly. | 1. Reverse the column and flush with mobile phase at a low flow rate to dislodge any blockage from the inlet frit. 2. If the problem persists, the column may have a void at the head and should be replaced.[5] | Restoration of single, sharp peaks for all analytes. |
| Sample Solvent Incompatibility | The peak shape is distorted, often with a leading shoulder or split into a doublet, especially for early eluting peaks. | Dissolve the sample in the initial mobile phase or a weaker solvent.[2] | Improved peak shape, particularly for the this compound peak if it elutes early in the gradient. |
| Co-elution with an Impurity | A shoulder or a small secondary peak appears on the main this compound peak. A photodiode array (PDA) detector may show different UV spectra across the peak.[5] | Modify the mobile phase composition (e.g., change the organic solvent ratio or type) to improve selectivity. A gradient elution may be necessary.[6] | Baseline separation of this compound from the interfering peak. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A common starting point is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase (e.g., phosphate (B84403) buffer).[7][8] Detection is typically performed at around 240 nm.[7]
Q2: How can I improve the resolution between this compound and another closely eluting compound?
A2: To improve resolution, you can focus on three key factors: efficiency (N), selectivity (α), and retention factor (k).[9][10]
-
Increase Efficiency (N): Use a longer column or a column with a smaller particle size.[6][10]
-
Improve Selectivity (α): This is often the most effective approach. Try changing the organic modifier in the mobile phase (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or changing the column chemistry (e.g., to a phenyl or cyano column).[6][9]
-
Optimize Retention Factor (k'): Increase the retention of both peaks by decreasing the percentage of the organic solvent in the mobile phase.[10] This will move the peaks further from the void volume and may provide better separation.
Q3: My backpressure is increasing with each injection. What should I do?
A3: An increase in backpressure often indicates a blockage in the system. Check for particulates in your sample and filter if necessary. The blockage is commonly at the column inlet frit. You can try back-flushing the column at a low flow rate. If the pressure does not return to normal, the frit or the column may need to be replaced. Using a guard column can help prevent this issue.[3]
Q4: Can column temperature affect the resolution of this compound?
A4: Yes, column temperature can influence selectivity and efficiency. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[11][12] However, the effect on selectivity can vary. It is a useful parameter to optimize, and maintaining a constant, elevated temperature (e.g., 40°C) can improve reproducibility.[7]
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol is a representative method and may require optimization for specific sample matrices.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Sample Diluent: Mobile phase.
-
This compound reference standard.
2. Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water, adjust the pH to 3.5 with phosphoric acid, and filter through a 0.45 µm filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to achieve a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: Prepare the sample by dissolving it in the sample diluent to an expected concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Buffer (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
4. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is performing adequately. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the this compound peak should ideally be between 0.8 and 1.5.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Key factors influencing chromatographic resolution.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. restek.com [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. youtube.com [youtube.com]
Preventing degradation of diflucortolone valerate during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the degradation of diflucortolone (B194688) valerate (B167501) (DFV) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of diflucortolone valerate degradation during sample preparation?
A1: The primary cause of DFV degradation is hydrolysis of its ester group. This process is significantly accelerated by both acidic and basic conditions. While the molecule is relatively stable under oxidative, photolytic, and thermal stress, exposure to strong acids or bases can lead to substantial and rapid degradation.[1]
Q2: How can I prevent the hydrolysis of this compound?
A2: To prevent hydrolysis, it is critical to maintain a neutral pH environment throughout the sample preparation process. Use neutral solvents (e.g., methanol (B129727), acetonitrile (B52724), water) for extraction and dilution. If buffering is necessary, select a buffer system that maintains a pH as close to neutral as possible (pH 5.5-7.0). Avoid prolonged exposure to any aqueous environments, especially at elevated temperatures.
Q3: What is the main degradation product I should monitor for?
A3: The main degradation product resulting from hydrolysis is diflucortolone (6α, 9α-difluoro-16α-methyl-1,4-pregnadiene-11β,21-diol-3,20-dione).[1] This is formed by the cleavage of the valerate ester bond. A well-developed stability-indicating analytical method should be able to separate the parent DFV peak from the diflucortolone peak.[1]
Q4: Is this compound sensitive to light or heat?
A4: DFV is largely stable under photolytic and thermal stress conditions. One study showed that after 5 hours of UV light exposure, DFV remained stable.[1] Similarly, after 5 days at 80°C, only a minor amount of degradation was observed.[1] However, as a best practice, samples should be protected from prolonged exposure to high temperatures and direct light to ensure maximum integrity.
Q5: What are the recommended storage conditions for processed samples and stock solutions?
A5: Stock solutions should be prepared in a non-aqueous solvent like methanol or DMSO and stored at -20°C for long-term stability. Processed samples awaiting analysis should be kept in an autosampler set to a cool temperature (e.g., 4-8°C) and analyzed as soon as possible. Aqueous solutions of DFV are not recommended for storage for more than one day.
Troubleshooting Guide
Problem: I am observing low recovery of this compound in my results.
| Possible Cause | Recommended Solution |
| pH-Induced Degradation | The sample, diluent, or mobile phase is too acidic or alkaline. Measure the pH of your solutions. Ensure all solvents and buffers are within a neutral pH range (5.5-7.0). |
| Incomplete Extraction from Matrix | The extraction solvent or procedure is not efficient for your sample type (e.g., cream, plasma). For creams, ensure adequate vortexing or sonication time. For plasma, ensure the protein precipitation or SPE method is optimized for corticosteroid recovery. |
| Adsorption to Surfaces | DFV may adsorb to glass or plasticware, especially at low concentrations. Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes. Include a small percentage of organic solvent in your final sample diluent. |
Problem: There is a significant, unidentified peak appearing early in my chromatogram.
| Possible Cause | Recommended Solution |
| Hydrolytic Degradation | The unidentified peak is likely the main degradation product, diflucortolone, which is more polar and thus elutes earlier in a reversed-phase system.[1] |
| Action | Review your sample preparation procedure for any steps involving non-neutral pH. Prepare a sample under intentionally harsh acidic conditions (e.g., 0.1 M HCl) to confirm if the peak's retention time matches the degradation product. This confirms the peak identity and points to a hydrolysis issue in your standard workflow. |
Data Summary
The following table summarizes the stability of this compound under various forced degradation conditions as reported in a stability-indicating HPLC method development study.
| Stress Condition | Parameters | % Degradation of DFV | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 87.8% | Diflucortolone |
| Base Hydrolysis | 0.1 M NaOH | Significant degradation | Diflucortolone and an unspecified product |
| Oxidative | 30% H₂O₂ | Stable | None Detected |
| Photolytic | UV light for 5 hours | Stable | None Detected |
| Thermal | 80°C for 5 days | Not significant | Minor amounts of Diflucortolone |
| Data sourced from a study by Gündoğdu et al.[1] |
Visualizations
The following diagrams illustrate the degradation pathway of this compound and a recommended workflow to minimize degradation during sample preparation.
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for this compound sample prep.
Experimental Protocols
Protocol 1: Extraction of this compound from a Topical Cream
This protocol is designed for the extraction of DFV from a cream formulation prior to HPLC or UPLC analysis.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask or a suitable centrifuge tube.
-
Solvent Addition: Add 25 mL of methanol to the flask. Methanol is a common and effective solvent for dissolving DFV and precipitating some cream excipients.
-
Mechanical Extraction: Tightly cap the flask and shake mechanically for 30 minutes. Alternatively, for samples in centrifuge tubes, vortex vigorously for 2-3 minutes and then sonicate in an ultrasonic bath for 15 minutes.
-
Dilution and Filtration: Dilute the solution to the 50 mL mark with methanol. Allow the solution to stand in the dark for 15 minutes to let insoluble excipients settle.
-
Clarification: Filter a portion of the supernatant through a 0.45 µm or 0.22 µm syringe filter (PTFE or nylon is suitable) into an HPLC vial.
-
Analysis: The sample is now ready for injection into the chromatography system.
Protocol 2: Extraction of this compound from Plasma using Protein Precipitation
This protocol is a general method for extracting corticosteroids from a plasma matrix.
-
Sample Aliquoting: Pipette 200 µL of thawed plasma sample into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample). Acetonitrile is highly effective at precipitating plasma proteins.
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully collect the clear supernatant, which contains the DFV, and transfer it to a new tube or an HPLC vial. Be careful not to disturb the protein pellet.
-
Evaporation & Reconstitution (Optional): If higher concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature. The residue can then be reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: The sample is ready for injection.
Protocol 3: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading DFV to test the stability-indicating properties of an analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or slightly elevated (e.g., 40°C) for a predefined period (e.g., 2-8 hours), sampling periodically. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature, sampling periodically. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours, sampling periodically.
-
Thermal Degradation: Place a vial of the stock solution in an oven set to 80°C. Sample at various time points (e.g., 1, 3, and 5 days).
-
Photolytic Degradation: Expose a vial of the stock solution to a UV light source (as specified by ICH Q1B guidelines, e.g., an overall illumination of not less than 1.2 million lux hours). Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed analytical method to assess for degradation peaks and loss of the parent compound.
References
Technical Support Center: Enhancing the Therapeutic Index of Diflucortolone Valerate Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for formulating and evaluating diflucortolone (B194688) valerate (B167501) topical preparations. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental challenges, and detailed protocols for key characterization assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for diflucortolone valerate?
A1: this compound is a potent topical corticosteroid.[1] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors.[2] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression.[2][3] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines and prostaglandins, resulting in reduced inflammation, itching, and redness.[2]
Q2: What are the main challenges in formulating this compound to enhance its therapeutic index?
A2: The primary challenge is to maximize the drug's local anti-inflammatory effects within the skin while minimizing systemic absorption and subsequent side effects like skin atrophy and hypothalamic-pituitary-adrenal (HPA) axis suppression.[1] Formulations must be optimized for stability, as issues like crystal growth can affect bioavailability.[4] Additionally, achieving a desirable skin feel and ease of application is crucial for patient adherence.
Q3: What are some innovative formulation strategies to improve the therapeutic index of this compound?
A3: Novel drug delivery systems such as nanoparticles, liposomes, and microemulsions are being explored to enhance the therapeutic index.[5][6] For instance, lecithin/chitosan nanoparticles have been shown to increase the retention of this compound in the epidermis and dermis, thereby localizing its action and reducing systemic penetration.[5] These advanced formulations can offer controlled release and targeted delivery to the site of inflammation.
Q4: How do different topical vehicles (cream, ointment, gel) influence the performance of this compound?
A4: The choice of vehicle significantly impacts drug delivery and efficacy. Ointments are highly occlusive and enhance penetration, making them suitable for dry, scaly lesions. Creams are less greasy and have good patient acceptance. Gels, lotions, and foams are often preferred for hairy areas due to their non-greasy nature and ease of application.[7][8] The specific composition of the vehicle, including excipients, can also influence drug solubility, stability, and skin permeation.
Troubleshooting Guides
This section addresses common issues encountered during the development and testing of this compound formulations.
| Problem | Potential Causes | Recommended Solutions |
| Crystal Growth in Formulation During Stability Testing | • Drug concentration exceeds the solubility in the vehicle at storage temperatures.• Polymorphic transformation of the drug.[9]• Incompatible excipients. | • Determine the saturation solubility of this compound in the vehicle at various temperatures.• Conduct preformulation studies to identify the stable polymorphic form of the drug.[4]• Screen for compatible solubilizers and co-solvents.• Evaluate the impact of different cooling rates during manufacturing. |
| Phase Separation in Cream or Emulsion Formulations | • Inappropriate emulsifier or concentration.• Incorrect homogenization speed or time.• Temperature fluctuations during manufacturing or storage. | • Optimize the type and concentration of the emulsifying agent.• Validate the homogenization process parameters.• Ensure consistent temperature control throughout the manufacturing process.[10] |
| High Variability in In Vitro Permeation Testing (IVPT) Results | • Inconsistent skin membrane thickness or integrity.• Air bubbles in the Franz diffusion cell receptor chamber.• Inadequate degassing of the receptor medium. | • Use dermatomed skin of a consistent thickness and verify integrity using transepidermal water loss (TEWL) measurements.[11]• Carefully fill the receptor chamber to avoid trapping air bubbles.• Degas the receptor medium before use. |
| Unexpectedly Low Skin Permeation | • Poor drug release from the formulation.• Suboptimal vehicle for skin penetration.• Drug binding to components of the formulation. | • Perform in vitro release testing to assess drug release from the formulation.• Consider incorporating penetration enhancers.• Evaluate different vehicle compositions to optimize drug partitioning into the skin. |
Data Presentation: Comparative Formulation Performance
The following tables summarize key performance indicators for different this compound formulation strategies.
Table 1: In Vitro Release Rates of this compound from Various Formulations
| Formulation Type | Vehicle Base | Mean Release Rate (µg/cm²/h⁰·⁵) | Key Findings |
| Conventional Cream | Oil-in-water emulsion | 25.8 ± 2.1 | Standard release profile. |
| Ointment | Hydrocarbon base | 18.5 ± 1.7 | Slower release due to the occlusive nature of the vehicle. |
| Nanoparticle Gel | Chitosan gel | 42.3 ± 3.5 | Significantly higher release rate, indicating enhanced drug availability.[12] |
| Commercial Cream | Not specified | 34.07% (cumulative release over 24h) | Used as a benchmark for comparison with novel formulations.[6] |
Table 2: Ex Vivo Skin Permeation and Retention of this compound
| Formulation Type | Drug Concentration | Skin Retention (µg/cm²) | Permeation into Receptor Fluid (µg/cm²) | Therapeutic Index Implication |
| Commercial Cream | 0.1% | 23.61 ± 1.03 | 5.2 ± 0.4 | Higher systemic absorption potential.[12] |
| Nanoparticle Gel | 0.01% | 47.95 ± 2.47 | Not detected | Enhanced skin retention with minimal systemic penetration, suggesting a higher therapeutic index.[5][12] |
| W/O Emulsion (damaged skin) | 0.1% | 14.8 ± 4.2% (recovered from skin) | 2.2 ± 0.8% (systemic absorption) | Provides data on absorption through compromised skin barrier. |
Experimental Protocols
1. In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol is based on the OECD Test Guideline 428.[11][13]
-
Objective: To assess the rate and extent of this compound permeation through the skin from a topical formulation.
-
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (dermatomed to a uniform thickness)
-
Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Formulation to be tested
-
High-performance liquid chromatography (HPLC) system for analysis
-
-
Methodology:
-
Prepare the receptor medium and degas it thoroughly.
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment.
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor chamber at 32°C to mimic physiological skin temperature.
-
Apply a precise amount of the test formulation to the skin surface in the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor medium and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
At the end of the experiment, dismount the skin and analyze the drug content in the different skin layers (epidermis and dermis).
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
-
2. Vasoconstrictor Assay (Skin Blanching)
This assay is a pharmacodynamic method used to determine the potency of topical corticosteroids.[14][15]
-
Objective: To evaluate the bio-potency of a this compound formulation by measuring its ability to cause skin blanching.
-
Materials:
-
Test formulation and reference standard
-
Healthy human volunteers
-
Chromameter or trained visual assessors
-
-
Methodology:
-
Select healthy volunteers with no skin diseases or sensitivities.
-
Apply a standardized amount of the test and reference formulations to designated sites on the forearms of the volunteers.
-
Leave the formulations in place for a specified duration (e.g., 6 hours).
-
After the application period, gently remove the formulations.
-
At specified time points post-removal, assess the degree of skin blanching at each application site. This can be done visually using a graded scale or instrumentally with a chromameter.[14]
-
Calculate the skin blanching score for each formulation over time.
-
Compare the vasoconstrictor response of the test formulation to the reference standard to determine its relative potency.
-
Visualizations
Caption: Glucocorticoid receptor signaling pathway for this compound.
Caption: Experimental workflow for developing enhanced this compound formulations.
Caption: Relationship between formulation parameters and the therapeutic index.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN103130860A - this compound novel crystal form and topical external preparation prepared by same - Google Patents [patents.google.com]
- 5. Enhanced dermal delivery of this compound using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical studies of a new vehicle formulation for topical corticosteroids in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical Considerations on Optimizing Topical Corticosteroid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tara.tcd.ie [tara.tcd.ie]
- 10. scielo.br [scielo.br]
- 11. lnhlifesciences.org [lnhlifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. remedypublications.com [remedypublications.com]
Managing potential confounding factors in diflucortolone valerate experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diflucortolone (B194688) valerate (B167501). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential confounding factors and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with diflucortolone valerate.
In Vitro Experiment Troubleshooting
Question 1: Why am I observing a diminished or no response to this compound in my cell line?
Answer: A lack of cellular response to this compound can stem from several factors related to the cells themselves or the experimental setup. Here are the primary aspects to investigate:
-
Low or Absent Glucocorticoid Receptor (GR) Expression: The most common reason for non-responsiveness is an insufficient level of the target receptor.[1]
-
Cell Passage Number: Continuous cell lines can undergo phenotypic and genotypic changes over time with repeated subculturing. High-passage cells may exhibit altered morphology, growth rates, and drug responses.[3][4]
-
Troubleshooting:
-
Use low-passage cells (ideally <15 passages) to maintain characteristics closer to the tissue of origin.[3]
-
Document the passage number for all experiments to ensure reproducibility.
-
If you suspect passage-related effects, start a new culture from a fresh, low-passage stock.
-
-
-
Suboptimal Cell Culture Conditions:
-
Serum Effects: Components in serum can interfere with glucocorticoid signaling.
-
Cell Confluency: Cell density can affect cellular responses.
-
Troubleshooting: Standardize the cell seeding density and confluency at the time of treatment for all experiments.
-
-
Question 2: My results show high variability between replicates. What could be the cause?
Answer: High variability can obscure the true effect of this compound. Consider these potential sources of inconsistency:
-
Inconsistent Cell Culture Practices:
-
Troubleshooting: Ensure consistent cell passage number, seeding density, and growth phase across all replicates and experiments.
-
-
Compound Preparation and Handling:
-
Troubleshooting:
-
Prepare fresh solutions of this compound for each experiment.
-
Ensure the compound is fully dissolved in the vehicle before adding it to the cell culture medium.
-
-
-
Assay Timing:
-
Troubleshooting: Use a precise timer for all incubation steps and ensure consistent timing for all experimental replicates.[1]
-
In Vivo & Topical Experiment Troubleshooting
Question 3: How do I choose an appropriate vehicle for my topical this compound formulation, and how can I account for its effects?
Answer: The vehicle is not just an inert carrier; it can significantly impact the drug's efficacy and may have its own biological effects.[9]
-
Vehicle Selection: The choice of vehicle (e.g., ointment, cream, gel, foam) depends on the experimental model and the desired drug delivery characteristics.[10] Patient preference for different vehicles is also a factor in clinical studies, with foams and solutions often being preferred over creams and ointments.[11][12]
-
Managing Vehicle Effects:
-
Troubleshooting:
-
Always include a "vehicle-only" control group in your experiments. This is crucial to differentiate the effects of this compound from those of the vehicle itself.
-
Be aware that some vehicles can have emollient or barrier-enhancing properties that may contribute to the overall observed effect, especially in skin inflammation models.
-
The composition of the vehicle can affect the penetration and retention of the drug in different skin layers.[13]
-
-
Question 4: I am seeing unexpected systemic effects in my animal model. Why might this be happening?
Answer: While this compound is a topical corticosteroid, systemic absorption can occur, especially with high doses, prolonged use, or application to damaged skin.[14]
-
Troubleshooting:
Data Presentation
Table 1: Percutaneous Absorption of Various Topical Corticosteroids on Damaged Human Skin
| Corticosteroid | Concentration | Absorption (%) |
| This compound (DFV) | 0.1% | 14.8 ± 4.2 |
| Beclomethasone (B1667900) Dipropionate (BDP) | - | 14.0 ± 4.3 |
| Betamethasone Valerate (BV) | 0.12% | 23.5 ± 4.1 |
| Fluocinolone (B42009) Acetonide (FA) | - | 39.2 ± 2.4 |
| Data adapted from a study on damaged human skin.[14] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of Albumin Denaturation
This protocol provides a simple method to screen for the anti-inflammatory activity of this compound by assessing its ability to inhibit heat-induced protein denaturation.
Materials:
-
This compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 7.2
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 1% w/v solution of albumin in PBS.
-
-
Set up Reaction Mixtures:
-
In separate tubes, add 0.2 mL of the albumin solution.
-
Add 2.8 mL of PBS.
-
Add varying concentrations of this compound solution.
-
Include a control group with the vehicle alone.
-
-
Incubation:
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100
-
Protocol 2: Glucocorticoid Receptor (GR) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of the GR from the cytoplasm to the nucleus upon activation by this compound.
Materials:
-
GR-expressing cells (e.g., A549)
-
Glass coverslips
-
24-well plate
-
This compound
-
Phosphate buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
1% Bovine Serum Albumin (BSA) in PBS for blocking
-
Primary antibody against GR
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.[2]
-
Cell Treatment: Treat cells with the desired concentration of this compound for a short period (e.g., 1 hour). Include a vehicle control.[1][2]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.[1][2]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1][2]
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.[1][2]
-
Antibody Staining:
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging: Visualize the subcellular localization of GR using a fluorescence microscope. In untreated cells, GR should be predominantly cytoplasmic, while in this compound-treated cells, it should translocate to the nucleus.
Visualizations
Caption: Classical Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. korambiotech.com [korambiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Serum Starvation Affects the Transcriptomic and Proliferative Response to ACTH in Primary Cultures of Rat Adrenocortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical studies of a new vehicle formulation for topical corticosteroids in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patients preferences for different corticosteroid vehicles are highly variable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 12. Patients' vehicle preference for corticosteroid treatments of scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational Vehicle Design Ensures Targeted Cutaneous Steroid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Comparative studies in man on the percutaneous absorption of this compound, betamethasone-17-valerate, beclomethasone dipropionate and fluocinolone acetonide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Toxicological examination of pure this compound and its formulations as ointment, fatty ointment and cream in animal experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced dermal delivery of this compound using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Technical Support Center: Refinement of Animal Models for Studying Diflucortolone Valerate Side Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for studying the side effects of diflucortolone (B194688) valerate (B167501) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of diflucortolone valerate that leads to its therapeutic effects and side effects?
A1: this compound is a potent topical corticosteroid.[1][2] Its mechanism of action involves binding to cytosolic glucocorticoid receptors (GR).[3][4] This drug-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[3][5] This binding modulates the transcription of various genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.[1] A key anti-inflammatory protein produced is lipocortin-1 (also known as annexin-1), which inhibits phospholipase A2, an enzyme responsible for producing precursors of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3] While this mechanism provides potent anti-inflammatory effects, prolonged activation of this pathway can lead to side effects such as skin atrophy.
Q2: What are the most common side effects of this compound observed in animal models?
A2: The most commonly reported side effect of topical this compound in animal models is skin atrophy, characterized by thinning of the epidermis and dermis.[6] Other potential local side effects include telangiectasia (spider veins), striae (stretch marks), and hypertrichosis. Systemic side effects are less common with topical application but can occur, especially with high doses over large surface areas or under occlusive dressings. These can include suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
Q3: Which animal model is most suitable for studying this compound-induced skin atrophy?
A3: The mouse ear swelling model is a well-established and widely used model for assessing the atrophogenic potential of topical corticosteroids, including this compound. This model is valued for its reproducibility and the ability to obtain quantifiable measurements of skin thinning. Hairless mouse models are also utilized to study the effects on the dorsal skin.[6]
Q4: How does the potency of this compound compare to other commonly used topical corticosteroids?
A4: this compound is classified as a potent topical corticosteroid. In comparative studies, 0.3% this compound ointment has been shown to have clinical efficacy comparable to 0.05% clobetasol (B30939) propionate (B1217596), another potent topical steroid.[7] However, studies on plasma cortisol levels suggest that 0.3% this compound may suppress adrenal function to a lesser extent than 0.05% clobetasol propionate.[8]
Troubleshooting Guides
Mouse Ear Atrophy Model: Common Issues and Solutions
| Problem | Possible Cause(s) | Solution(s) |
| High variability in ear thickness measurements | Inconsistent measurement technique. | Use a calibrated, high-precision digital caliper or a ratchet-controlled micrometer for all measurements. Ensure the measurement is taken at the same location on the ear each time. |
| Operator bias. | Blind the operator performing the measurements to the treatment groups. | |
| Inflammation or irritation not related to the corticosteroid. | Ensure proper animal handling to minimize stress. Check the vehicle for any irritant properties by including a vehicle-only control group. | |
| Lack of significant skin thinning | Insufficient dose or duration of treatment. | Increase the concentration of this compound or the frequency/duration of application. Refer to established protocols for appropriate dosing regimens. |
| Poor absorption of the topical formulation. | Ensure the formulation is applied evenly and consistently. Consider using a different vehicle if absorption is a concern. | |
| Animal strain is less sensitive. | While most common mouse strains are suitable, some inherent differences in sensitivity may exist. Ensure consistency in the strain used throughout the study. | |
| Signs of systemic toxicity (e.g., weight loss, lethargy) | High dose or prolonged treatment leading to systemic absorption. | Reduce the concentration of the applied corticosteroid or the duration of the study. Monitor animals closely for any signs of systemic side effects. |
| Animal licking the applied formulation. | Use an Elizabethan collar to prevent licking, especially immediately after application. | |
| Skin irritation or ulceration at the application site | Formulation is irritating. | Test the vehicle alone for irritancy. If the vehicle is the cause, consider reformulating. |
| High concentration of the active ingredient. | Reduce the concentration of this compound. |
Experimental Protocols
Detailed Methodology: Mouse Ear Atrophy Assay
This protocol outlines the procedure for inducing and measuring skin atrophy in a mouse model using topical application of this compound.
Materials:
-
Male or female BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound ointment/cream (and vehicle control)
-
High-precision digital caliper or ratchet-controlled micrometer
-
Animal balance
-
Anesthesia (e.g., isoflurane)
-
Pipette or syringe for application
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurements: Anesthetize the mice lightly. Measure the initial thickness of both ears at a consistent, marked location using the caliper/micrometer. Record the baseline measurements. Also, record the body weight of each mouse.
-
Grouping: Randomly divide the mice into treatment and control groups (n=5-10 per group).
-
Topical Application:
-
Apply a precise amount (e.g., 10-20 µL) of the this compound formulation to the dorsal side of one ear of each mouse in the treatment group.
-
Apply the same amount of the vehicle to the corresponding ear of the mice in the control group.
-
The contralateral ear can be left untreated as an internal control.
-
Repeat the application once or twice daily for the duration of the study (typically 5-14 days).
-
-
Monitoring and Measurements:
-
Measure the ear thickness of both ears daily or every other day under light anesthesia.
-
Monitor the animals daily for any signs of skin irritation, systemic toxicity, and changes in body weight.
-
-
Data Analysis:
-
Calculate the change in ear thickness from baseline for each ear at each time point.
-
Compare the change in ear thickness between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant decrease in ear thickness in the treatment group compared to the control group indicates skin atrophy.
-
-
Histological Analysis (Optional): At the end of the study, euthanize the mice and collect the ear tissue for histological analysis (e.g., H&E staining) to visualize changes in epidermal and dermal thickness and cellularity.
Quantitative Data
Table 1: Comparative Potency of Topical Corticosteroids in Inducing Skin Thinning (Animal Models)
| Corticosteroid | Concentration | Animal Model | Duration of Treatment | Observed Effect on Skin Thickness | Reference |
| This compound | 0.3% | Human (psoriatic patients) | 7 days | Clinically as effective as 0.05% Clobetasol Propionate | [7] |
| Clobetasol Propionate | 0.05% | Human (psoriatic patients) | 7 days | Clinically as effective as 0.3% this compound | [7] |
| Betamethasone Valerate | Not Specified | Mouse | Not Specified | Dose-dependent inhibition of ear swelling | [9][10] |
| Fluocinolone Acetonide | Not Specified | Mouse | Not Specified | Dose-dependent inhibition of ear swelling | [9][10] |
Note: Direct comparative quantitative data on skin thinning for this compound in standardized animal models is limited in the public domain. The provided information is based on clinical efficacy and anti-inflammatory response studies, which are often correlated with atrophogenic potential.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for the Mouse Ear Atrophy Model.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hairless mouse model for assaying the atrophogenicity of topical corticosteroids. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 7. A study of the comparative efficacy of this compound 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma cortisol values after topical application of this compound (0.3%) or clobetasol propionate (0.05%) in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Diflucortolone Valerate and Clobetasol Propionate for Topical Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent topical corticosteroids, diflucortolone (B194688) valerate (B167501) and clobetasol (B30939) propionate (B1217596). Both are classified as Class I (very potent) corticosteroids and are widely used in the management of inflammatory dermatoses such as psoriasis and eczema.[1][2] This comparison delves into their clinical efficacy, safety profiles, and underlying mechanisms of action, supported by experimental data.
Clinical Efficacy and Safety: A Review of Head-to-Head Studies
A key multicenter, double-blind, half-side study involving 354 patients with symmetrical dermatoses concluded that diflucortolone valerate 0.3% ointment and clobetasol propionate 0.05% ointment are of equal clinical efficacy.[3][4] The overall assessment by physicians showed no significant difference between the two treatments.[3][4] However, a non-statistically significant preference was observed for this compound in treating eczema and for clobetasol propionate in managing psoriasis.[3][4] In this study, 81% of patients showed marked improvement or healing with this compound, compared to 84% with clobetasol propionate, a difference that was not statistically significant.[4] Importantly, no significant differences were noted in the incidence or severity of side effects between the two compounds.[4]
Another comparative study focusing on the treatment of psoriasis using the psoriasis plaque test found this compound 0.3% to be equipotent to clobetasol propionate 0.05%.[5]
A critical differentiator between the two lies in their systemic effects. A double-blind, randomized study on psoriatic patients revealed that this compound 0.3% ointment leads to a significantly lesser degree of adreno-cortical suppression compared to clobetasol propionate 0.05% ointment.[6] While both treatments led to rapid clinical improvement, clobetasol propionate caused a statistically significant depression of plasma cortisol levels, whereas the effect of this compound was slight and not significant.[6]
Data Presentation: Summary of Clinical Trial Data
Table 1: Comparative Efficacy in Symmetrical Dermatoses
| Parameter | This compound 0.3% | Clobetasol Propionate 0.05% | Statistical Significance |
| Marked Improvement/Healing | 81% | 84% | Not Significant |
| Physician Preference (Overall) | No Difference | No Difference | N/A |
| Physician Preference (Eczema) | Higher Preference | Lower Preference | Not Significant |
| Physician Preference (Psoriasis) | Lower Preference | Higher Preference | Not Significant |
Source: Adapted from a multicenter, double-blind, half-side study.[3][4]
Table 2: Systemic Effects on Adreno-cortical Function
| Parameter | This compound 0.3% | Clobetasol Propionate 0.05% | Statistical Significance |
| Mean Plasma Cortisol Depression | Slight and Non-significant | Immediate, Persistent, and Significant | P < 0.05 |
Source: Adapted from a double-blind randomized study in psoriatic patients.[6]
Mechanism of Action: A Look at the Molecular Level
Both this compound and clobetasol propionate are corticosteroids that exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects through a shared mechanism of action.[7][8] Upon topical application, they penetrate the skin and bind to cytosolic glucocorticoid receptors.[7][8] This drug-receptor complex then translocates into the nucleus, where it modulates the expression of target genes.
The primary anti-inflammatory effect is mediated by the inhibition of phospholipase A2 through the induction of lipocortins.[7][9] This action blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[7][9] Additionally, these corticosteroids suppress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB.[10]
Caption: Glucocorticoid signaling pathway.
Experimental Protocols
Double-Blind, Half-Side Comparative Study
This study design is employed to compare the efficacy of two topical treatments on symmetrical dermatoses.
-
Patient Selection: Patients with clinically diagnosed, symmetrical dermatological conditions (e.g., psoriasis, eczema) affecting bilateral sites are recruited.
-
Randomization and Blinding: Each patient receives two identical-looking, unlabeled tubes of medication, one containing this compound and the other clobetasol propionate. The allocation of which medication is to be applied to the left or right side of the body is randomized. Both the patient and the assessing physician are blinded to the treatment allocation.
-
Treatment Protocol: Patients are instructed to apply a thin layer of the assigned medication to the affected area on the designated side of the body twice daily for a specified period (e.g., two to four weeks).
-
Efficacy Assessment: At baseline and follow-up visits, a blinded physician assesses the clinical response on each side independently. Efficacy is typically evaluated using standardized scoring systems such as the Psoriasis Area and Severity Index (PASI) for psoriasis or the Eczema Area and Severity Index (EASI) for eczema.[11][12][13][14][15] Physician's Global Assessment (PGA) and patient-reported outcomes are also recorded.[12]
-
Data Analysis: The scores from each side are compared statistically to determine if there is a significant difference in efficacy between the two treatments.
Caption: Workflow of a double-blind, half-side clinical trial.
Vasoconstrictor Assay (Skin Blanching Assay)
This assay is a standardized method to determine the bio-potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is proportional to the potency of the corticosteroid.
-
Subject Selection: Healthy volunteers with no skin diseases are selected.
-
Test Site Application: Small, defined areas on the flexor surface of the forearms are marked. The test formulations (this compound and clobetasol propionate) and a vehicle control are applied to these sites.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified duration (e.g., 6 hours) to enhance drug penetration.
-
Assessment of Blanching: After removal of the dressing and cleaning of the sites, the degree of vasoconstriction (blanching) is assessed at predetermined time points (e.g., 2, 4, 6, and 24 hours post-application). The assessment can be performed visually by a trained observer using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) or instrumentally using a chromameter for a more objective measurement.[16]
-
Data Analysis: The blanching scores for each formulation are plotted over time, and the area under the curve (AUC) is calculated. The potencies of the corticosteroids are then ranked based on their vasoconstrictor response.
Caption: Workflow of the vasoconstrictor assay.
Conclusion
Both this compound and clobetasol propionate are highly effective and potent topical corticosteroids with a comparable clinical efficacy profile for a range of inflammatory skin conditions. The choice between the two may be guided by the specific dermatosis, with a slight, though not statistically significant, preference for this compound in eczema and clobetasol propionate in psoriasis. A key advantage of this compound is its significantly lower potential for adrenal suppression, making it a potentially safer option, particularly in cases requiring treatment of large surface areas or for longer durations. Further research into the specific molecular interactions and long-term safety profiles of both compounds will continue to refine their clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. fraden.org [fraden.org]
- 3. Assessing eczema severity: A comprehensive review of scoring systems - Indian Journal of Skin Allergy [skinallergyjournal.com]
- 4. Novel Dermal Delivery Cargos of Clobetasol Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Assessing Psoriasis Severity and Outcomes for Clinical Trials and Routine Clinical Practice | Plastic Surgery Key [plasticsurgerykey.com]
- 7. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Diflucortolone | C22H28F2O4 | CID 11954369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reveragen.com [reveragen.com]
- 11. Outcome Measures of Psoriasis In Clinical Trials: An Overview [jmscr.igmpublication.org]
- 12. Understanding key psoriasis outcome measures – Bristol Myers Squibb [bms.com]
- 13. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 14. Description and Appraisal of Outcome Measures - Clinical Review Report: Dupilumab (Dupixent) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Eczema Area and Severity Index—A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
Validating the In Vivo Anti-Inflammatory Efficacy of Diflucortolone Valerate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of diflucortolone (B194688) valerate (B167501) against other commonly used corticosteroids. The information is supported by experimental data from preclinical and clinical studies to assist in research and drug development decisions.
Diflucortolone valerate is a potent topical corticosteroid widely prescribed for various inflammatory skin conditions, including eczema and psoriasis.[1] Its efficacy stems from its ability to modulate the body's inflammatory responses at a cellular level.[1]
Comparative Performance Data
The following tables summarize the available quantitative data comparing the anti-inflammatory and related activities of this compound with other corticosteroids.
Table 1: Preclinical In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment (Topical Application) | Dose | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| This compound Nanoparticle Gel | 0.01% | 3 hours | ~55% | [2] |
| Commercial Cream | 0.1% | 3 hours | ~35% | [2] |
| Control (Chitosan Gel) | - | 3 hours | ~15% | [2] |
Table 2: Clinical Efficacy in Inflammatory Dermatoses
| Corticosteroid | Concentration | Condition | Outcome | Reference |
| This compound | 0.1% | Eczema, Psoriasis | Greater reduction in signs and symptoms compared to hydrocortisone (B1673445) acetate (B1210297) at all time points over 3 weeks. | [3] |
| Hydrocortisone Acetate | 1.0% | Eczema, Psoriasis | Significant response, but less effective than this compound. | [3] |
| This compound | 0.3% | Symmetrical Dermatoses | Equal clinical efficacy to clobetasol (B30939) propionate (B1217596) 0.05%. | |
| Clobetasol Propionate | 0.05% | Symmetrical Dermatoses | Equal clinical efficacy to this compound 0.3%. | |
| This compound | 0.1% | Eczema | Comparable efficacy to betamethasone-17-valerate, fluocinonide, and desoximetasone. | [4] |
Table 3: Vasoconstrictor Potency (A Surrogate for Anti-Inflammatory Activity)
| Corticosteroid | Formulation | Comparison | Outcome | Reference |
| This compound | Fat Base | vs. Fluocinonide, Clobetasol-17-propionate, Hydrocortisone-17-butyrate | Statistically significant superiority | [5] |
| This compound | W/O Emulsion | vs. Fluocinonide, Clobetasol-17-propionate, Betamethasone-17,21-dipropionate (creams) | Statistically better | [5] |
Mechanism of Action: Signaling Pathways
This compound, like other glucocorticoids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[1] This complex then translocates to the nucleus, where it modulates the expression of various genes involved in the inflammatory cascade.[1] A key mechanism is the induction of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 (PLA2).[6] This action blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[6] Furthermore, the activated GR complex can directly interact with and inhibit pro-inflammatory transcription factors like NF-κB, preventing the transcription of genes for cytokines, chemokines, and adhesion molecules.[7][8]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Enhanced dermal delivery of this compound using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Double Blind Study of Ointment Containing this compound and Hydrocortisone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Multicentre-clinical trial of the novel corticosteroid this compound in the forms of cream, ointment and fatty ointment. Part II: Comparative study with several commercial preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Nerisona): a comparative vasoconstriction test in artificially induced hyperemia of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Diflucortolone Valerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of diflucortolone (B194688) valerate (B167501) in pharmaceutical formulations. We present a comparative summary of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Spectrophotometric methods, supported by experimental data from various validated studies.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing diflucortolone valerate. The following table summarizes the key performance characteristics of commonly employed analytical techniques, allowing for a direct comparison of their capabilities.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method | Derivative Spectrophotometry |
| Linearity Range (µg/mL) | 4.00 - 48.0[1] | 2.40 - 300[1] | 1 - 200[2] | 5 - 25[2] |
| Accuracy (Recovery %) | 99.41%[2] | Not explicitly stated | 96.49%[2] | 102.03%[2] |
| Precision (RSD %) | < 2.0 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) (µg/mL) | 0.79[1] | Not explicitly stated | 0.35[3] | 1.78[2] |
| Limit of Quantification (LOQ) (µg/mL) | 2.40[1] | Not explicitly stated | Not explicitly stated | 8.78[2] |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method 1
This reversed-phase HPLC method is designed for the simultaneous determination of this compound and isoconazole (B1215869) nitrate (B79036) in cream formulations.[1]
-
Chromatographic System:
-
Column: ACE C18 (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol (B129727) and water (95:5, v/v)[1]
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration within the linear range.
-
Sample Preparation: Disperse a known weight of the cream formulation in a suitable solvent, followed by sonication and filtration to obtain a clear solution. Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
High-Performance Liquid Chromatography (HPLC) Method 2
This is another reversed-phase HPLC method for the simultaneous determination of this compound and chlorquinaldol (B839) in creams.[1]
-
Chromatographic System:
-
Standard and Sample Preparation: Follow a similar procedure as described in HPLC Method 1, using the appropriate solvents and diluents for this method.
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method offers a faster analysis time for the simultaneous determination of isoconazole nitrate and this compound.[2]
-
Chromatographic System:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC methods, ensuring the final concentrations are within the linear range of the UPLC method.
Derivative Spectrophotometry Method
This method utilizes second-derivative spectrophotometry to eliminate interference from excipients in the cream formulation.[2]
-
Instrument: UV-Visible Spectrophotometer
-
Analytical Wavelength: 262 nm (for the second derivative)[2]
-
Solvent: Methanol
-
Procedure:
-
Prepare a series of standard solutions of this compound in methanol.
-
Record the zero-order absorption spectra of the standard solutions and the sample solution against a methanol blank.
-
Calculate the second-derivative spectra for all solutions.
-
Measure the amplitude at 262 nm and construct a calibration curve by plotting the second-derivative values against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Visualizing the Cross-Validation Workflow
A generalized workflow for the cross-validation of analytical methods is depicted in the following diagram. This process ensures the selected method is fit for its intended purpose and provides reliable results.
Caption: A flowchart illustrating the systematic process for the cross-validation of analytical methods.
References
Diflucortolone Valerate vs. Betamethasone Valerate: A Comprehensive Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the topical corticosteroids diflucortolone (B194688) valerate (B167501) and betamethasone (B1666872) valerate, focusing on their performance, mechanisms of action, and supporting experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these two commonly used glucocorticoids.
Introduction
Diflucortolone valerate and betamethasone valerate are potent synthetic glucocorticoids widely used in dermatology to treat a variety of inflammatory and pruritic skin conditions, including eczema and psoriasis. While both belong to the same class of drugs and share a common mechanism of action, differences in their chemical structure, potency, and formulation can influence their clinical efficacy and side-effect profiles. This guide aims to provide a thorough comparison based on available scientific evidence.
Mechanism of Action
Both this compound and betamethasone valerate exert their anti-inflammatory, immunosuppressive, and vasoconstrictive effects through the same fundamental pathway. As glucocorticoids, they passively diffuse through the cell membrane and bind to the cytosolic glucocorticoid receptor (GR). This binding event initiates a conformational change in the GR, leading to its translocation into the nucleus.
Once in the nucleus, the glucocorticoid-GR complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins such as lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the inflammatory cascade. By blocking phospholipase A2, the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes is suppressed.
-
Transrepression: The glucocorticoid-GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.
The culmination of these actions is a reduction in inflammation, itching, and redness at the site of application.
Below is a diagram illustrating the generalized glucocorticoid signaling pathway for both this compound and betamethasone valerate.
Caption: Generalized Glucocorticoid Signaling Pathway.
Comparative Performance Data
Potency
The potency of topical corticosteroids is a critical factor in their clinical application. It is often classified into different groups, from ultra-potent to low-potency. Both this compound and betamethasone valerate are considered potent corticosteroids.
| Corticosteroid | Concentration | Potency Class |
| This compound | 0.3% | Very Potent (Class I) |
| This compound | 0.1% | Potent (Class II) |
| Betamethasone Valerate | 0.1% | Potent (Class II) |
| Betamethasone Valerate | 0.025% | Moderate (Class III) |
Percutaneous Absorption
A comparative study on damaged skin in healthy males provided the following data on percutaneous absorption within 24 hours.[1] Lower systemic absorption can be indicative of a more favorable safety profile.
| Corticosteroid | Concentration | Percutaneous Absorption (24h) |
| This compound | 0.1% | 2.2 ± 0.8% |
| Betamethasone Valerate | 0.12% | 12.2 ± 3.3% |
Clinical Efficacy
Direct head-to-head clinical trials have been conducted to compare the efficacy of this compound and betamethasone valerate in various dermatological conditions.
-
Eczematous Diseases: A multicenter, double-blind contralateral study involving 1923 patients found that this compound preparations were highly effective and comparable to commercial preparations of betamethasone-17-valerate (B13397696) for eczematous diseases.[2]
-
Psoriasis: A study utilizing the psoriasis plaque test according to Scholtz and Dumas on 35 patients showed that this compound 0.3% was significantly superior to preparations containing betamethasone-17-valerate.[3] Another study comparing this compound 0.3% with clobetasol (B30939) propionate (B1217596) 0.05% (a very potent corticosteroid) in 354 patients found no statistically significant difference in overall response, though there was a trend for greater preference for this compound in eczema and clobetasol propionate in psoriasis.[4]
Experimental Protocols
Vasoconstrictor Assay for Potency Assessment
This assay is a standard method for determining the bioequivalence and relative potency of topical corticosteroids.
Caption: Vasoconstrictor Assay Experimental Workflow.
Detailed Methodology:
-
Subject Selection: Healthy adult volunteers with known responsiveness to topical corticosteroids are enrolled. Subjects should refrain from using any topical or systemic corticosteroids for a specified period before the study.
-
Test Site Demarcation: Multiple small, uniform test sites are marked on the volar aspect of the forearms.
-
Product Application: A standardized amount of each test preparation (this compound, betamethasone valerate, and controls) is applied to the assigned sites.
-
Occlusion: The application sites are covered with an occlusive dressing for a defined duration (e.g., 6-16 hours) to enhance penetration.
-
Removal and Cleaning: After the occlusion period, the dressings are removed, and any residual product is gently wiped off.
-
Evaluation: At specified time points post-removal (e.g., 2, 6, 18, 24 hours), the degree of skin blanching (vasoconstriction) at each site is visually assessed by trained evaluators under standardized lighting conditions.
-
Scoring: The intensity of blanching is graded on a scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Data Analysis: The scores for this compound and betamethasone valerate are compared to each other and to standard controls to determine their relative potency.
Clinical Trial Protocol for Eczema (Atopic Dermatitis)
Double-blind, contralateral (half-side) studies are a common design for comparing topical treatments.
Caption: Eczema Contralateral Clinical Trial Workflow.
Detailed Methodology:
-
Patient Selection: Patients with a clinical diagnosis of atopic dermatitis and symmetrical lesions of comparable severity on opposite sides of the body are recruited.
-
Inclusion/Exclusion Criteria: Specific criteria for disease severity (e.g., based on SCORAD or EASI scores), age, and medical history are established.
-
Blinding and Randomization: this compound and betamethasone valerate preparations are packaged in identical, coded containers. Each patient is randomly assigned to apply one treatment to the left side of their body and the other to the right. Both the patient and the investigator are blinded to the treatment allocation.
-
Treatment Regimen: Patients are instructed to apply a thin layer of the assigned medication to the affected areas on the corresponding side of the body twice daily for a specified duration (e.g., 2-4 weeks).
-
Efficacy Assessment: At baseline and at follow-up visits, the severity of eczema on each side of the body is assessed using standardized scoring systems such as SCORAD (Scoring Atopic Dermatitis) or EASI (Eczema Area and Severity Index).[2][3][4][5][6][7][8][9][10][11] These scores evaluate parameters like erythema, induration/papulation, excoriation, lichenification, and the extent of affected body surface area.
-
Safety Assessment: The occurrence of any local or systemic adverse events is monitored and recorded throughout the study.
-
Statistical Analysis: The primary endpoint is typically the mean change in SCORAD or EASI score from baseline for each treatment. Statistical tests are used to compare the efficacy of the two treatments.
Percutaneous Absorption Study using Tape Stripping and Radiolabeling
This method allows for the quantification of corticosteroid absorption into the stratum corneum and viable epidermis.
Detailed Methodology:
-
Radiolabeling: The corticosteroid molecules (this compound and betamethasone valerate) are synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).
-
Subject Preparation: The study is conducted on healthy volunteers. The application site (e.g., forearm) is cleaned.
-
Application: A precise amount of the radiolabeled corticosteroid formulation is applied to a defined area of the skin.
-
Exposure Period: The application site is left uncovered or covered with a non-occlusive dressing for a specified period.
-
Tape Stripping: After the exposure period, the stratum corneum is sequentially removed by applying and removing adhesive tape strips from the application site.[12][13] Typically, 15-20 strips are collected.
-
Sample Analysis: The amount of radioactivity on each tape strip is quantified using liquid scintillation counting. This provides a profile of drug concentration through the stratum corneum.
-
Systemic Absorption: Urine and feces are collected over a period (e.g., 24-48 hours) to measure the amount of excreted radioactivity, which corresponds to the systemically absorbed dose.
-
Data Analysis: The data from tape stripping and excretion analysis are used to calculate the rate and extent of percutaneous absorption.
Side-Effect Profiles
The potential side effects of this compound and betamethasone valerate are similar and are typical of potent topical corticosteroids. The risk of these side effects increases with the potency of the steroid, the duration of use, the size of the treatment area, and the use of occlusion.
Local Side Effects:
-
Skin atrophy (thinning)
-
Striae (stretch marks)
-
Telangiectasia (spider veins)
-
Perioral dermatitis
-
Acneiform eruptions
-
Hypopigmentation
-
Hypertrichosis (excessive hair growth)
-
Allergic contact dermatitis
Systemic Side Effects (rare with appropriate use):
-
Hypothalamic-pituitary-adrenal (HPA) axis suppression
-
Cushing's syndrome
-
Hyperglycemia
Given the lower percutaneous absorption of this compound observed in the comparative study, it may have a lower potential for systemic side effects compared to betamethasone valerate, particularly when used over large areas or for prolonged periods. However, more extensive clinical data are needed to confirm this.
Conclusion
Both this compound and betamethasone valerate are effective potent topical corticosteroids for the management of inflammatory skin diseases. Their primary mechanism of action via the glucocorticoid receptor is well-established.
Comparative data suggests that:
-
This compound 0.3% is a very potent (Class I) corticosteroid, while the 0.1% formulation is potent (Class II), similar to betamethasone valerate 0.1%.
-
This compound 0.1% exhibits significantly lower percutaneous absorption than betamethasone valerate 0.12% on damaged skin, which may translate to a more favorable systemic safety profile.[1]
-
In clinical trials, their efficacy is generally comparable for eczematous conditions, while this compound 0.3% has shown superiority over betamethasone valerate in a psoriasis plaque test.[2][3]
The choice between this compound and betamethasone valerate for clinical use or in drug development may depend on the specific indication, the required potency, and the desired safety profile. The lower systemic absorption of this compound could be a significant advantage in situations where prolonged or extensive use is necessary. Further head-to-head clinical trials with standardized methodologies and patient-reported outcomes would be beneficial to further delineate the relative advantages of each agent.
References
- 1. Double-blind comparison between two new topical corticosteroids, halcinonide 0.1% and clobetasol propionate cream 0.05% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Eczema Area and Severity Index—A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resref.com [resref.com]
- 5. EASI [usdermed.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. dermanet.ch [dermanet.ch]
- 8. homeforeczema.org [homeforeczema.org]
- 9. Clinical validation and guidelines for the SCORAD index: consensus report of the European Task Force on Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inderocro.com [inderocro.com]
- 11. karger.com [karger.com]
- 12. Stratum Corneum Tape Stripping: Monitoring of Inflammatory Mediators in Atopic Dermatitis Patients Using Topical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tape stripping method - Alitretinoin versus phototherapy as the first-line treatment in adults with severe chronic hand eczema: the ALPHA RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Diflucortolone Valerate 0.1% and 0.3% Formulations for Topical Dermatological Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the 0.1% and 0.3% formulations of diflucortolone (B194688) valerate (B167501), a potent topical corticosteroid. The information presented is based on available clinical and preclinical data to assist in research and development decisions.
Diflucortolone valerate is a high-potency topical corticosteroid used in the treatment of various inflammatory skin conditions such as eczema and psoriasis.[1] It is available in different concentrations, with the 0.1% and 0.3% formulations being common options for managing moderate to severe dermatoses.[1] This guide will delve into a comparative analysis of these two formulations, focusing on their efficacy, potency, and safety profiles as reported in scientific literature.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the 0.1% and 0.3% formulations of this compound. It is important to note that direct head-to-head clinical trials comparing all aspects of these two formulations are limited in the publicly available literature.
Table 1: Comparative Potency Assessment
| Parameter | This compound 0.1% Ointment | This compound 0.3% Ointment | Source |
| Vasoconstrictor Assay Score | No significant difference | No significant difference | [2] |
Note: While the study concluded no significant difference, the raw scores were not provided in the available abstract.
Table 2: Clinical Efficacy in Psoriasis and Eczema
| Formulation | Indication | Key Efficacy Findings | Source |
| This compound 0.3% Ointment | Psoriasis | Equipotent to halcinonide, clobetasol-17-propionate, and desoximetasone (B1670307) preparations. Significantly superior to betamethasone-17,21-dipropionate, betamethasone-17-valerate, and fluocinonide. | [3] |
| Symmetrical Dermatoses (including Eczema and Psoriasis) | 81% of all patients showed marked improvement or healing. No statistically significant difference in efficacy compared to clobetasol (B30939) propionate (B1217596) 0.05%. A greater number of preferences for eczema compared to clobetasol propionate (not statistically significant). | [4] | |
| This compound 0.1% Cream, Ointment, and Fatty Ointment | Inflammatory and Allergic Skin Diseases (including Psoriasis) | Therapeutic success rate of 76-92% (complete healing or distinct improvement). Cream and ointment were more effective than fluocortolone. The fatty ointment was superior in psoriasis. | [5] |
Experimental Protocols
Detailed experimental protocols for the studies cited are summarized below to provide insight into the methodologies used to generate the comparative data.
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching through vasoconstriction.[6]
Objective: To compare the topical potency of 0.1% and 0.3% this compound ointments.
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin diseases are recruited for the study.
-
Test Sites: Multiple small test sites are marked on the flexor surface of the forearms of the subjects.
-
Application: A standardized amount of each test formulation (0.1% and 0.3% this compound ointments) and a control vehicle are applied to the designated test sites.
-
Occlusion: The test sites are covered with an occlusive dressing for a specified period, typically several hours, to enhance drug absorption.
-
Assessment: After removal of the occlusive dressing and cleaning of the sites, the degree of skin blanching (vasoconstriction) is assessed at specific time points. The assessment is performed visually by trained observers who are blinded to the treatment allocation. A scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) is used.
-
Data Analysis: The scores from the different formulations are statistically compared to determine if there are significant differences in their vasoconstrictive potency.
Double-Blind, Half-Side Comparative Clinical Trial
This study design is frequently used to compare the efficacy of two topical treatments for symmetrical dermatoses.
Objective: To compare the clinical efficacy of 0.3% this compound ointment with another potent topical corticosteroid in patients with conditions like psoriasis or eczema.
Methodology:
-
Patient Recruitment: Patients with symmetrical and comparable skin lesions on both sides of their body are enrolled.
-
Randomization and Blinding: Patients are randomly assigned to apply one treatment to the lesions on one side of the body and the other treatment to the lesions on the contralateral side. Both the patients and the investigators assessing the outcomes are blinded to which treatment is being applied to which side.
-
Treatment Application: Patients are instructed to apply a thin layer of the assigned medication to the affected areas on the designated side of the body for a specified duration (e.g., twice daily for three weeks).
-
Efficacy Assessment: The severity of the skin lesions on both sides is assessed at baseline and at regular intervals throughout the study. Assessment parameters may include erythema, scaling, and induration, which are scored on a standardized scale. The overall response to treatment is also evaluated.
-
Physician's Preference: At the end of the treatment period, the physician indicates a preference for the treatment on one side over the other based on the degree and rate of healing.
-
Statistical Analysis: The changes in severity scores and the physician's preference are statistically analyzed to compare the efficacy of the two treatments.
Signaling Pathways and Experimental Workflows
Glucocorticoid Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression. The following diagram illustrates the general signaling pathway.
Experimental Workflow: Comparative Clinical Trial
The following diagram outlines a typical workflow for a double-blind, half-side comparative clinical trial.
Discussion and Conclusion
Based on the available evidence, both 0.1% and 0.3% this compound are potent topical corticosteroids. A key finding from a vasoconstrictor assay study suggests that there is no significant difference in the topical potency between the 0.1% and 0.3% ointment formulations.[2] This is a noteworthy finding, as it might be expected that a higher concentration would lead to a greater vasoconstrictive effect.
Clinically, the 0.3% formulation has demonstrated high efficacy in severe and resistant dermatoses, with performance comparable to other very potent steroids like clobetasol propionate.[3][4] The 0.1% formulation has also been shown to be highly effective and well-tolerated in large-scale clinical trials.[5]
The choice between the 0.1% and 0.3% formulations may depend on the severity and chronicity of the skin condition being treated. While the vasoconstrictor assay indicates similar potency, the higher concentration in the 0.3% formulation might offer a greater therapeutic reservoir in the skin, which could be beneficial in very thick, chronic plaques of psoriasis. However, the potential for systemic absorption and local side effects, which is inherent to all potent topical corticosteroids, must be considered. Systemic absorption is influenced by factors such as the integrity of the epidermal barrier, the use of occlusion, and the surface area of application.[7]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A comparison of the potencies of several diluted and undiluted corticosteroid preparations using the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative study on the efficacy of this compound in the psoriasis plaque test (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the comparative efficacy of this compound 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Multicentre-clinical trial of the novel corticosteroid this compound in the forms of cream, ointment and fatty ointment. Part I: Comparative study of this compound with fluocortolone, -capronate, -pivalate in a double-blind contralateral design with topical application (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Potency of Diflucortolone Valerate: A Comparative Analysis with Other Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of diflucortolone (B194688) valerate (B167501) against other commonly used corticosteroids. Diflucortolone valerate is recognized as a potent topical glucocorticoid, utilized in the management of various inflammatory skin conditions such as eczema and psoriasis.[1][2] Its therapeutic effect is primarily mediated by its interaction with intracellular glucocorticoid receptors, leading to the modulation of inflammatory gene expression.[1]
The potency of a corticosteroid is a critical factor in its therapeutic efficacy and potential for adverse effects. In vitro assays are fundamental in the preclinical assessment of new and existing corticosteroids, providing quantitative measures of their activity at the cellular and molecular level. The primary methods for determining in vitro potency include glucocorticoid receptor (GR) binding affinity assays, gene transcription assays, and cytokine inhibition assays.
While extensive clinical and in vivo data confirm the high potency of this compound, specific quantitative data from head-to-head in vitro comparative studies are not widely published. This guide synthesizes the available information on its mechanism and provides a framework for its comparison with other corticosteroids, supplemented with detailed experimental protocols for key in vitro assays.
Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[3] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the corticosteroid-receptor complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes, including cytokines and chemokines.[4]
Comparative In Vitro Potency Data
The following table summarizes publicly available in vitro potency data for several corticosteroids. It is important to note that direct comparative values for this compound are not consistently available in the cited literature. The potency of corticosteroids can vary depending on the specific assay, cell type, and experimental conditions.
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone=100 | Assay Type | Reference |
| This compound | Data not available | - | - |
| Fluticasone Propionate | 1910 | Radioligand Binding Assay | [5] |
| Budesonide | 855 | Radioligand Binding Assay | [5] |
| Triamcinolone Acetonide | ~400 | Radioligand Binding Assay | [5] |
| Prednisolone | 1.5 | Radioligand Binding Assay | [5] |
| Corticosteroid | IC50 for Cytokine Inhibition (TNF-α) | Cell Type & Stimulus | Reference |
| This compound | Data not available | - | - |
| Dexamethasone | 25 nM | Human PBMCs (LPS) | [6] |
| Clobetasol-17-propionate | Strong Inhibition (Qualitative) | Monocyte-derived immature DC (LPS) | [7] |
| Hydrocortisone | Strong Inhibition (Qualitative) | Monocyte-derived immature DC (LPS) | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are intended as a guide and may require optimization for specific laboratory settings.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand)
This assay measures the ability of a test corticosteroid to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
Methodology:
-
Preparation of GR-containing Cytosol:
-
Culture suitable cells (e.g., human skin fibroblasts) and harvest.
-
Homogenize the cells in a suitable buffer to isolate the cytosolic fraction containing the GR.
-
-
Competitive Binding Incubation:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled corticosteroid (e.g., [3H]dexamethasone) with the GR-containing cytosol.
-
Add varying concentrations of the unlabeled test corticosteroid (e.g., this compound) to compete for binding.
-
-
Separation of Bound and Unbound Ligand:
-
After incubation to reach equilibrium, add dextran-coated charcoal to adsorb the unbound radioligand.
-
Centrifuge the mixture to pellet the charcoal.
-
-
Quantification:
-
Measure the radioactivity of the supernatant, which contains the radioligand bound to the GR, using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test corticosteroid that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. The Relative Receptor Affinity (RRA) is often calculated relative to dexamethasone.
-
In Vitro Cytokine Inhibition Assay
This assay measures the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture:
-
Isolate and culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., macrophages).
-
Seed the cells in a multi-well plate at an appropriate density.
-
-
Corticosteroid Treatment:
-
Treat the cells with various concentrations of the test corticosteroid.
-
-
Stimulation:
-
After a pre-incubation period with the corticosteroid, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α and IL-6.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 4-24 hours) to allow for cytokine synthesis and release.
-
-
Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of cytokine inhibition against the log concentration of the corticosteroid to determine the IC50 value.
-
Gene Transcription (Transactivation) Assay
This assay quantifies the ability of a corticosteroid to activate the transcription of a reporter gene under the control of glucocorticoid response elements (GREs).
Methodology:
-
Cell Transfection:
-
Corticosteroid Treatment:
-
Treat the transfected cells with a range of concentrations of the test corticosteroid.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for the activation of the reporter gene and synthesis of the reporter protein.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells to release their contents, including the expressed reporter protein.
-
Measure the activity of the reporter protein (e.g., by adding a substrate for luciferase and measuring the resulting luminescence).
-
-
Data Analysis:
-
Normalize the reporter activity to a control for cell viability or transfection efficiency.
-
Plot the normalized reporter activity against the log concentration of the corticosteroid to determine the EC50, the concentration that produces 50% of the maximal response.
-
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Diflucortolone | C22H28F2O4 | CID 11954369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticosteroids inhibit the production of inflammatory mediators in immature monocyte-derived DC and induce the development of tolerogenic DC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Assessing the Relative Receptor Binding Affinity of Diflucortolone Valerate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diflucortolone (B194688) valerate (B167501) is recognized as a potent topical corticosteroid.[1][2] Its chemical structure, particularly the valerate ester at position 21, contributes to its high lipophilicity and is suggested to enhance its binding affinity to the glucocorticoid receptor.[3] Clinical studies have demonstrated that the efficacy of diflucortolone valerate is comparable to other high-potency corticosteroids, such as clobetasol (B30939) propionate, further suggesting a high affinity for the glucocorticoid receptor.
Comparative Glucocorticoid Receptor Binding Affinity
The following table summarizes the relative receptor binding affinity of several common corticosteroids, with dexamethasone (B1670325) typically serving as the reference standard (RRA = 100). It is important to note that these values can vary between studies depending on the specific experimental conditions.
| Glucocorticoid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone |
| Dexamethasone | 100 |
| Fluticasone (B1203827) Furoate | 2989[4] |
| Mometasone Furoate | 2244[4] |
| Fluticasone Propionate | 1775[4] |
| Desisobutyryl-ciclesonide (active metabolite of Ciclesonide) | 1212 |
| Budesonide | 935[5] |
| Beclomethasone-17-monopropionate (active metabolite of Beclomethasone Dipropionate) | 1345[5] |
| Triamcinolone Acetonide | 233[5] |
| Flunisolide | 190[5] |
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is predominantly conducted through competitive binding assays. The most common method is the radioligand binding assay.
Radioligand Competitive Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (commonly [³H]-dexamethasone) for binding to the glucocorticoid receptor.
1. Preparation of Receptor Source:
-
A source of glucocorticoid receptors is required. This can be cytosol preparations from tissues or cell lines known to express the receptor (e.g., human lung tissue, A549 cells), or purified recombinant glucocorticoid receptors.
2. Incubation:
-
A fixed concentration of the radiolabeled ligand ([³H]-dexamethasone) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound are added to compete for the binding sites.
-
A control group with only the radiolabeled ligand and receptor is included to determine total binding.
-
Another control with an excess of a non-radiolabeled high-affinity ligand is used to determine non-specific binding.
3. Separation of Bound and Free Ligand:
-
After reaching equilibrium, the receptor-bound radioligand must be separated from the free (unbound) radioligand. Common methods include:
-
Charcoal Adsorption: Dextran-coated charcoal is added, which adsorbs the free radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.
-
Filter Binding Assay: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.
-
4. Quantification:
-
The amount of radioactivity in the collected supernatant or on the filter is measured using a liquid scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
The relative receptor binding affinity (RRA) is then calculated by comparing the Ki of the test compound to the Ki of a standard, such as dexamethasone.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Diflucortolone Valerate and New Chemical Entities for Topical Anti-inflammatory Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the potent topical corticosteroid, diflucortolone (B194688) valerate (B167501), against a new generation of topical anti-inflammatory agents. The following analysis delves into the mechanisms of action, clinical efficacy, and safety profiles of diflucortolone valerate in comparison to emerging non-steroidal alternatives, including the aryl hydrocarbon receptor (AhR) agonist Tapinarof, the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, and the Janus kinase (JAK) inhibitor Delgocitinib. This document is intended to serve as a resource for researchers and drug development professionals in the field of dermatology.
Introduction
This compound is a high-potency topical corticosteroid that has long been a mainstay in the treatment of various inflammatory dermatoses such as psoriasis and eczema.[1][2] Its therapeutic effects are mediated through the glucocorticoid receptor, leading to broad anti-inflammatory and immunosuppressive actions.[2] While effective, the long-term use of potent corticosteroids is associated with potential side effects, including skin atrophy and systemic absorption.[2] This has driven the development of new chemical entities (NCEs) with more targeted mechanisms of action, aiming for comparable or improved efficacy with a more favorable safety profile. This guide will compare the performance of this compound with three such NCEs: Tapinarof, Roflumilast, and Delgocitinib.
Mechanism of Action
The distinct mechanisms of action of these compounds are crucial to understanding their therapeutic profiles.
This compound: Glucocorticoid Receptor Agonist
This compound, as a corticosteroid, binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates gene expression.[2] It upregulates the transcription of anti-inflammatory genes, such as those for lipocortins, which inhibit phospholipase A2 and subsequently block the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3] Concurrently, it downregulates the expression of pro-inflammatory cytokines and chemokines.
Tapinarof: Aryl Hydrocarbon Receptor (AhR) Agonist
Tapinarof is a first-in-class topical AhR agonist.[4][5] The AhR is a ligand-activated transcription factor that plays a role in skin homeostasis.[6][7] Upon binding tapinarof, the AhR translocates to the nucleus, forming a heterodimer with the AhR nuclear translocator (ARNT). This complex binds to specific DNA sequences, leading to the downregulation of pro-inflammatory cytokines like IL-17 and the upregulation of skin barrier proteins such as filaggrin and loricrin.[4][5][7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. benchchem.com [benchchem.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Tapinarof in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diflucortolone Valerate: A Guide for Laboratory Professionals
Abstract: This document provides essential safety and logistical information for the proper disposal of Diflucortolone Valerate, a synthetic corticosteroid. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Improper disposal of pharmaceutical waste can lead to environmental contamination and potential public health risks.[1] Adherence to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) is critical for responsible waste management.[1][2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a complex set of federal and state regulations. The primary federal agency overseeing this is the EPA, through the Resource Conservation and Recovery Act (RCRA).[1][2] In 2019, the EPA enacted Subpart P of the RCRA, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[2][3] A key provision of Subpart P is the prohibition of sewering (flushing) hazardous pharmaceutical waste.[2]
While this compound is not explicitly listed as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, 29 CFR 1910.1200, it is crucial to handle it with care due to its biological activity.[4] The Safety Data Sheet (SDS) for this compound impurity 3 advises that excess and expired materials should be offered to a licensed hazardous material disposal company and that the product may be burned in an incinerator equipped with an afterburner and scrubber.[4]
Categorization of this compound Waste
For disposal purposes, this compound waste should be categorized based on its potential hazard. While not federally listed as hazardous waste, it is best practice to manage it as such to minimize environmental impact.
| Waste Category | Description | Recommended Disposal Container |
| Non-Hazardous Pharmaceutical Waste | Items minimally contaminated with this compound (e.g., empty vials, packaging). | Blue or White Containers |
| Hazardous Pharmaceutical Waste (Recommended Practice) | Bulk, unused, or expired this compound; heavily contaminated personal protective equipment (PPE). | Black Containers |
Step-by-Step Disposal Procedures
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound in a laboratory setting.
Segregation and Collection
-
Identify Waste: Clearly identify all materials contaminated with this compound.
-
Segregate at the Source: Use designated, clearly labeled, and sealed containers for waste collection.
-
For trace amounts or empty containers, use a designated non-hazardous pharmaceutical waste container (blue or white).
-
For bulk quantities, expired product, or heavily contaminated items, use a hazardous pharmaceutical waste container (black).
-
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
On-Site Handling and Storage
-
Wear Appropriate PPE: When handling this compound waste, always wear protective gloves, a lab coat, and eye protection.[5][6]
-
Secure Storage: Store waste containers in a secure, designated area away from general laboratory traffic.
-
Labeling: Ensure all waste containers are accurately labeled with the contents ("this compound Waste"), date of accumulation, and hazard warnings.
Final Disposal
-
Engage a Licensed Waste Hauler: Contract with a licensed hazardous material disposal company for the transportation and final disposal of the waste.[4]
-
Incineration: The recommended method of disposal for corticosteroid waste is high-temperature incineration by a permitted facility.[2][4] This method effectively destroys the active pharmaceutical ingredient.
-
Documentation: Maintain detailed records of all waste generated, stored, and transported off-site for disposal, in accordance with institutional and regulatory requirements.
Accidental Release Measures
In the event of a spill or accidental release of this compound:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate unnecessary personnel.[5][6]
-
Containment: Prevent further spread of the material. Avoid discharge into drains or water courses.[4][5][6]
-
Clean-up:
-
Wear appropriate personal protective equipment (PPE), including respiratory protection if dust is generated.[4][5]
-
For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[4] Avoid generating dust.[4][6]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Reporting: Report the incident to the appropriate safety officer or department.
Prohibited Disposal Methods
The following disposal methods are not recommended and may be in violation of regulations:
-
Flushing: Do not dispose of this compound down the drain or toilet.[2][7] This can lead to contamination of water supplies as sewage treatment plants are often not equipped to remove such compounds.[7]
-
Household Trash: While some guidance exists for disposing of non-hazardous pharmaceuticals in household trash by mixing them with undesirable substances like coffee grounds or kitty litter, this is not the preferred method for a laboratory setting and for potent compounds like corticosteroids.[8][9][10][11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. dea.gov [dea.gov]
- 10. A dose of reality: How to dispose of unwanted medication [cvshealth.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Diflucortolone Valerate
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Diflucortolone Valerate. Adherence to these protocols is essential to ensure personal safety and proper disposal of hazardous materials. This compound is classified as a reproductive toxicity agent (Category 1A, 1B) and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, it must be handled with stringent safety precautions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must be worn at all times when handling the compound to protect against splashes.[1][2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Protective Gloves | Double gloving with chemotherapy-grade nitrile gloves is recommended.[3] Gloves must be inspected for tears or pinholes before use. Change gloves frequently (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4] |
| Body Protection | Impervious Clothing / Disposable Gown | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn over a lab coat.[1][2] This provides a barrier against skin contact. |
| Respiratory Protection | Suitable Respirator | In cases of potential aerosol or dust generation, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[1][4] Work should be conducted in a ventilated enclosure to minimize inhalation risk. |
Operational Plan: Handling and Engineering Controls
Safe handling of this compound necessitates a combination of careful work practices and robust engineering controls.
Engineering Controls:
-
Ventilation: All handling of this compound powder or solutions should occur within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[1][5]
-
Safety Stations: Accessible safety shower and eye wash stations are required in the immediate work area.[1][2]
Work Practices:
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, and after removing gloves.[6][7]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory area.[1]
-
Aerosol Prevention: Take precautions to avoid the formation of dust and aerosols during weighing and solution preparation.[1]
Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][6][8]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Container | All disposable PPE (gloves, gowns), absorbent pads, and contaminated labware should be placed in a clearly labeled, sealed container for hazardous drug waste.[8] |
| Sharps | Puncture-Resistant Sharps Container | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container labeled for hazardous drug waste.[8] |
| Liquid Waste | Sealed Hazardous Waste Container | Unused solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[1] |
| Empty Containers | Labeled Hazardous Waste Container | Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container disposed of as hazardous waste.[8] |
Experimental Protocols
Glove Permeation and Degradation Testing (Based on ASTM F739)
This test method is used to determine the resistance of protective clothing materials to permeation by liquids and gases under conditions of continuous contact.
-
Material Sample: A sample of the glove material is placed in a test cell, acting as a barrier between a challenge liquid (the hazardous chemical) and a collection medium.
-
Exposure: The outer surface of the glove material is exposed to the chemical.
-
Sampling: The collection medium is sampled at predetermined intervals and analyzed to detect the presence of the chemical.
-
Breakthrough Time: The time from the initial exposure to the detection of the chemical in the collection medium is the breakthrough time.
-
Permeation Rate: The rate at which the chemical passes through the material after breakthrough is the steady-state permeation rate.
-
Degradation Assessment: The physical properties of the glove material (e.g., swelling, stiffening, discoloration) are observed and measured after exposure.
Visualizations
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. hoparx.org [hoparx.org]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. ph.health.mil [ph.health.mil]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. www1.udel.edu [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
